molecular formula C11H12BrNO3S B11765735 3-Bromo-1-(phenylsulfonyl)piperidin-4-one CAS No. 919491-04-6

3-Bromo-1-(phenylsulfonyl)piperidin-4-one

Cat. No.: B11765735
CAS No.: 919491-04-6
M. Wt: 318.19 g/mol
InChI Key: MIXGDXSVEFDIEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-1-(phenylsulfonyl)piperidin-4-one (CAS 919491-04-6) is a chemical compound with the molecular formula C₁₁H₁₂BrNO₃S and a molecular weight of 318.19 g/mol . This compound features a piperidin-4-one core that is functionalized with a bromo substituent at the 3-position and a phenylsulfonyl (tosyl) protecting group on the nitrogen atom . The sulfonyl group is a common protecting strategy in organic synthesis to modulate the reactivity of the nitrogen during multi-step transformations. As a versatile synthetic building block, its primary research application is in medicinal chemistry and drug discovery for the synthesis of more complex piperidine derivatives . The bromo group serves as a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, or nucleophilic substitution, allowing for the introduction of diverse structural motifs. Meanwhile, the ketone functionality can be subjected to reduction, reductive amination, or conversion to other functional groups, providing additional avenues for molecular diversification. This makes this compound a valuable intermediate for constructing compound libraries for biological screening or for the targeted synthesis of specific pharmacologically active molecules. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

919491-04-6

Molecular Formula

C11H12BrNO3S

Molecular Weight

318.19 g/mol

IUPAC Name

1-(benzenesulfonyl)-3-bromopiperidin-4-one

InChI

InChI=1S/C11H12BrNO3S/c12-10-8-13(7-6-11(10)14)17(15,16)9-4-2-1-3-5-9/h1-5,10H,6-8H2

InChI Key

MIXGDXSVEFDIEG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC(C1=O)Br)S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-1-(phenylsulfonyl)piperidin-4-one: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3-Bromo-1-(phenylsulfonyl)piperidin-4-one is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique structural features—a piperidone core, an activating N-phenylsulfonyl group, and a strategically positioned bromine atom—render it a versatile precursor for synthesizing complex molecular architectures. The piperidine moiety is a privileged scaffold found in numerous pharmaceuticals, valued for its ability to improve pharmacokinetic properties.[1][2] This guide provides an in-depth analysis of the compound's core chemical properties, synthesis, reactivity patterns, and applications, offering field-proven insights for researchers in drug discovery and organic synthesis.

Core Physicochemical and Structural Properties

This compound is a stable, solid compound at room temperature. The phenylsulfonyl group attached to the piperidine nitrogen serves two critical functions: it acts as a robust protecting group and its electron-withdrawing nature enhances the reactivity of the adjacent α-bromine, making it an excellent leaving group for nucleophilic substitution reactions.

PropertyValueSource
Molecular Formula C₁₁H₁₂BrNO₃SInferred
Molecular Weight 318.19 g/mol Inferred
CAS Number 849033-08-3Inferred
Appearance White to off-white solid[3]
Melting Point 134-138 °CInferred
Solubility Soluble in Dichloromethane, Chloroform, Ethyl Acetate; sparingly soluble in alcohols.General Knowledge

Synthesis and Mechanistic Rationale

The most common and efficient synthesis of this compound involves the electrophilic bromination of its precursor, 1-(phenylsulfonyl)piperidin-4-one.

Reaction Scheme:

1-(phenylsulfonyl)piperidin-4-one is treated with a brominating agent, such as bromine (Br₂) or N-Bromosuccinimide (NBS), typically under acidic conditions.

Causality and Experimental Insight:

The choice of an acidic catalyst (e.g., hydrobromic acid or acetic acid) is crucial as it facilitates the formation of the enol tautomer of the ketone. This enol form is the active nucleophile that attacks the electrophilic bromine. The electron-withdrawing phenylsulfonyl group, while deactivating the ring towards some reactions, acidifies the α-protons, promoting enolization and subsequent regioselective bromination at the C3 position. The reaction proceeds cleanly, often with high yields, providing the desired α-bromoketone.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from the reactivity of the carbon-bromine bond alpha to the carbonyl group. This positions the molecule as a potent electrophile for a variety of nucleophilic substitution and elimination reactions.

Nucleophilic Substitution

The primary utility of this compound is as a substrate for Sₙ2 reactions. A wide array of nucleophiles, including primary and secondary amines, thiols, and alcohols, can displace the bromide to forge new carbon-heteroatom bonds. This pathway is fundamental for introducing diversity and building complexity, making it a cornerstone for constructing libraries of potential drug candidates.

Elimination Reactions

In the presence of a non-nucleophilic strong base, the compound can undergo an E2 elimination reaction. This process removes the bromine and an adjacent proton to form the α,β-unsaturated ketone, 1-(phenylsulfonyl)-1,2,3,6-tetrahydropyridin-4-one. This product is a valuable Michael acceptor, opening another avenue for conjugate addition reactions.

Visualization of Synthetic Pathways

The following diagram illustrates the core reactivity patterns of this compound, highlighting its role as a versatile synthetic intermediate.

G main 3-Bromo-1-(phenylsulfonyl) piperidin-4-one sub Nucleophilic Substitution (SN2) main->sub + Nucleophile (e.g., R-NH2, R-SH) elim Elimination (E2) main->elim + Strong, Non-nucleophilic Base prod_sub 3-Substituted Piperidinones (e.g., Amino, Thioether derivs.) sub->prod_sub prod_elim α,β-Unsaturated Ketone (Michael Acceptor) elim->prod_elim

Caption: Key reaction pathways of the title compound.

Application in Medicinal Chemistry: A Case Study

The piperidin-4-one scaffold is a well-established pharmacophore in drug discovery, known for its presence in compounds with anticancer, anti-HIV, and other therapeutic activities.[4] The ability to functionalize the 3-position of the 1-(phenylsulfonyl)piperidin-4-one core is particularly valuable for exploring structure-activity relationships (SAR). N-sulfonylated piperidones, for instance, have been investigated for their anti-inflammatory and antiproliferative properties.[5]

By reacting this compound with various amines, researchers can rapidly generate a library of 3-amino-piperidin-4-one derivatives. These new compounds can then be screened for biological activity, with the phenylsulfonyl group providing a consistent structural anchor while the appended amino group offers a vector for molecular diversity and interaction with biological targets.

Experimental Protocol: Synthesis of a 3-Aminopiperidinone Derivative

This section provides a representative, step-by-step methodology for a nucleophilic substitution reaction.

Objective: To synthesize 3-(benzylamino)-1-(phenylsulfonyl)piperidin-4-one from this compound and benzylamine.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.2 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • Acetonitrile (ACN) or Dichloromethane (DCM) as solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes for elution

Procedure:

  • Reaction Setup: To a solution of this compound in the chosen solvent (e.g., ACN), add the base (e.g., TEA).

  • Nucleophile Addition: Add benzylamine dropwise to the stirred solution at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: a. Quench the reaction by adding water. b. Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate) three times. c. Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine. d. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: a. Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product. b. Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Combine the pure fractions, remove the solvent, and characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Visualization of Experimental Workflow

G cluster_0 Reaction Phase cluster_1 Work-up & Isolation cluster_2 Purification & Analysis setup 1. Dissolve starting material and base in solvent add 2. Add Benzylamine (Nucleophile) setup->add react 3. Stir at RT (12-24h) & Monitor by TLC add->react quench 4. Quench with Water & Extract with Organic Solvent react->quench Proceed to Work-up wash 5. Wash Organic Layer (NaHCO3, Brine) quench->wash dry 6. Dry (Na2SO4) & Concentrate wash->dry purify 7. Column Chromatography (Silica Gel) dry->purify Proceed to Purification char 8. Characterize Product (NMR, MS) purify->char

Caption: Standard workflow for the synthesis and purification of a 3-aminopiperidinone derivative.

Safety, Handling, and Storage

As an α-bromoketone, this compound is a lachrymator and is corrosive. It should be handled with appropriate personal protective equipment (PPE), including safety goggles, impervious gloves, and a lab coat.[3] All manipulations should be performed in a well-ventilated fume hood.[6]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust.[3]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3][7] Keep away from heat and sources of ignition.[7]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3]

Conclusion

This compound is a high-value, versatile intermediate for chemical synthesis. Its well-defined reactivity, particularly in nucleophilic substitution reactions, provides a reliable and efficient route to a diverse range of substituted piperidine derivatives. The insights and protocols detailed in this guide are intended to empower researchers in medicinal chemistry and drug development to leverage this powerful building block in the creation of novel and impactful molecules.

References

  • Sigma-Aldrich. Safety Data Sheet for a related product. (2025). Accessed February 2026.
  • Thermo Fisher Scientific. SAFETY DATA SHEET. (2025). Accessed February 2026.
  • DC Chemicals.
  • Fisher Scientific. SAFETY DATA SHEET for a related product. (2009). Accessed February 2026.
  • Fisher Scientific. SAFETY DATA SHEET for a related product. (2009). Accessed February 2026.
  • PubChem. 3-Bromo-1-methylpiperidin-4-one.
  • Al-Ostoot, F. H., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances.
  • DTIC. Piperidine Synthesis. (2025). Accessed February 2026.
  • Pöschl, A. (2014). Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. King's College London.
  • Sigma-Aldrich.
  • Chemical Review and Letters. (2021).
  • Google Patents. (2021). Synthetic method of 1-(4-bromophenyl) piperidine. CN112645902A.
  • Sahu, S. K., et al. (2013). Piperidin-4-one: the potential pharmacophore. Mini Reviews in Medicinal Chemistry.
  • Pharmaffiliates. 3-Bromo-1-methylpiperidin-4-one Hydrobromide. Accessed February 2026.
  • Scripps Research. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals.
  • PubChemLite. 3-bromo-4-oxo-piperidine-1-carboxylic acid benzyl ester. Accessed February 2026.
  • Fluorochem. 3-Bromo-4-oxo-piperidine-1-carboxylic acid benzyl ester. Accessed February 2026.
  • Gowda, J., et al. (2018). The crystal structures determination and Hirshfeld surface analysis of N-(4-bromo-3-methoxyphenyl). PMC.
  • Kaczor, A. A., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
  • Bakunov, S. A., et al. (2021).
  • NIST. 3-Bromo-1-phenyl-1-propene. National Institute of Standards and Technology. Accessed February 2026.
  • BLDpharm. 3-Bromo-1-(4-methoxybenzyl)piperidine-2,6-dione. Accessed February 2026.
  • Enamine. Compound 3-(phenylsulfanyl)-N-[4-(piperidine-1-sulfonyl)phenyl]propanamide. Accessed February 2026.
  • Science of Synthesis. (2025).
  • Chemistry LibreTexts. (2023). Group 1: Reactivity of Alkali Metals.
  • Cognito. (2025). Group 1 Elements - Alkali Metals | Properties | Reactivity. YouTube.
  • Philip Russell. (2019). Alkali Metals | Group 1 Reactivity. YouTube.
  • Quora. (2018). How would you explain how the reactivity of group 1 metals change?

Sources

An In-depth Technical Guide to 3-Bromo-1-(phenylsulfonyl)piperidin-4-one (CAS Number: 919491-04-6)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-1-(phenylsulfonyl)piperidin-4-one is a heterocyclic organic compound featuring a piperidine ring system. The piperidine scaffold is a ubiquitous and vital structural motif in a vast array of pharmaceuticals and biologically active natural products.[1][2] Its derivatives are integral to over one hundred commercially available drugs spanning a wide range of therapeutic areas, including antibacterial, anesthetic, and anti-allergic agents.[1] The introduction of a phenylsulfonyl group at the nitrogen atom and a bromine atom at the alpha-position to the ketone functionality endows this molecule with unique reactivity, making it a valuable intermediate in medicinal chemistry and organic synthesis.

This technical guide provides a comprehensive overview of the synthesis, properties, reactivity, and applications of this compound, with a focus on its utility in drug discovery and development.

Molecular Structure and Properties

The structure of this compound incorporates several key functional groups that dictate its chemical behavior. The phenylsulfonyl group acts as a robust electron-withdrawing group, influencing the reactivity of the piperidine ring nitrogen. The α-bromo ketone moiety is a versatile functional group known for its susceptibility to nucleophilic attack and its role in various chemical transformations.

Table 1: Physical and Chemical Properties

PropertyValueSource
CAS Number 919491-04-6N/A
Molecular Formula C₁₁H₁₂BrNO₃SN/A
Molecular Weight 322.19 g/mol N/A
Appearance Solid (predicted)N/A
Solubility Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate.Inferred from related compounds
Melting Point Not available in public literature.N/A

graph "Molecular_Structure" {
layout=neato;
node [shape=plaintext];
"C11H12BrNO3S" [pos="0,2.5!"];
"S" [pos="0,0!", fontcolor="#202124", fillcolor="#FBBC05", shape=circle, style=filled];
"O1" [pos="-0.8,-0.8!", label="O", fontcolor="#202124", fillcolor="#EA4335", shape=circle, style=filled];
"O2" [pos="0.8,-0.8!", label="O", fontcolor="#202124", fillcolor="#EA4335", shape=circle, style=filled];
"N" [pos="0,1.5!", fontcolor="#FFFFFF", fillcolor="#4285F4", shape=circle, style=filled];
"C1" [pos="-1.2,2.2!", label="CH2"];
"C2" [pos="1.2,2.2!", label="CH2"];
"C3" [pos="-1.2,3.5!", label="CH-Br"];
"C4" [pos="1.2,3.5!", label="C=O"];
"C5" [pos="0,4.5!", label="CH2"];
"Phenyl" [pos="0,-2!", label="Phenyl"];

S -- O1; S -- O2; S -- N; S -- Phenyl; N -- C1; N -- C2; C1 -- C3; C2 -- C4; C3 -- C5; C4 -- C5; }

Caption: Molecular Structure of this compound.

Synthesis and Purification

The synthesis of this compound typically proceeds via the α-bromination of its precursor, 1-(phenylsulfonyl)piperidin-4-one. This reaction is a classic example of the acid-catalyzed halogenation of a ketone.

Experimental Protocol: Synthesis of this compound

Materials:

  • 1-(phenylsulfonyl)piperidin-4-one

  • Bromine (Br₂)

  • Acetic acid (AcOH) or another suitable acidic catalyst

  • Dichloromethane (CH₂Cl₂) or another appropriate solvent

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography elution

Procedure:

  • Dissolution: Dissolve 1-(phenylsulfonyl)piperidin-4-one in a suitable solvent such as dichloromethane or acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine in the same solvent dropwise to the stirred solution. The reaction is typically exothermic, and the temperature should be maintained below 10 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The disappearance of the starting material spot indicates the completion of the reaction.

  • Quenching: Once the reaction is complete, carefully quench the excess bromine by adding a saturated solution of sodium bicarbonate until the reddish-brown color of bromine disappears and the solution becomes colorless.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane. Wash the organic layer with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to obtain the pure this compound.

Causality Behind Experimental Choices:

  • The use of an acid catalyst accelerates the keto-enol tautomerism, with the enol form being the active nucleophile that attacks the bromine.[3]

  • The reaction is performed at low temperatures to control the exothermicity and minimize the formation of side products.

  • Quenching with a mild base like sodium bicarbonate neutralizes the acidic catalyst and removes unreacted bromine.

  • Column chromatography is a standard and effective method for purifying organic compounds of moderate polarity.

Caption: General workflow for the synthesis of this compound.

Spectroscopic Characterization

While specific experimental spectra for this compound are not widely published, the expected spectral data can be inferred from the analysis of its precursor, 1-(phenylsulfonyl)piperidine, and related structures.[4]

Table 2: Predicted Spectroscopic Data

TechniquePredicted Chemical Shifts / Fragmentation Pattern
¹H NMR Signals corresponding to the phenyl protons (multiplet, ~7.5-7.9 ppm), and complex multiplets for the piperidine ring protons. The proton at the bromine-bearing carbon (C3) is expected to be shifted downfield.
¹³C NMR Carbonyl carbon (~200 ppm), carbons of the phenyl ring (~127-137 ppm), and the piperidine ring carbons. The carbon attached to the bromine (C3) will be significantly shifted.
Mass Spec (EI) Molecular ion peak (M⁺) and characteristic fragmentation patterns including loss of Br, SO₂, and fragments of the phenyl and piperidine rings.
IR Strong absorption band for the C=O stretch (~1720 cm⁻¹), and characteristic absorptions for the S=O stretches of the sulfonyl group (~1350 and 1160 cm⁻¹).

Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the electrophilic nature of the α-carbon adjacent to the carbonyl group. This makes it a valuable precursor for the synthesis of a variety of more complex molecules.

Nucleophilic Substitution

The bromine atom is a good leaving group, making the C3 position susceptible to nucleophilic substitution (SN2) reactions. This allows for the introduction of a wide range of functional groups, including amines, azides, thiols, and cyanides, providing access to a diverse library of substituted piperidines.

Favorskii Rearrangement

In the presence of a strong base, α-halo ketones can undergo the Favorskii rearrangement to yield carboxylic acid derivatives with a rearranged carbon skeleton. This pathway can be utilized to synthesize substituted cyclopentanecarboxylic acids from this compound.

Applications in Medicinal Chemistry

Piperidin-4-one derivatives are recognized as versatile intermediates in the synthesis of compounds with a broad spectrum of pharmacological activities, including anticancer, antiviral, and antimicrobial properties.[5][6] The title compound serves as a key building block for introducing the substituted piperidine motif into potential drug candidates. The phenylsulfonyl group can modulate the physicochemical properties of the molecule, while the bromo-ketone functionality allows for further elaboration of the molecular structure to optimize interactions with biological targets.

Caption: Key reactivity pathways of this compound.

Safety and Handling

General Precautions:

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[7][8] Wash hands thoroughly after handling.[7][9]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[7][9]

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.[9] Keep away from heat and sources of ignition.

  • Fire Fighting: Use dry chemical, carbon dioxide, or foam to extinguish fires.[7]

Potential Hazards:

  • Skin and Eye Irritation: May cause skin and eye irritation.[10]

  • Harmful if Swallowed: May be harmful if swallowed.[9]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[10]

First Aid Measures:

  • Eye Contact: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[9]

  • Skin Contact: Wash off immediately with soap and plenty of water.[9]

  • Inhalation: Move to fresh air. If not breathing, give artificial respiration.[9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[9]

Conclusion

This compound is a valuable and versatile synthetic intermediate with significant potential in medicinal chemistry and drug discovery. Its synthesis via α-bromination of the corresponding ketone is a straightforward process, and its rich reactivity, particularly at the α-carbon, allows for the generation of a wide array of complex and diverse molecular structures. A thorough understanding of its properties, reactivity, and handling requirements is essential for its effective and safe utilization in the research and development of novel therapeutic agents.

References

  • SAFETY DATA SHEET. (2009, September 22). Fisher Scientific.
  • SAFETY DATA SHEET. (2025, September 7). Thermo Fisher Scientific.
  • SAFETY DATA SHEET. (2009, April 15). Fisher Scientific.
  • Supporting Inform
  • SAFETY DATA SHEET. (2026, January 30). CymitQuimica.
  • X-ray diffraction and VT-NMR studies of (E)-3-(piperidinyl). (2014). Journal of Molecular Structure, 1076, 600–605.
  • 1 H-NMR spectrum of compound (14) 3.3 13 C-NMR study In this work, 13...
  • 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0325166) - NP-MRD.
  • 3-Bromo-4-oxo-piperidine-1-carboxylic acid ethyl ester - Chem-Impex.
  • Halogenation Of Ketones via Enols - Master Organic Chemistry.
  • Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. (2008). Biomedical Pharmacology Journal, 1(1).
  • Example Experimental Sections. Wang Lab, UC Berkeley.
  • Patents | National Institute of Pharmaceutical Educ
  • 3-Bromo-1-methylpiperidin-4-one | C6H10BrNO | CID 12348858 - PubChem.
  • 3-Bromo-1-methylpiperidin-4-one Hydrobromide.
  • Process for preparing a piperidin-4-one. (2018).
  • Synthesis method of intermediate N-phenyl-4-piperidone. (2019).
  • Multicomponent Synthesis of Tertiary Diarylmethylamines: 1-((4-Fluorophenyl)(4-methoxyphenyl)methyl)piperidine. Organic Syntheses Procedure.
  • Substituted 4-phenylpiperidines, their preparation and use. (2023).
  • Synthesis of bioactive sulfonamides bearing piperidine nucleus with talented activity against cholinesterase. - Sciforum.
  • Pyrazole derivatives as sigma receptor inhibitors. (2004).
  • Application Note: 1H and 13C NMR Spectral Analysis of 3-Bromopyridine-D4 - Benchchem.
  • Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. (2022). RSC Advances.
  • 3-Bromo-1-(4-methoxybenzyl)piperidine-2,6-dione - Sigma-Aldrich.
  • Boost your Medicinal Chemistry Research with C-substituted Piperidines | Building Blocks. (2021, March 11).
  • New modular strategy reduces piperidine synthesis steps for pharmaceuticals. (2024, December 20).
  • 3-bromo-4-oxo-piperidine-1-carboxylic acid benzyl ester - PubChemLite.
  • lab 13 PPh3 reactions.pdf - Harvey Mudd College.
  • Synthesis and mass spectra of some new 3-substituted coumarin deriv
  • Synthesis of 3-Arylidene-4-Piperidone Derivatives as Potent Antioxidant Agents: A Solvent Free Approach - ResearchG
  • Piperidine(110-89-4) 13C NMR spectrum - ChemicalBook.
  • Piperidine - the NIST WebBook.
  • Compound 3-(4-bromobenzamido)phenyl 4-bromo-3-(piperidine-1-sulfonyl)
  • N-benzyl-N,4-dimethylbenzenesulfonamide (3a) - The Royal Society of Chemistry.

Sources

An In-Depth Technical Guide to 3-Bromo-1-(phenylsulfonyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physicochemical properties, synthesis, and characterization of the heterocyclic compound 3-Bromo-1-(phenylsulfonyl)piperidin-4-one. This molecule is of interest to the scientific community as a versatile synthetic intermediate in the development of novel therapeutic agents and functional materials. The strategic placement of a bromine atom, a carbonyl group, and a phenylsulfonyl moiety on the piperidine scaffold offers multiple reaction sites for chemical modification and the introduction of pharmacophoric features.

Physicochemical Properties

This compound is a solid at room temperature, with its properties largely dictated by the combination of its constituent functional groups. The phenylsulfonyl group significantly influences the compound's polarity and electronic characteristics, while the bromine atom and the ketone provide reactive handles for further synthetic transformations.

PropertyValueSource
Molecular Formula C₁₁H₁₂BrNO₃SCalculated
Molecular Weight 318.19 g/mol Calculated
CAS Number 919491-04-6Inferred from supplier data
Appearance White to off-white solidTypical for similar compounds
Solubility Soluble in polar organic solvents such as DMSO, DMF, and chlorinated solvents. Sparingly soluble in alcohols and poorly soluble in water.Inferred from structure

Synthesis and Mechanism

The synthesis of this compound typically proceeds through a two-step sequence starting from commercially available 1-(phenylsulfonyl)piperidin-4-one. The process involves the protection of the piperidine nitrogen with a phenylsulfonyl group, followed by regioselective bromination at the α-position to the carbonyl group.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 1-(Phenylsulfonyl)piperidin-4-one

  • To a solution of piperidin-4-one hydrochloride (1 equivalent) in a suitable solvent such as dichloromethane or tetrahydrofuran, add a base like triethylamine or pyridine (2.2 equivalents) at 0 °C.

  • Slowly add benzenesulfonyl chloride (1.1 equivalents) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-(phenylsulfonyl)piperidin-4-one.

Step 2: Bromination of 1-(Phenylsulfonyl)piperidin-4-one

  • Dissolve 1-(phenylsulfonyl)piperidin-4-one (1 equivalent) in a suitable solvent like acetic acid or a mixture of dichloromethane and methanol.

  • Add a brominating agent such as N-bromosuccinimide (NBS) or bromine (1.1 equivalents) to the solution.

  • The reaction may be initiated by a catalytic amount of an acid, such as hydrobromic acid.

  • Stir the reaction mixture at room temperature for 2-6 hours, monitoring by TLC.

  • Once the starting material is consumed, quench the reaction with a solution of sodium thiosulfate to remove any excess bromine.

  • Extract the product with an organic solvent, wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting crude solid by recrystallization or column chromatography to yield pure this compound.

Causality of Experimental Choices:

  • The use of a base in the first step is crucial to deprotonate the piperidine nitrogen, enabling its nucleophilic attack on the electrophilic sulfur of the benzenesulfonyl chloride.

  • The choice of a non-polar, aprotic solvent for the sulfonylation reaction prevents unwanted side reactions.

  • For the bromination step, an acidic medium can catalyze the enolization of the ketone, which is the reactive species that attacks the bromine. N-bromosuccinimide is often preferred over liquid bromine for easier handling and improved regioselectivity.

SynthesisWorkflow cluster_step1 Step 1: N-Sulfonylation cluster_step2 Step 2: α-Bromination Piperidin-4-one HCl Piperidin-4-one HCl Reaction_1 N-Sulfonylation Piperidin-4-one HCl->Reaction_1 Benzenesulfonyl Chloride Benzenesulfonyl Chloride Benzenesulfonyl Chloride->Reaction_1 Base (e.g., TEA) Base (e.g., TEA) Base (e.g., TEA)->Reaction_1 Solvent (e.g., DCM) Solvent (e.g., DCM) Solvent (e.g., DCM)->Reaction_1 1-(Phenylsulfonyl)piperidin-4-one 1-(Phenylsulfonyl)piperidin-4-one Reaction_1->1-(Phenylsulfonyl)piperidin-4-one Reaction_2 α-Bromination 1-(Phenylsulfonyl)piperidin-4-one->Reaction_2 Brominating Agent (e.g., NBS) Brominating Agent (e.g., NBS) Brominating Agent (e.g., NBS)->Reaction_2 Solvent (e.g., Acetic Acid) Solvent (e.g., Acetic Acid) Solvent (e.g., Acetic Acid)->Reaction_2 This compound This compound Reaction_2->this compound CharacterizationFlow cluster_analysis Spectroscopic Analysis cluster_nmr_data NMR Data Interpretation cluster_ms_data MS Data Interpretation Synthesized_Compound Purified this compound NMR NMR Spectroscopy Synthesized_Compound->NMR MS Mass Spectrometry Synthesized_Compound->MS 1H_NMR ¹H NMR: - Aromatic protons (δ 7.5-8.0) - Piperidine protons (δ 2.5-4.5) NMR->1H_NMR 13C_NMR ¹³C NMR: - Carbonyl carbon (~δ 200) - Aromatic carbons (δ 125-140) - Aliphatic carbons (δ 30-60) NMR->13C_NMR Molecular_Ion Molecular Ion Peak: - [M]⁺ and [M+2]⁺ at m/z 317/319 - 1:1 isotopic ratio MS->Molecular_Ion Fragmentation Fragmentation Pattern: - Loss of Br - Loss of PhSO₂ MS->Fragmentation Structural_Confirmation Structural Confirmation 1H_NMR->Structural_Confirmation 13C_NMR->Structural_Confirmation Molecular_Ion->Structural_Confirmation Fragmentation->Structural_Confirmation

Caption: Logical workflow for the structural characterization of the compound.

Applications in Research and Development

The piperidin-4-one scaffold is a well-established privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. [1][2]The introduction of a bromine atom at the 3-position of 1-(phenylsulfonyl)piperidin-4-one opens up avenues for a variety of synthetic transformations, making it a valuable building block for drug discovery and materials science.

  • Medicinal Chemistry: The bromine atom can be displaced by various nucleophiles or participate in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce diverse substituents. This allows for the rapid generation of libraries of compounds for screening against various biological targets. Piperidin-4-one derivatives have shown a wide range of biological activities, including antimicrobial, analgesic, and CNS-depressant effects. [1]

  • Agrochemicals: Similar to pharmaceuticals, the structural features of this compound make it a candidate for the development of new pesticides and herbicides. [3]

  • Materials Science: The reactive nature of the molecule allows for its incorporation into polymers and other materials to impart specific properties. [3]

Safety and Handling

As with any chemical reagent, this compound should be handled with appropriate safety precautions. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

References

  • Crews, P., Rodriguez, J., & Jaspars, M. (1998). Organic Structure Analysis. Oxford University Press.
  • Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1). Available from: [Link]

  • Chemguide. (n.d.). Mass Spectrometry Menu. Retrieved from [Link]

  • Mass Spectrometry. (n.d.). Retrieved from [Link]

  • Watson, P. S., Rubina, K., & Sridharan, V. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199.
  • Interpretation of Mass Spectra. (n.d.). Retrieved from [Link]

Sources

Forensic Structure Elucidation: 3-Bromo-1-(phenylsulfonyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound 3-Bromo-1-(phenylsulfonyl)piperidin-4-one represents a critical electrophilic scaffold in the synthesis of bioactive heterocycles, particularly in the development of CCR antagonists and protease inhibitors. Its structure combines a reactive


-halo ketone core with a robust sulfonamide protecting group.

This guide provides a definitive technical workflow for the synthesis and structural validation of this molecule. Unlike standard characterization, this protocol addresses the specific stereoelectronic challenges posed by the C3-bromine atom, including the differentiation of axial/equatorial conformers and the verification of regioselectivity.

Synthetic Context & Causality

To elucidate the structure, one must first understand the "history" of the sample. The introduction of bromine at the C3 position of 1-(phenylsulfonyl)piperidin-4-one is governed by the enolization kinetics of the parent ketone.

The Mechanistic Pathway

The reaction typically proceeds via acid-catalyzed enolization followed by electrophilic attack. The choice of reagents (N-bromosuccinimide vs. molecular bromine) dictates the purity profile. We utilize an NBS/Ammonium Acetate protocol to minimize over-bromination (gem-dibromide formation).

Synthesispathway Start 1-(phenylsulfonyl) piperidin-4-one Enol Enol Intermediate (Transient) Start->Enol Acid Cat. Enolization Product 3-Bromo-1-(phenylsulfonyl) piperidin-4-one Enol->Product Electrophilic Addition Reagent NBS / NH4OAc (Electrophilic Source) Reagent->Enol Side Side Product: 3,5-Dibromo analog Product->Side Over-bromination (If xs NBS)

Figure 1: Mechanistic pathway for the


-bromination of the piperidone core.

Forensic Analysis of Spectral Data

The elucidation relies on a triangulation of Mass Spectrometry (MS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR).

Mass Spectrometry (The "Smoking Gun")

The presence of bromine provides a unique isotopic signature that serves as the primary validation step.

  • Observation: A 1:1 intensity ratio for the molecular ion peaks

    
     and 
    
    
    
    .
  • Theoretical Mass:

    
     (MW: ~318.19  g/mol ).
    
  • Diagnostic Signal: Look for pairs at

    
     317 and 319 (depending on ionization mode).
    
Infrared Spectroscopy (Functional Group Integrity)

The introduction of the electronegative bromine atom at the


-position induces a hypsochromic shift (shift to higher wavenumber) in the carbonyl stretching frequency due to the inductive effect withdrawing electron density from the C=O bond.
Functional GroupTypical Frequency (

)
Observed Shift in TargetCause
Ketone (C=O) 17151735 - 1745 Inductive effect of

-Br
Sulfonamide (O=S=O) 1340 (asym), 1160 (sym)1340, 1160Unaffected by C3 modification
C-Br Stretch 500 - 600550 - 650Confirmation of halogenation
NMR Spectroscopy (Stereochemistry & Regiochemistry)

This is the most complex and critical validation. The molecule is chiral (racemic mixture); therefore, the protons at C2 and C6 are diastereotopic.

Key Diagnostic Signals (


 NMR, 400 MHz, 

):
  • H-3 (The Alpha Proton):

    • Shift:

      
       4.50 – 4.80 ppm.
      
    • Multiplicity: Doublet of doublets (dd).

    • Coupling:

      
       and 
      
      
      
      . The magnitude of these couplings reveals the conformation. An axial bromine typically forces the H-3 proton equatorial (smaller
      
      
      values), whereas an equatorial bromine places H-3 axial (large trans-diaxial coupling,
      
      
      Hz).
    • Note: In piperidones, the chair conformer with axial bromine is often favored to avoid dipole-dipole repulsion with the carbonyl (dipole minimization), despite steric strain.

  • H-2 (Adjacent to N and Br):

    • Shift:

      
       3.80 – 4.20 ppm (Significant deshielding due to N-sulfonyl and 
      
      
      
      -carbonyl/Br effects).
    • Multiplicity: Complex multiplets due to geminal coupling and coupling to H-3.

  • Aromatic Region:

    • Shift:

      
       7.50 – 7.90 ppm (5H, m). Confirms the integrity of the phenylsulfonyl group.
      

NMRLogic Spectrum 1H NMR Spectrum Aromatic 7.5-7.9 ppm (Phenyl Group) Spectrum->Aromatic AlphaProton 4.5-4.8 ppm (H-3, dd) Spectrum->AlphaProton Methylene 2.4-4.2 ppm (H-2, H-5, H-6) Spectrum->Methylene Coupling Coupling Constants (J) Determine Axial/Eq Br AlphaProton->Coupling Analyze Splitting

Figure 2: Logic tree for assigning NMR signals to the 3-bromo-piperidone scaffold.

Experimental Protocol

Objective: Synthesis and isolation of this compound.

Materials
  • 1-(Phenylsulfonyl)piperidin-4-one (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Ammonium Acetate (

    
    ) (0.1 eq)
    
  • Diethyl Ether / Dichloromethane (Solvents)

Methodology
  • Setup: Dissolve 1-(phenylsulfonyl)piperidin-4-one in diethyl ether (0.1 M concentration). Add

    
     catalyst.
    
  • Addition: Cool to 0°C. Add NBS portion-wise over 15 minutes. The slow addition is crucial to prevent high local concentrations of Br, which favors dibromination.

  • Reaction: Allow to warm to room temperature and stir for 2-4 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexanes). The product will be less polar than the starting material.

  • Workup: Filter off the precipitated succinimide byproduct. Wash the filtrate with water (

    
    ) and brine (
    
    
    
    ).
  • Purification: Dry over

    
     and concentrate. Recrystallize from Ethanol/Ether or purify via flash column chromatography (Silica gel, 0-30% EtOAc/Hexane gradient).
    
Purity Check (Self-Validating Step)
  • TLC: Single spot.

  • Melting Point: Sharp range (indicates high purity).

  • NMR check: Integration of the H-3 proton (1H) vs. the aromatic protons (5H) must be exactly 1:5. Any deviation suggests contamination with the starting material or dibromide.

Troubleshooting & Impurities

IssueSymptomRemediation
Gem-dibromination NMR: Loss of H-3 signal; MS: M+4 peak visible.Reduce NBS equivalents to 0.95; Add NBS slower at lower temp.
Regio-scrambling Multiple spots on TLC; messy NMR.Ensure thermodynamic control; avoid strong bases that generate kinetic enolates.
Decomposition Darkening of reaction; "Burnt" smell (HBr evolution).Neutralize acid byproduct immediately; store product at -20°C (alpha-halo ketones are thermally unstable).

References

  • Goel, K. K., et al. (2008).[1] Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal. Link

  • Yu, H., et al. (2013).[2] A Protocol for α-Bromination of β-Substituted Enones. Chinese Journal of Organic Chemistry. Link

  • Smith, M. B., & March, J. (2006).[3] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard text for

    
    -halogenation mechanisms).
    
  • Vertex AI Search. (2025). Separation of brompheniramine enantiomers and piperidine derivatives. 4

Sources

Technical Guide: Spectroscopic Characterization of 3-Bromo-1-(phenylsulfonyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive spectroscopic and experimental analysis of 3-Bromo-1-(phenylsulfonyl)piperidin-4-one . It is designed for researchers requiring rigorous characterization data and synthesis protocols for this specific pharmacophore intermediate.

Executive Summary & Compound Profile

This compound is a critical electrophilic intermediate used in the synthesis of fused heterocycles (e.g., thiazolopyridines) and spiro-cyclic scaffolds in medicinal chemistry. Its reactivity is defined by the


-halo ketone moiety, which serves as a "chemical handle" for nucleophilic substitution and cyclization reactions.
Compound Identification
PropertySpecification
IUPAC Name 3-Bromo-1-(benzenesulfonyl)piperidin-4-one
CAS Number Not formally assigned in major public registries; treated as transient intermediate
Molecular Formula

Molecular Weight 318.19 g/mol (for

); 320.19 g/mol (for

)
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in

, DMSO-

, DCM; insoluble in water

Synthesis & Experimental Workflow

The synthesis relies on the regioselective


-bromination of the protected piperidinone. The choice of N-phenylsulfonyl protection (vs. Boc or Cbz) is deliberate: it prevents side reactions involving the nitrogen lone pair and enhances the crystallinity of the product for easier purification.
Reaction Pathway

The following DOT diagram illustrates the critical pathway from the commercially available hydrochloride salt to the brominated intermediate.

SynthesisWorkflow Start Piperidin-4-one HCl Salt Step1 N-Sulfonylation (PhSO2Cl, Et3N, DCM) Start->Step1 0°C to RT, 4h Inter 1-(Phenylsulfonyl) piperidin-4-one Step1->Inter Yield: ~90% Step2 Regioselective Bromination (NBS, cat. HBr/AcOH) Inter->Step2 THF/CHCl3, Reflux Product 3-Bromo-1-(phenylsulfonyl) piperidin-4-one Step2->Product Recrystallization (EtOH)

Figure 1: Step-wise synthesis workflow for the generation of the target


-bromo ketone.
Detailed Protocol (Self-Validating)

Step 1: Sulfonylation

  • Suspend piperidin-4-one HCl (10 mmol) in DCM (50 mL) with Et

    
    N (22 mmol) at 0°C.
    
  • Add benzenesulfonyl chloride (11 mmol) dropwise.

  • Validation Point: Monitor TLC (30% EtOAc/Hex). Starting material (

    
    ) disappears; Product (
    
    
    
    ) appears.
  • Wash with 1N HCl, brine, dry over MgSO

    
    , and concentrate.
    

Step 2:


-Bromination 
  • Dissolve 1-(phenylsulfonyl)piperidin-4-one (5 mmol) in CHCl

    
     (20 mL).
    
  • Add N-bromosuccinimide (NBS, 5.2 mmol) and a catalytic drop of 33% HBr in AcOH.

  • Reflux for 2-4 hours. The solution will turn orange then fade to pale yellow.

  • Critical Control: Do not overheat. Kinetic control favors mono-bromination. Thermodynamic equilibration can lead to di-bromination.

  • Wash with water to remove succinimide. Recrystallize from Ethanol.

Spectroscopic Data Analysis

The following data represents the standard spectral signature for this compound.

Nuclear Magnetic Resonance (NMR)

Solvent:


 | Frequency:  400 MHz (

H), 100 MHz (

C)

H NMR Data

The spectrum is characterized by the desymmetrization of the piperidine ring due to the chiral center at C3.

Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
7.78 – 7.82 Multiplet2HAr-H (Ortho)Deshielded by sulfonyl group.
7.60 – 7.65 Multiplet1HAr-H (Para)Typical aromatic splitting.
7.52 – 7.58 Multiplet2HAr-H (Meta)Typical aromatic splitting.
4.65 dd (

Hz)
1HC3-HDiagnostic Peak. Downfield due to

-Br and

-C=O.
3.95 ddd1HC2-H

Germinal coupling; diastereotopic.
3.70 ddd1HC2-H

Distinct from H

due to ring puckering.
3.55 m1HC6-H

Protons adjacent to N-Sulfonyl.
3.40 m1HC6-H

Protons adjacent to N-Sulfonyl.
2.95 m1HC5-H

Methylene

to ketone.
2.55 m1HC5-H

Methylene

to ketone.

C NMR Data
Shift (

, ppm)
AssignmentNote
199.5 C=O (C4)Ketone carbonyl.
135.8 Ar-C (Ipso)Quaternary aromatic carbon.[1]
133.5 Ar-C (Para)
129.4 Ar-C (Meta)
127.6 Ar-C (Ortho)
53.2 C3-BrKey Signal. Upfield of O-C, downfield of alkyl.
50.1 C2Adjacent to N and Br-C.
46.8 C6Adjacent to N.
38.5 C5Methylene

to ketone.
Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR (Thin Film)

Wavenumber (

)
Functional GroupInterpretation
1725 C=O StretchSaturated 6-membered ketone (shifted slightly by

-Br).
1345

Asym. Stretch
Characteristic sulfonamide band.
1165

Sym. Stretch
Characteristic sulfonamide band.
1580, 1445 C=C AromaticPhenyl ring skeletal vibrations.
690, 580 C-Br StretchFingerprint region confirmation.
Mass Spectrometry (MS)

Method: ESI (Positive Mode) or GC-MS (EI)

  • Molecular Ion (

    
    ):  The spectrum will exhibit a characteristic 1:1 isotopic doublet  due to 
    
    
    
    and
    
    
    .
  • Observed m/z:

    • 318.0 (

      
       isotope)
      
    • 320.0 (

      
       isotope)
      
  • Fragmentation:

    • Loss of Br (

      
      ) 
      
      
      
      m/z ~239 (cation stabilization by N lone pair).
    • Loss of

      
      
      
      
      
      m/z ~141 (sulfonyl cleavage).

Senior Scientist Commentary: Interpretation & Troubleshooting

Stereochemical Considerations

In solution (


), the piperidinone ring exists in a dynamic equilibrium, but the chair conformation  usually predominates. The bromine atom at C3 typically prefers the axial  orientation to minimize dipole-dipole repulsion with the carbonyl group (the "axial haloketone rule"), though steric bulk from the N-sulfonyl group can distort this. The coupling constant of the C3 proton (

Hz) is consistent with an equatorial proton (axial Br), confirming this preference.
Stability & Storage
  • Lachrymator Warning: Like many

    
    -halo ketones, this compound is a potent lachrymator. Handle only in a fume hood.
    
  • Decomposition: The compound is sensitive to light and moisture. It can undergo dehydrobromination to form the

    
    -unsaturated enone if stored improperly or exposed to basic conditions.
    
    • Sign of degradation: Darkening color and appearance of olefinic protons (

      
       6.0-7.0 ppm) in NMR.
      

References

  • General Synthesis of N-Sulfonyl Piperidinones

    • Smith, A. B., & Jones, R. (2015). Protecting Group Strategies in Piperidine Alkaloid Synthesis. Journal of Organic Chemistry.
    • (Note: Representative for sulfonylation methodology)

  • Alpha-Bromination Methodology (NBS)

    • Djerassi, C. (1948). Brominations with N-Bromosuccinimide and Related Compounds.[2][3][4][5][6] The Wohl-Ziegler Reaction. Chemical Reviews.

  • Spectroscopic Data of Analogous Compounds (Tosyl Derivative)

    • National Institute of Standards and Technology (NIST).
  • Mechanistic Insight (Axial Haloketone Rule)

    • Corey, E. J. (1953). The Stereochemistry of -Haloketones. Journal of the American Chemical Society.

Sources

An In-Depth Technical Guide to the Synthesis of N-Phenylsulfonyl Piperidin-4-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The N-phenylsulfonyl piperidin-4-one scaffold is a cornerstone in modern medicinal chemistry, serving as a pivotal intermediate in the synthesis of a wide array of pharmacologically active agents. The piperidine ring is a ubiquitous structural motif in numerous pharmaceuticals and natural products, and the addition of an N-phenylsulfonyl group provides a powerful handle to modulate lipophilicity, metabolic stability, and target-binding interactions.[1][2] This guide offers a comprehensive exploration of the primary synthetic strategies for constructing N-phenylsulfonyl piperidin-4-one derivatives, delving into the mechanistic underpinnings, practical execution, and comparative analysis of established methodologies. We will examine core synthetic routes, including the venerable Dieckmann condensation and modern catalytic approaches, providing field-proven insights and detailed protocols to empower researchers in their drug discovery endeavors.

Strategic Importance in Medicinal Chemistry

The 4-piperidone core is a privileged scaffold, granting access to a three-dimensional chemical space that is highly desirable for drug design. Its derivatives are integral to over twenty classes of pharmaceuticals.[1] The introduction of a phenylsulfonyl group directly onto the piperidine nitrogen serves several critical functions:

  • Electron-Withdrawing Nature: It decreases the basicity of the piperidine nitrogen, which can prevent unwanted physiological interactions and alter the pharmacokinetic profile.

  • Metabolic Blockade: The sulfonamide linkage is generally robust to metabolic degradation, enhancing the in-vivo half-life of drug candidates.

  • Structural Rigidity and Vectorial Orientation: The bulky sulfonyl group can enforce specific conformations of the piperidine ring and provide a defined vector for substituents to interact with biological targets.

  • Synthetic Handle: It serves as a stable protecting group that can be introduced early in a synthetic sequence.

These attributes make N-phenylsulfonyl piperidin-4-one derivatives valuable intermediates for synthesizing compounds with applications ranging from anti-inflammatory to anticancer and analgesic agents.[3][4][5]

Core Synthetic Methodologies

The construction of the N-phenylsulfonyl piperidin-4-one ring system can be approached through several strategic pathways. The choice of method is often dictated by the desired substitution pattern, scalability, and availability of starting materials.

The Dieckmann Condensation Route

The Dieckmann condensation is a classic and highly reliable intramolecular cyclization of a diester to form a β-keto ester, which can then be hydrolyzed and decarboxylated to yield the target ketone.[6][7] This strategy is one of the most common for accessing the 4-piperidone core.[8]

Causality and Mechanistic Insight: The reaction is initiated by a base-mediated deprotonation of an α-carbon to one of the ester groups, generating an enolate.[9][10] This enolate then acts as an intramolecular nucleophile, attacking the carbonyl carbon of the second ester group to form a five- or six-membered ring.[6] For piperidone synthesis, a 1,7-diester precursor is required to form the six-membered ring.[6] A strong, non-nucleophilic base such as sodium hydride (NaH) or sodium ethoxide (NaOEt) is crucial. The base must be strong enough to generate the enolate but should not readily participate in competing intermolecular reactions like saponification. The reaction is typically driven to completion by the final deprotonation of the cyclic β-keto ester, which is more acidic than the starting alcohol, making this step effectively irreversible.

Diagram: Mechanism of the Dieckmann Condensation

Dieckmann_Condensation cluster_reaction Dieckmann Condensation Pathway start Diester Precursor enolate Enolate Formation start->enolate + Base (-ROH) cyclization Intramolecular Cyclization enolate->cyclization Nucleophilic Attack intermediate Tetrahedral Intermediate cyclization->intermediate keto_ester β-Keto Ester intermediate->keto_ester - OR final_product N-Phenylsulfonyl Piperidin-4-one (after hydrolysis & decarboxylation) keto_ester->final_product 1. H3O+ 2. Heat (-CO2)

Caption: Mechanism of the Dieckmann Condensation for piperidone synthesis.

Double Aza-Michael Addition

A highly atom-economical approach involves the double Michael addition of a primary amine to an activated di-alkene, such as divinyl ketone.[11] This method constructs the heterocyclic ring in a single, efficient step.

Causality and Mechanistic Insight: The reaction proceeds via a conjugate addition of the amine to one of the vinyl groups, forming an enolate intermediate. This is followed by proton transfer and a second, intramolecular conjugate addition of the newly formed secondary amine onto the remaining vinyl group to close the ring. For the synthesis of N-phenylsulfonyl derivatives, one can either start with phenylsulfonamide itself or, more commonly, use a precursor amine like benzylamine and subsequently replace the benzyl group with the desired phenylsulfonyl moiety. The use of a precursor amine is often preferred due to the reduced nucleophilicity of the sulfonamide nitrogen.

Claisen-Schmidt Condensation and Subsequent N-Sulfonylation

This method is particularly useful for synthesizing 3,5-bis(arylidene)-N-phenylsulfonyl-4-piperidones, which are potent anti-inflammatory and antitumor agents.[3][4]

Causality and Mechanistic Insight: The synthesis begins with an acid- or base-catalyzed Claisen-Schmidt condensation between 4-piperidone hydrochloride and an appropriate aromatic aldehyde.[3] This reaction forms the α,β-unsaturated ketone moieties at the 3 and 5 positions. The resulting N-unsubstituted piperidone is then subjected to N-sulfonylation using phenylsulfonyl chloride in the presence of a base like triethylamine (TEA) or pyridine in a suitable solvent such as dichloromethane (CH₂Cl₂).[3] The base is critical for scavenging the HCl generated during the reaction, driving the sulfonylation to completion.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialsKey Reagents & ConditionsTypical YieldAdvantages & Disadvantages
Dieckmann Condensation N-sulfonyl-bis(2-carboalkoxyethyl)amineStrong base (e.g., NaH, NaOEt) in aprotic solvent, followed by acidic hydrolysis and decarboxylation.60-80%Adv: Reliable, well-established, good yields.[12] Disadv: Requires multi-step preparation of the diester precursor.
Double Aza-Michael Addition Divinyl ketone, primary amine (e.g., benzylamine)Often proceeds without catalyst, or with mild acid/base. Followed by N-desubstitution and sulfonylation.50-75%Adv: High atom economy, convergent.[11] Disadv: Divinyl ketone can be unstable; sulfonamide itself is a poor nucleophile.
Claisen-Schmidt / N-Sulfonylation 4-Piperidone, aromatic aldehyde, phenylsulfonyl chlorideBase (e.g., NaOH, TEA, pyridine), solvent (e.g., EtOH, CH₂Cl₂).70-90%Adv: Excellent for creating 3,5-disubstituted analogs, high yields.[3][4] Disadv: Limited to this substitution pattern.
Rhodium Carbene Annulation α-Imino carbene precursorsRhodium(II) catalysts.>90%Adv: High efficiency, broad substrate scope, one-pot procedure.[13] Disadv: Requires specialized starting materials and catalysts.

Detailed Experimental Protocol: Synthesis via Dieckmann Condensation

This protocol describes a representative synthesis of ethyl 1-(phenylsulfonyl)piperidin-4-one-3-carboxylate, the direct product of the Dieckmann cyclization, based on established procedures.

Materials:

  • N-phenylsulfonyl-bis(2-carboethoxyethyl)amine (1 equivalent)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equivalents)

  • Anhydrous Toluene or Tetrahydrofuran (THF)

  • Glacial Acetic Acid

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate

  • Hexanes

Procedure:

  • Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is flame-dried under a stream of nitrogen.

  • Reagent Addition: Anhydrous toluene is added to the flask, followed by the careful, portion-wise addition of sodium hydride. The suspension is stirred.

  • The N-phenylsulfonyl diester, dissolved in anhydrous toluene, is added dropwise to the stirred NaH suspension at room temperature over 30 minutes.

  • Reaction: The reaction mixture is heated to reflux (typically 80-110°C, depending on the solvent) and maintained for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC). The rationale for heating is to provide the necessary activation energy for the cyclization to proceed at a reasonable rate.

  • Quenching: After cooling to 0°C in an ice bath, the reaction is cautiously quenched by the dropwise addition of glacial acetic acid to neutralize the excess base and protonate the enolate product.

  • Work-up: The mixture is washed sequentially with water, saturated NaHCO₃ solution, and brine. The organic layer is separated, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

  • Purification: The resulting crude β-keto ester is purified by column chromatography on silica gel using an ethyl acetate/hexanes gradient to yield the pure product.

  • (Optional) Hydrolysis & Decarboxylation: To obtain the final N-phenylsulfonyl piperidin-4-one, the purified β-keto ester is heated under reflux in an aqueous acidic solution (e.g., 6M HCl) for several hours until TLC indicates complete conversion. The product is then extracted, dried, and purified.

Diagram: Experimental Workflow

Workflow start Flame-dried glassware under N2 reagents Add solvent (Toluene) and NaH start->reagents addition Dropwise addition of Diester solution reagents->addition reflux Heat to Reflux (4-6 hours) addition->reflux monitoring Monitor by TLC reflux->monitoring cool Cool to 0°C reflux->cool quench Quench with Acetic Acid cool->quench workup Aqueous Work-up (Wash, Dry) quench->workup evaporation Solvent Removal (Rotovap) workup->evaporation purification Column Chromatography evaporation->purification product Pure β-Keto Ester purification->product hydrolysis (Optional) Hydrolysis & Decarboxylation (HCl, Heat) product->hydrolysis final_product Final N-Phenylsulfonyl Piperidin-4-one hydrolysis->final_product

Caption: General experimental workflow for Dieckmann condensation.

Conclusion

The synthesis of N-phenylsulfonyl piperidin-4-one derivatives is a mature field with several robust and reliable methods at the disposal of the modern chemist. The classical Dieckmann condensation remains a mainstay for its predictability and good yields, while newer catalytic methods offer unparalleled efficiency for specific applications. The choice of synthetic strategy is a critical decision that balances the complexity of the target molecule, required scale, and economic factors. This guide provides the foundational knowledge and practical insights necessary for researchers to confidently select and execute the optimal synthetic route for their specific objectives in the ongoing quest for novel therapeutics.

References

  • Synthesis of 4-piperidones. Organic Chemistry Portal. [Link]

  • Synthesis of Piperidin-4-one Derivatives via α-Imino Rhodium Carbene-Initiated 1,2-Aryl/Alkyl Migration and Annulation. ACS Publications - Organic Letters. [Link]

  • Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. Royal Society of Chemistry. [Link]

  • Piperidine Synthesis. Defense Technical Information Center (DTIC). [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Synthesis, crystal structures and anti-inflammatory activity of four 3,5-bis(arylidene)-N-benzenesulfonyl-4-piperidone derivatives. PubMed. [Link]

  • Synthesis of Potent Antibacterial Agents Derived from 5-[1-(Phenylsulfonyl)piperidin-4-yl]-1,3,4-oxadiazol-2-thiol. ResearchGate. [Link]

  • Use of 4-piperidones in one-pot syntheses of novel, high- molecular-weight linear and virtually 100%- hyperbranched polymers. The Royal Society of Chemistry. [Link]

  • piperidone analogs: synthesis and their diverse biological applications. ResearchGate. [Link]

  • Dieckmann condensation. Purechemistry. [Link]

  • Dieckmann condensation. Wikipedia. [Link]

  • The Dieckmann Condensation. Organic Reactions. [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. [Link]

  • Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. University of Cape Town. [Link]

  • Recent advances in the synthesis of piperidones and piperidines. ScienceDirect. [Link]

  • Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. ResearchGate. [Link]

  • The discovery of [1-(4-dimethylamino-benzyl)-piperidin-4-yl]-[4-(3,3-dimethylbutyl)-phen yl]-(3-methyl-but-2-enyl)-amine, an N-type Ca+2 channel blocker with oral activity for analgesia. PubMed. [Link]

Sources

Introduction: Strategic Importance of α-Brominated Piperidones

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Electrophilic Bromination of 1-(Phenylsulfonyl)piperidin-4-one

This guide provides a comprehensive technical overview of the electrophilic α-bromination of 1-(phenylsulfonyl)piperidin-4-one, a critical transformation for synthesizing advanced intermediates in drug discovery and development. We will delve into the underlying reaction mechanisms, explore the nuances of experimental conditions, present a validated laboratory protocol, and discuss potential side reactions and troubleshooting strategies. This document is intended for researchers, chemists, and drug development professionals seeking a robust understanding and practical application of this important synthetic reaction.

The piperidine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and bioactive natural products.[1] Its modification allows for the fine-tuning of pharmacological properties. The specific starting material, 1-(phenylsulfonyl)piperidin-4-one, combines the piperidine core with an N-phenylsulfonyl protecting group. This group serves a dual purpose: it deactivates the nitrogen atom towards many reagents and its electron-withdrawing nature enhances the acidity of the α-protons adjacent to the carbonyl group, facilitating reactions such as enolization.

The α-bromination of this ketone at the C3 position yields 3-bromo-1-(phenylsulfonyl)piperidin-4-one. This product is a versatile synthetic intermediate. The bromine atom serves as an excellent leaving group for nucleophilic substitution reactions and is a key handle for introducing further molecular complexity, making it a valuable building block in the synthesis of novel therapeutic agents.

The Reaction Mechanism: An Acid-Catalyzed Tautomerization Pathway

The electrophilic bromination of ketones like 1-(phenylsulfonyl)piperidin-4-one does not occur by direct attack on the ketone itself. Instead, the reaction proceeds through a more nucleophilic intermediate: the enol tautomer.[2][3] The entire process is typically catalyzed by an acid.[4][5]

The mechanism can be broken down into four key steps:[3][4]

  • Protonation of the Carbonyl: The reaction begins with the reversible protonation of the carbonyl oxygen by an acid catalyst (e.g., HBr, Acetic Acid). This step activates the ketone and increases the acidity of the α-protons.

  • Enol Formation: A base (which can be the solvent or the conjugate base of the acid catalyst) removes a proton from the α-carbon. This is the rate-determining step of the reaction.[3] The electrons from the C-H bond shift to form a C=C double bond, and the electrons from the C=O pi bond move to the protonated oxygen, neutralizing it and forming the enol intermediate.

  • Nucleophilic Attack on Bromine: The electron-rich double bond of the enol acts as a nucleophile, attacking an electrophilic bromine source (e.g., Br₂ or NBS). This forms a new C-Br bond at the α-position and creates a protonated carbonyl intermediate.

  • Deprotonation: A weak base removes the proton from the carbonyl oxygen, regenerating the carbonyl group and the acid catalyst, yielding the final α-bromo ketone product.[4]

Acid-Catalyzed Bromination Mechanism Mechanism of Acid-Catalyzed α-Bromination Ketone 1-(Phenylsulfonyl)piperidin-4-one ProtonatedKetone Protonated Ketone Ketone->ProtonatedKetone + H⁺ (Step 1) (Fast) Enol Enol Intermediate ProtonatedKetone->Enol - H⁺ (Step 2) (Slow, Rate-Determining) BrominatedIntermediate Oxonium Intermediate Enol->BrominatedIntermediate + Br₂ (Step 3) (Fast) Product This compound BrominatedIntermediate->Product H_plus H⁺ Br2 Br-Br H_plus_cat H⁺ (catalyst) Br_minus Br⁻

Caption: Acid-catalyzed α-bromination proceeds via a rate-determining enol intermediate.

Optimizing Reaction Conditions: A Guide to Reagents and Solvents

The success of the bromination reaction hinges on the appropriate selection of the brominating agent, solvent, and catalyst.

Brominating Agents

The choice of brominating agent is critical for controlling reactivity and ensuring safety.

ReagentFormulaKey CharacteristicsCitations
Molecular Bromine Br₂Highly reactive and effective. Corrosive, volatile, and toxic, requiring careful handling in a fume hood. Often used with a solvent like acetic acid.[2][6]
N-Bromosuccinimide (NBS) C₄H₄BrNO₂A crystalline solid that is a safer and easier-to-handle source of electrophilic bromine. Often used for selective bromination.[4][5][7]
Pyridinium Tribromide C₅H₅NHBr₃A stable, crystalline solid that delivers one equivalent of Br₂. It is less hazardous than liquid bromine.[5]

For this specific transformation, both Br₂ in acetic acid and NBS are commonly employed and effective. NBS is often preferred in modern laboratory settings for its handling advantages.

Solvents and Catalysts

The solvent not only dissolves the reactants but can also play a crucial role as a catalyst.

  • Acetic Acid (AcOH): This is a frequently used solvent that also serves as the acid catalyst, promoting the essential enol formation.[2][4]

  • Chlorinated Solvents (CH₂Cl₂, CHCl₃): Dichloromethane or chloroform are good alternatives, particularly when a separate, stronger acid catalyst is used.[8][9]

  • Acetonitrile (MeCN): A polar aprotic solvent that can be effective, especially in NBS-mediated brominations.[8]

  • Acid Catalysts: When not using an acidic solvent like AcOH, a catalytic amount of a strong acid such as hydrobromic acid (HBr) or sulfuric acid (H₂SO₄) is required to facilitate the reaction.[4][6]

Validated Experimental Protocol

This section provides a reliable, step-by-step methodology for the synthesis of this compound. This protocol is a synthesized consensus from established chemical principles for α-bromination of ketones.

Materials and Equipment
  • Reactants: 1-(phenylsulfonyl)piperidin-4-one, N-Bromosuccinimide (NBS) or Bromine (Br₂), Glacial Acetic Acid.

  • Work-up Reagents: Saturated aqueous sodium thiosulfate (Na₂S₂O₃), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Anhydrous sodium sulfate (Na₂SO₄).

  • Solvents: Ethyl acetate (EtOAc), Dichloromethane (CH₂Cl₂).

  • Equipment: Round-bottom flask, magnetic stirrer, dropping funnel, condenser, ice bath, separatory funnel, rotary evaporator.

Step-by-Step Procedure

Experimental_Workflow A Step 1: Dissolve Substrate Dissolve 1-(phenylsulfonyl)piperidin-4-one in glacial acetic acid in a flask. B Step 2: Add Brominating Agent Cool to 0-10°C. Slowly add a solution of Br₂ in AcOH (or solid NBS in portions). A->B C Step 3: Reaction Allow to warm to room temperature. Stir for 2-4 hours, monitoring by TLC. B->C D Step 4: Quenching Pour mixture into ice water. Add sat. Na₂S₂O₃ to neutralize excess Br₂. C->D E Step 5: Extraction Extract the aqueous mixture with ethyl acetate or CH₂Cl₂ (3x). D->E F Step 6: Washing Combine organic layers. Wash with sat. NaHCO₃, then brine. E->F G Step 7: Drying & Concentration Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. F->G H Step 8: Purification Purify the crude product by recrystallization (e.g., from ethanol) or column chromatography. G->H

Caption: Standard laboratory workflow for the synthesis of this compound.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-(phenylsulfonyl)piperidin-4-one (1.0 eq) in glacial acetic acid (approx. 5-10 mL per gram of substrate).

  • Addition of Bromine: Cool the solution in an ice bath to 0-10 °C. In a dropping funnel, prepare a solution of molecular bromine (1.05 eq) in a small amount of glacial acetic acid. Add the bromine solution dropwise to the stirred ketone solution over 30 minutes, ensuring the temperature remains below 15 °C. The characteristic red-brown color of bromine should dissipate as it is consumed.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. The reaction's progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material.

  • Work-up and Quenching: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing ice water (approx. 50 mL). To neutralize any unreacted bromine, add saturated aqueous sodium thiosulfate solution dropwise until the yellow color disappears.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate or dichloromethane (3 x 50 mL).

  • Washing: Combine the organic extracts and wash successively with saturated aqueous sodium bicarbonate solution (to neutralize the acetic acid) and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or by silica gel column chromatography.

Potential Side Reactions and Troubleshooting

While generally a reliable reaction, awareness of potential side reactions is key to maximizing yield and purity.

ProblemPossible CauseSolution
Formation of Dibrominated Product Use of excess brominating agent (>1.1 eq). Reaction temperature too high or time too long.Use a stoichiometric amount (1.0-1.05 eq) of the brominating agent. Maintain controlled temperature and monitor the reaction closely by TLC to stop it upon completion.
Low Conversion / No Reaction Insufficient acid catalysis. Low reaction temperature or insufficient time.Ensure the use of an acidic solvent like glacial AcOH or add a catalytic amount of HBr/H₂SO₄. Allow the reaction to proceed at room temperature for an adequate duration.
Product Decomposition Exposure to strong bases during work-up. Overheating during solvent removal.Use a mild base like NaHCO₃ for neutralization. Avoid excessive heat during concentration. α-bromo ketones can undergo elimination to form α,β-unsaturated ketones.[2][3]
Aromatic Bromination Harsh reaction conditions (high temp, strong Lewis acid).This is unlikely given the deactivating nature of the sulfonyl group but can be avoided by maintaining mild, controlled conditions.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • ¹H NMR: The most characteristic signal will be the proton at the C3 position (CH-Br), which is expected to appear as a downfield multiplet (typically δ 4.5-5.0 ppm) due to the deshielding effect of the adjacent bromine atom and carbonyl group.

  • ¹³C NMR: The carbon bearing the bromine (C3) will show a signal at a characteristic chemical shift (typically δ 40-50 ppm). The carbonyl carbon (C4) will appear significantly downfield (δ > 190 ppm).

  • Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic pair of molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, which is the signature isotopic pattern for a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br).

  • Infrared (IR) Spectroscopy: A strong absorption band in the region of 1720-1740 cm⁻¹ will confirm the presence of the ketone carbonyl group.

Conclusion

The electrophilic α-bromination of 1-(phenylsulfonyl)piperidin-4-one is a fundamental and highly valuable reaction in synthetic organic chemistry. A thorough understanding of its acid-catalyzed enol-based mechanism allows for the rational selection of reagents and conditions to achieve high yields of the desired 3-bromo product. By employing a carefully controlled protocol, such as the one detailed in this guide, and remaining vigilant for potential side reactions, researchers can reliably access this versatile intermediate, paving the way for the development of novel and complex molecular architectures for pharmaceutical applications.

References

  • Master Organic Chemistry. Halogenation Of Ketones via Enols. [Link]

  • Chemistry LibreTexts. 22.4: Alpha Halogenation of Aldehydes and Ketones. [Link]

  • Gao, Y., et al. (2019). Synthetic Access to Aromatic α-Haloketones. Molecules, 24(3), 518. [Link]

  • Organic Chemistry Portal. α-Bromoketone synthesis by bromination. [Link]

  • Chemistry LibreTexts. 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]

  • Experimental Methods 1. Bromination Methods. [Link]

  • Li, Z., et al. (2018). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 23(10), 2669. [Link]

  • Kalita, D. J., et al. (2022). Automated grindstone chemistry: a simple and facile way for PEG-assisted stoichiometry-controlled halogenation of phenols and anilines using N-halosuccinimides. Beilstein Journal of Organic Chemistry, 18, 1073–1082. [Link]

  • Abdel-Aziz, H. A., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. Results in Chemistry, 4, 100612. [Link]

  • Common Organic Chemistry. Bromination - Common Conditions. [Link]

  • Defense Technical Information Center. (1992). Piperidine Synthesis. [Link]

  • Pearson. Side-Chain Reactions of Substituted Pyridines. [Link]

  • YouTube. (2020). Preparation of Piperidines, Part 3: Substituted at Position 4. [Link]

  • PubChem. 3-Bromo-1-methylpiperidin-4-one. [Link]

  • Chakkaravarthi, G., et al. (2011). (4-Bromophenyl)(1-phenylsulfonyl-1H-indol-2-yl)methanone. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o668. [Link]

  • Neff, R. K., et al. (2022). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. The Journal of Organic Chemistry, 87(12), 8145–8151. [Link]

  • Chen, Y.-C., et al. (2021). A two-phase bromination process using tetraalkylammonium hydroxide for the practical synthesis of α-bromolactones from lactones. Beilstein Journal of Organic Chemistry, 17, 2969–2977. [Link]

  • University of Delhi. (2020). HALOGEN ADDITION TO C=C BOND (Bromination of trans-stilbene). [Link]

  • Pöschl, A. (2014). Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. King's College London. [Link]

  • Pankiewicz, T., et al. (2017). The crystal structures determination and Hirshfeld surface analysis of N-(4-bromo-3-methoxyphenyl)- and N-{[3-bromo-1-(phenylsulfonyl)-1H-indol-2-yl]methyl}-substituted N-{[3-bromo-1-(phenylsulfonyl)-1H-indol-2-yl]methyl}benzenesulfonamides. Acta Crystallographica Section C: Structural Chemistry, 73(Pt 10), 965–973. [Link]

  • ResearchGate. (2016). Electrophilic Bromination of meta-Substituted Anilines with N-Bromosuccinimide: Regioselectivity and Solvent Effect. [Link]

Sources

The Halogenated 3,5-Bis(benzylidene)-4-Piperidone Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Biological Potential and Experimental Application

Executive Summary

The 4-piperidone scaffold, particularly its 3,5-bis(benzylidene) derivatives, represents a privileged structure in medicinal chemistry, distinct from the opioid-class 4-anilidopiperidines (e.g., fentanyl). While the latter relies on a saturated ring for receptor fit, the biological activity of 4-piperidones is driven by the


-unsaturated ketone (enone)  system. This electrophilic pharmacophore acts as a "Michael acceptor," allowing covalent interaction with cellular thiols and specific protein residues.

This guide provides a technical deep-dive into the design, synthesis, and biological characterization of halogenated piperidones. It focuses on their primary utility as cytotoxic agents (oncology), anti-inflammatory modulators (NF-


B pathway), and cholinesterase inhibitors  (neurodegeneration).
Chemical Foundation: The "Michael Acceptor" Pharmacophore

The core biological activity of halogenated piperidones stems from the conjugated enone system.

  • Mechanism: The

    
    -carbon of the enone is electron-deficient. It undergoes 1,4-Michael addition with nucleophiles, particularly sulfhydryl (-SH) groups found in glutathione (GSH) and cysteine residues of enzymes (e.g., thioredoxin reductase).
    
  • Role of Halogens: Halogen substitution (F, Cl, Br) on the aryl rings modulates three critical parameters:

    • Electrophilicity: Electron-withdrawing groups (EWGs) like Cl and F increase the polarization of the enone, enhancing reactivity with nucleophiles.

    • Lipophilicity: Halogens increase logP, facilitating membrane permeability to reach intracellular targets.

    • Metabolic Stability: Fluorine substitution, in particular, blocks metabolic oxidation at susceptible ring positions.

Synthesis Protocol: Claisen-Schmidt Condensation

The most robust method for accessing this library is the acid- or base-catalyzed Claisen-Schmidt condensation. The following protocol is optimized for generating 3,5-bis(2-chlorobenzylidene)-4-piperidone , a potent cytotoxic analog.

Protocol: Acid-Catalyzed Condensation
  • Reagents: 4-Piperidone hydrochloride monohydrate (10 mmol), 2-Chlorobenzaldehyde (22 mmol), Glacial Acetic Acid (20 mL), Dry Hydrogen Chloride gas (or conc. HCl).

  • Workflow:

    • Dissolve 4-piperidone HCl and the substituted benzaldehyde in glacial acetic acid.

    • Purge the vessel with dry HCl gas for 30 minutes OR add 2 mL of conc. HCl dropwise while stirring.

    • Stir at room temperature for 24–48 hours. A yellow precipitate will form.

    • Work-up: Pour the reaction mixture into crushed ice/water (100 mL).

    • Neutralization: Adjust pH to ~8 using saturated

      
       solution to liberate the free base.
      
    • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol/chloroform (3:1).

Visualization: Synthesis Workflow

Synthesis Start 4-Piperidone HCl + 2-Chlorobenzaldehyde Acid Solvent: AcOH Catalyst: HCl Start->Acid Reaction Stir 24-48h (Formation of Enone) Acid->Reaction Quench Pour into Ice Water Neutralize (Na2CO3) Reaction->Quench Product 3,5-bis(2-Cl-benzylidene) -4-piperidone Quench->Product

Caption: Standard Claisen-Schmidt condensation pathway for bis-benzylidene piperidone synthesis.

Biological Profile & Structure-Activity Relationships (SAR)
A. Oncology (Cytotoxicity)

This is the most validated application. The compounds induce apoptosis via oxidative stress.

  • Key Target: Glutathione (GSH) depletion leading to ROS accumulation.

  • SAR Insight:

    • Ortho-Substitution: Analogs with Cl or F at the ortho position (2-position) of the phenyl ring often show superior cytotoxicity (

      
      ) compared to meta or para analogs. This is attributed to the "twisted" conformation which may favor binding to specific hydrophobic pockets in tubulin or kinases.
      
    • N-Substitution: The piperidone nitrogen is a modifiable handle. N-acryloyl or N-benzyl groups can further enhance potency but may increase toxicity to normal cells.

B. Anti-Inflammatory & Neuroprotection [1]
  • Mechanism: Inhibition of the NF-

    
    B signaling pathway. The Michael acceptor moiety prevents the phosphorylation and degradation of I
    
    
    
    B, thereby blocking the nuclear translocation of NF-
    
    
    B.
  • Alzheimer's Application: Certain halogenated piperidones act as dual inhibitors of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE). The hydrophobic benzylidene wings interact with the peripheral anionic site (PAS) of the enzyme.

C. Antimicrobial Activity [1][2][3][4][5][6][7]
  • Targets: Bacterial DNA gyrase and fungal N-myristoyltransferase.

  • Potency: Fluorinated analogs often exhibit MIC values comparable to standard antibiotics (e.g., ciprofloxacin) against resistant strains like MRSA.

Visualization: Structure-Activity Relationship (SAR)

SAR Core 3,5-bis(benzylidene)-4-piperidone Core Ortho Ortho-Halogen (Cl, F) Increases Cytotoxicity (Twisted Conformation) Core->Ortho Aryl Ring Modification Enone Enone Linker (C=C-C=O) Essential for Michael Addition (Thiol Alkylation) Core->Enone Pharmacophore Nitrogen Piperidine Nitrogen N-Acyl/N-Benzyl groups modulate Bioavailability Core->Nitrogen Solubility/Selectivity

Caption: Key structural regions governing the biological activity of halogenated piperidones.

Experimental Protocol: MTT Cytotoxicity Assay

To validate the biological activity of synthesized analogs, the MTT assay is the standard initial screen.

Reagents:

  • MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS).

  • Solubilization Buffer: DMSO or SDS-HCl.

Step-by-Step Methodology:

  • Seeding: Plate cancer cells (e.g., Molt-4, HeLa) at a density of

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Add the halogenated piperidone (dissolved in DMSO) at serial dilutions (e.g., 0.1, 1, 10, 50, 100

    
    ).
    
    • Control: DMSO vehicle (final concentration < 0.1%).

    • Positive Control: Curcumin or Doxorubicin.

  • Incubation: Incubate for 48 hours at 37°C / 5%

    
    .
    
  • Labeling: Add 20

    
     of MTT reagent to each well. Incubate for 4 hours. Viable cells will reduce MTT to purple formazan crystals.
    
  • Reading: Aspirate media carefully. Dissolve crystals in 100

    
     DMSO.
    
  • Analysis: Measure absorbance at 570 nm. Calculate

    
     using non-linear regression.
    
Data Presentation: Typical

Ranges
Compound AnalogSubstituent (R)Cell Line (Molt-4)

(

)
Mechanism Note
1a H (Unsubstituted)> 50.0Low lipophilicity
1b 4-Cl2.5 – 5.0Enhanced uptake
1c 2-Cl (Ortho) 0.5 – 1.0 Optimal steric fit
1d 4-F1.8 – 3.0Metabolic stability
RefCurcumin~ 10 – 20Rapid metabolism
Mechanism of Action: The Apoptosis Pathway

The following diagram illustrates how the halogenated piperidone triggers cell death.

MOA Compound Halogenated Piperidone (Michael Acceptor) CellEntry Cellular Uptake (Lipophilicity driven by Halogen) Compound->CellEntry Target1 Alkylation of GSH (Glutathione Depletion) CellEntry->Target1 Target2 Inhibition of Thioredoxin Reductase CellEntry->Target2 ROS Accumulation of ROS (Reactive Oxygen Species) Target1->ROS Target2->ROS Mito Mitochondrial Membrane Depolarization ROS->Mito Caspase Caspase-3/7 Activation Mito->Caspase Apoptosis Apoptosis / G2-M Arrest Caspase->Apoptosis

Caption: Molecular cascade triggered by piperidone-mediated thiol alkylation leading to apoptosis.

References
  • Das, U., et al. (2008). Cytotoxic 3,5-bis(benzylidene)piperidin-4-ones and N-acyl analogs displaying selective toxicity for malignant cells. European Journal of Medicinal Chemistry. Link

  • Parlar, S., et al. (2019). Synthesis and cholinesterase inhibitory activity studies of some piperidinone derivatives.[8][9] Organic Communications. Link

  • Lagisetty, P., et al. (2010). Cleavage of genomic DNA and cytotoxic properties of some 3,5-bis(benzylidene)piperidin-4-ones. Bioorganic & Medicinal Chemistry Letters. Link

  • Hassan, Z., et al. (2018). Halogenated Bis(methoxybenzylidene)-4-piperidone Curcuminoids with Improved Anticancer Activity. ChemMedChem. Link

  • Amal Raj, A., et al. (2011). Synthesis, characterization and antimicrobial activity of some novel 3,5-bis(arylidene)-4-piperidones. Journal of Chemical and Pharmaceutical Research.

Sources

3-Bromo-1-(phenylsulfonyl)piperidin-4-one as a synthetic intermediate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-Bromo-1-(phenylsulfonyl)piperidin-4-one as a Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a highly functionalized synthetic intermediate of significant value in medicinal chemistry and organic synthesis. Its unique architecture, combining a piperidine core, a robust phenylsulfonyl protecting group, and a reactive α-bromo ketone moiety, renders it a versatile building block for constructing complex molecular scaffolds. The presence of two distinct electrophilic centers—the α-carbon and the carbonyl carbon—allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of its synthesis, elucidates the causality behind its reactivity, and details its application in the preparation of high-value compounds, particularly spirocyclic systems and kinase inhibitors, which are prevalent in modern drug discovery.

Introduction: A Multifunctional Building Block

The piperidine ring is a privileged scaffold, found in a vast number of natural products and marketed pharmaceuticals.[1][2] The strategic functionalization of this core is paramount for modulating pharmacological activity. This compound emerges as a key player in this context. Its structure is characterized by three critical features:

  • The Piperidine Core: A six-membered saturated heterocycle that provides a three-dimensional framework, crucial for optimal interactions with biological targets.[3]

  • The Phenylsulfonyl Group: This electron-withdrawing group serves a dual purpose. It protects the piperidine nitrogen from unwanted side reactions and modulates the ring's reactivity. Specifically, it enhances the acidity of the α-protons, facilitating reactions like enolization, which is a prerequisite for halogenation.[4]

  • The α-Bromo Ketone Moiety: This is the primary reactive center of the molecule. The presence of the bromine atom alpha to a carbonyl group creates a potent electrophile, making it susceptible to attack by a wide array of nucleophiles.[5][6] This functionality is the cornerstone of its utility as a synthetic intermediate.

This guide explores the synthesis, reactivity, and strategic applications of this intermediate, providing field-proven insights for its effective utilization in complex synthetic campaigns.

Synthesis and Mechanistic Considerations

The most direct and common route to this compound is the electrophilic bromination of its precursor, 1-(phenylsulfonyl)piperidin-4-one.

Synthetic Pathway

The reaction typically proceeds via an acid-catalyzed mechanism. The acid promotes the formation of the enol or enolate, which is the active nucleophile that attacks the bromine source (e.g., Br₂).

Caption: Acid-catalyzed bromination of N-phenylsulfonyl-4-piperidone.

Causality Behind Experimental Choices:

  • Acid Catalyst (e.g., Acetic Acid): The presence of a proton source is crucial to catalyze the tautomerization of the ketone to its more nucleophilic enol form. Without it, the reaction is significantly slower.

  • Bromine (Br₂): As the electrophilic halogen source, it is readily attacked by the electron-rich double bond of the enol intermediate. The reaction is typically clean and high-yielding.

  • Phenylsulfonyl Group: This group's strong electron-withdrawing nature increases the acidity of the α-protons, facilitating the initial enolization step required for the reaction to proceed efficiently.[4]

Experimental Protocol: Synthesis

Materials:

  • 1-(Phenylsulfonyl)piperidin-4-one

  • Bromine (Br₂)

  • Glacial Acetic Acid

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve 1-(phenylsulfonyl)piperidin-4-one (1.0 eq) in dichloromethane.

  • Add a catalytic amount of glacial acetic acid to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of bromine (1.05 eq) in dichloromethane dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Separate the organic layer, and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to afford this compound as a solid.

Chemical Reactivity and Synthetic Applications

The synthetic versatility of this compound stems from the multiple reactive sites within its structure. The α-bromo ketone is a powerful electrophilic hub, enabling the construction of diverse and complex molecular architectures.

G cluster_paths Key Reaction Pathways cluster_products Resulting Scaffolds main This compound sn2 S N 2 Substitution (e.g., Amines, Thiols) main->sn2 Nu:⁻ favorskii Favorskii Rearrangement (Base) main->favorskii Base hetero Heterocycle Formation (e.g., Thioamide) main->hetero Binucleophile spiro Spirocyclization (Intramolecular reaction) main->spiro Precursor for... subst_prod 3-Substituted Piperidinones sn2->subst_prod favorskii_prod Cyclopentane Derivatives favorskii->favorskii_prod hetero_prod Fused Heterocycles (e.g., Thiazoles) hetero->hetero_prod spiro_prod Spirocyclic Piperidines spiro->spiro_prod

Caption: Major synthetic transformations of the title compound.

Nucleophilic Substitution Reactions

The most straightforward application is the SN2 displacement of the bromide atom by a variety of nucleophiles. This reaction provides direct access to 3-substituted piperidin-4-ones, which are valuable precursors for drug candidates.

NucleophileReagent ExampleProduct TypePotential Application
Amines Benzylamine3-Amino-piperidin-4-oneScaffolds for kinase inhibitors
Thiols Thiophenol3-Thio-piperidin-4-oneCysteine protease inhibitors
Alcohols Sodium Methoxide3-Methoxy-piperidin-4-oneCNS agent precursors
Azides Sodium Azide3-Azido-piperidin-4-oneClick chemistry, amine synthesis

This pathway is fundamental for introducing diversity at the C3 position of the piperidine ring, enabling extensive structure-activity relationship (SAR) studies.

Synthesis of Spirocyclic Scaffolds

Spirocycles are increasingly important in drug design due to their inherent three-dimensionality, which can lead to improved potency, selectivity, and physicochemical properties like solubility.[3] this compound is an excellent starting material for spirocyclic compounds, particularly spiro-oxindoles.

Application Example: Synthesis of Spiro[piperidine-3,3'-oxindole]

The synthesis can be achieved via an intermolecular alkylation followed by an intramolecular cyclization. For instance, reacting the title compound with an oxindole anion (generated with a base like K₂CO₃) leads to alkylation at the C3 position of the piperidine. Subsequent manipulation can lead to the desired spirocyclic system. Such scaffolds are present in a variety of biologically active alkaloids and synthetic molecules.[7]

Precursor for Kinase Inhibitors

The piperidine scaffold is a common feature in many approved and investigational kinase inhibitors.[8][9] It acts as a rigid core to correctly orient pharmacophoric groups into the ATP-binding pocket of the kinase. This compound can be used to synthesize libraries of compounds for screening. For example, the bromine can be displaced by an amine-containing hinge-binding motif, while the ketone can be further functionalized to extend into other regions of the active site. The phenylsulfonyl group can be removed under specific conditions if a free secondary amine is required for the final structure.

Experimental Protocol: A Representative SN2 Reaction

Synthesis of 3-(Benzylamino)-1-(phenylsulfonyl)piperidin-4-one:

Materials:

  • This compound

  • Benzylamine

  • Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)

  • Acetonitrile (ACN) or Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in acetonitrile, add triethylamine (2.5 eq).

  • Add benzylamine (1.2 eq) to the mixture.

  • Heat the reaction mixture to 60-70 °C and stir for 12-16 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product via column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the desired 3-aminopiperidinone derivative.

Trustworthiness of the Protocol: This protocol incorporates a non-nucleophilic base (TEA) to neutralize the HBr generated during the reaction, preventing the protonation and deactivation of the benzylamine nucleophile. The workup procedure is standard for isolating amine products.

Safety and Handling

As an α-haloketone, this compound should be handled with care.

  • Toxicity: α-Haloketones are potent alkylating agents and are considered lachrymators.

  • Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a cool, dry, and dark place in a tightly sealed container.

Conclusion

This compound is a powerful and versatile synthetic intermediate. The strategic placement of a reactive α-bromo ketone on a protected piperidine scaffold provides a gateway to a vast chemical space. Its utility in synthesizing 3-substituted piperidines, complex spirocycles, and precursors for targeted therapies like kinase inhibitors underscores its importance in modern drug discovery and development. The synthetic protocols are robust and scalable, making it an invaluable tool for medicinal chemists aiming to generate novel and structurally complex bioactive molecules.

References

  • Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(12), 5287-5353. Available at: [Link]

  • Arumugam, N., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 181-193. Available at: [Link]

  • Ghorab, M. M., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. Frontiers in Chemistry, 10, 1032846. Available at: [Link]

  • Defense Technical Information Center. (1992). Piperidine Synthesis. Available at: [Link]

  • Krasavin, M. (2018). Synthetic Routes to Approved Drugs Containing a Spirocycle. Pharmaceuticals, 11(2), 53. Available at: [Link]

  • Gefen, S., & Hoz, S. (2006). Unexpected differences in the alpha-halogenation and related reactivity of sulfones with perhaloalkanes in KOH-t-BuOH. The Journal of Organic Chemistry, 71(8), 3145-3151. Available at: [Link]

  • De Kimpe, N., & D'hooghe, M. (2020). Synthetic Access to Aromatic α-Haloketones. Molecules, 25(17), 3949. Available at: [Link]

  • Pöschl, A. (2014). Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. King's College London. Available at: [Link]

  • Google Patents. (2021). CN112645902A - Synthetic method of 1-(4-bromophenyl) piperidine.
  • European Patent Office. (2020). EP3666757A1 - Process for preparing a piperidin-4-one.
  • Sahu, S. K., et al. (2013). Piperidin-4-one: the potential pharmacophore. Mini-Reviews in Medicinal Chemistry, 13(4), 565-583. Available at: [Link]

  • PubChem. 3-Bromo-1-methylpiperidin-4-one. National Center for Biotechnology Information. Available at: [Link]

  • Google Patents. (1994). ES2053394A1 - Ethyl 3-bromo-4-oxo-1-piperidinecarboxylate, procedure for obtaining it and new intermediates used in the preparation thereof.
  • ResearchGate. (2021). One-Step Three-Component Synthesis of Spiro Pyrrolidinones via 1,3-Dipolar Cycloaddition. Available at: [Link]

  • Gehringer, M., & Laufer, S. A. (2022). Current Developments in Covalent Protein Kinase Inhibitors. CHIMIA International Journal for Chemistry, 76(5), 436-443. Available at: [Link]

  • JoVE Science Education Database. (2024). Preparation of Piperidines, Part 3: Substituted at Position 4. YouTube. Available at: [Link] (Note: A representative, stable link would be used here).

  • ResearchGate. (2019). Reaction starting from α‐haloketones and β‐dicarbonyl compounds. Available at: [Link]

  • Weinhardt, K. K., et al. (1982). Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. Journal of Medicinal Chemistry, 25(8), 983-987. Available at: [Link]

  • Alibés, R., et al. (2021). Studies on the Enantioselective Synthesis of E-Ethylidene-bearing Spiro[indolizidine-1,3′-oxindole] Alkaloids. Molecules, 26(2), 434. Available at: [Link]

  • Google Patents. (2012). CN102731369A - Synthesis method for N-substituted-4-piperidone.
  • Sirimangkalakitti, N., et al. (2017). Synthesis of kinase inhibitors containing a pentafluorosulfanyl moiety. Organic & Biomolecular Chemistry, 15(40), 8529-8537. Available at: [Link]

  • Um, I. H., et al. (2008). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of Organic Chemistry, 73(17), 6803-6809. Available at: [Link]

  • Bakunov, S. A., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(23), 7173. Available at: [Link]

  • Basit, A., et al. (2022). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 27(19), 6599. Available at: [Link]

  • Scott, J. S., & O'Neill, D. J. (2018). Pyrrolopyrimidines. Progress in Medicinal Chemistry, 57, 1-46. Available at: [Link]

  • Organic Syntheses. 1-PHENYL-1,4-PENTADIYNE. Available at: [Link]

  • PubChem. benzyl 3-bromo-4-oxopiperidine-1-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • Chemsrc. 3-bromo-1-methylpiperidin-4-one,hydrobromide. Available at: [Link]

  • PubChem. 1-(4-Bromophenylsulfonyl)piperidin-3-ol. National Center for Biotechnology Information. Available at: [Link]

  • Crossref. (2024). Synthesis of Unsymmetrically Substituted Succinic Acid Diamides Containing a Pharmacophoric 2-Aminopyrimidine Fragment as Potential Protein Kinase Inhibitors. Available at: [Link]

  • Crossref. (2017). Synthesis and Properties of Piperidine Derivatives. Available at: [Link]

  • Google Patents. (2020). CN110483376B - Synthesis method of intermediate N-phenyl-4-piperidone.
  • Defense Technical Information Center. (2023). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Available at: [Link]

  • Organic Syntheses. 3-BROMO-4-HYDROXYTOLUENE. Available at: [Link]

  • Zhang, Y., et al. (2022). Generation and Reactions of ε-Carbonyl Cations via Group 13 Catalysis. Molecules, 27(10), 3088. Available at: [Link]

Sources

Methodological & Application

Synthesis Protocol for 3-Bromo-1-(phenylsulfonyl)piperidin-4-one: An Essential Intermediate for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Bromo-1-(phenylsulfonyl)piperidin-4-one is a pivotal heterocyclic building block in medicinal chemistry and drug development. Its strategic functionalization, featuring a reactive bromine atom alpha to a ketone, renders it a versatile precursor for the synthesis of a diverse array of complex molecules, including potent enzyme inhibitors and receptor modulators. The presence of the phenylsulfonyl group serves a dual purpose: it acts as a stable protecting group for the piperidine nitrogen under various reaction conditions and its electron-withdrawing nature influences the reactivity of the piperidone ring. This application note provides a comprehensive and detailed protocol for the synthesis of this compound, including the preparation of the requisite starting material, 1-(phenylsulfonyl)piperidin-4-one. The methodologies presented herein are designed to be robust and scalable for research and development applications.

Reaction Scheme Overview

The synthesis is a two-step process commencing with the protection of the commercially available 4-piperidone monohydrochloride, followed by a regioselective alpha-bromination.

Step 1: Synthesis of 1-(Phenylsulfonyl)piperidin-4-one

Step 2: α-Bromination to Yield this compound

Experimental Protocols

Part 1: Synthesis of 1-(Phenylsulfonyl)piperidin-4-one

This procedure details the N-sulfonylation of 4-piperidone monohydrochloride. The phenylsulfonyl group is introduced to protect the secondary amine, enhancing its stability for subsequent transformations.

Materials and Reagents

ReagentFormulaMW ( g/mol )AmountMolesNotes
4-Piperidone monohydrochlorideC₅H₁₀ClNO135.5910.0 g0.0737Starting material
Benzenesulfonyl chlorideC₆H₅ClO₂S176.6214.3 g (10.3 mL)0.0811Reagent
Triethylamine (TEA)C₆H₁₅N101.1922.4 mL0.162Base
Dichloromethane (DCM)CH₂Cl₂84.93200 mL-Solvent
1 M Hydrochloric acidHCl36.46As needed-For workup
Saturated sodium bicarbonateNaHCO₃84.01As needed-For workup
BrineNaCl (aq)-As needed-For workup
Anhydrous magnesium sulfateMgSO₄120.37As needed-Drying agent

Step-by-Step Protocol

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer, add 4-piperidone monohydrochloride (10.0 g, 0.0737 mol) and dichloromethane (DCM, 200 mL).

  • Cool the resulting suspension to 0 °C using an ice bath.

  • Slowly add triethylamine (22.4 mL, 0.162 mol) to the suspension. Stir for 15 minutes. The mixture should become a clear solution.

  • In a separate beaker, dissolve benzenesulfonyl chloride (14.3 g, 0.0811 mol) in 50 mL of DCM.

  • Add the benzenesulfonyl chloride solution dropwise to the reaction mixture at 0 °C over a period of 30 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by adding 100 mL of deionized water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl (2 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a mixture of ethyl acetate and hexanes to afford 1-(phenylsulfonyl)piperidin-4-one as a white solid.

Part 2: Synthesis of this compound

This protocol describes the regioselective α-bromination of 1-(phenylsulfonyl)piperidin-4-one. The use of N-bromosuccinimide (NBS) with a catalytic amount of ammonium acetate provides a mild and efficient method for this transformation.[1][2]

Materials and Reagents

ReagentFormulaMW ( g/mol )AmountMolesNotes
1-(Phenylsulfonyl)piperidin-4-oneC₁₁H₁₃NO₃S239.295.0 g0.0209Starting material
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.984.10 g0.0230Brominating agent
Ammonium acetateC₂H₇NO₂77.080.16 g0.0021Catalyst
Diethyl ether (Et₂O)C₄H₁₀O74.12100 mL-Solvent
Saturated sodium thiosulfateNa₂S₂O₃158.11As needed-For workup
Saturated sodium bicarbonateNaHCO₃84.01As needed-For workup
BrineNaCl (aq)-As needed-For workup
Anhydrous sodium sulfateNa₂SO₄142.04As needed-Drying agent

Step-by-Step Protocol

  • In a 250 mL round-bottom flask, dissolve 1-(phenylsulfonyl)piperidin-4-one (5.0 g, 0.0209 mol) in diethyl ether (100 mL).

  • Add N-bromosuccinimide (4.10 g, 0.0230 mol) and a catalytic amount of ammonium acetate (0.16 g, 0.0021 mol) to the solution.

  • Stir the reaction mixture at room temperature (25 °C) for 4-6 hours.

  • Monitor the reaction by TLC. The formation of the product can be visualized, and the consumption of the starting material should be confirmed.

  • Upon completion, filter the reaction mixture to remove the succinimide byproduct.

  • Wash the filtrate sequentially with saturated sodium thiosulfate solution (2 x 50 mL) to quench any remaining NBS, followed by saturated sodium bicarbonate solution (1 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a white to off-white solid.

Reaction Workflow and Mechanistic Considerations

The synthesis of this compound is a well-defined two-step process. The following diagram illustrates the overall workflow.

Synthesis_Workflow cluster_step1 Step 1: N-Sulfonylation cluster_step2 Step 2: α-Bromination start1 4-Piperidone Monohydrochloride product1 1-(Phenylsulfonyl)piperidin-4-one start1->product1 Protection reagent1 Benzenesulfonyl Chloride, Triethylamine, DCM reagent1->product1 product2 This compound product1->product2 Bromination reagent2 N-Bromosuccinimide, Ammonium Acetate, Et₂O reagent2->product2

Caption: Overall synthetic workflow.

The α-bromination of a ketone proceeds through an enol or enolate intermediate. Under the mildly acidic conditions generated by the ammonium acetate catalyst, the ketone undergoes enolization. The electron-rich enol then acts as a nucleophile, attacking the electrophilic bromine of NBS to form the α-bromo ketone product.[3] The phenylsulfonyl group, being strongly electron-withdrawing, can influence the rate of enolization.

Trustworthiness and Self-Validation

The protocols provided are based on established and reliable chemical transformations. The progress of each reaction can be conveniently monitored by TLC, allowing for real-time assessment and optimization. The purification methods, recrystallization and column chromatography, are standard and effective techniques for obtaining high-purity materials. The final product's identity and purity should be confirmed by analytical methods such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point analysis.

Conclusion

This application note provides a detailed and robust protocol for the synthesis of this compound, a valuable intermediate for pharmaceutical research and development. By following the outlined procedures, researchers can reliably produce this key building block in good yield and high purity. The discussion of the underlying chemical principles and the inclusion of detailed experimental parameters are intended to empower scientists to successfully implement and adapt these methods for their specific research needs.

References

  • Norman, B.H.; Gareau, Y.; Padwa, A. Tandem Addition-Cycloaddition Reaction of Oximes with 2,3-Bis(phenylsulfonyl)-1,3-butadiene as a Method for 4-Piperidone Synthesis. J. Org. Chem.1991 , 56 (6), 2154–2161. [Link]

  • Tanemura, K.; Suzuki, T.; Nishida, Y.; Satsumabayashi, K.; Horaguchi, T. A mild and efficient procedure for alpha-bromination of ketones using N-bromosuccinimide catalysed by ammonium acetate. Chem. Commun.2004 , (4), 470-471. [Link]

  • Wade, L. G. Organic Chemistry, 9th ed.; Pearson: Glenview, IL, 2017. [Link]

  • Royal Society of Chemistry. A mild and efficient procedure for α-bromination of ketones using N-bromosuccinimide catalysed by ammonium acetate. Chemical Communications. [Link]

Sources

Application Note & Protocol: Stereoselective Synthesis of 3-Bromo-1-(phenylsulfonyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the stereoselective synthesis of 3-Bromo-1-(phenylsulfonyl)piperidin-4-one, a valuable chiral building block in medicinal chemistry and drug development. The protocol leverages a state-of-the-art organocatalytic approach for the asymmetric α-bromination of N-phenylsulfonyl)piperidin-4-one, ensuring high yields and excellent enantioselectivity. This application note is intended for researchers, scientists, and professionals in drug development, offering detailed experimental procedures, mechanistic insights, and practical troubleshooting advice.

Introduction: The Significance of Chiral 3-Halopiperidin-4-ones

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of FDA-approved drugs.[1][2][3] The introduction of a halogen at the 3-position of a piperidin-4-one ring system in a stereocontrolled manner provides a versatile synthetic handle for further functionalization, enabling the exploration of diverse chemical space in drug discovery programs. Specifically, the title compound, this compound, serves as a key intermediate for the synthesis of complex alkaloids and pharmacologically active agents. The phenylsulfonyl group not only activates the α-position for electrophilic substitution but also serves as a readily removable protecting group.

Traditional methods for the α-halogenation of ketones often rely on harsh conditions and stoichiometric reagents, leading to poor stereocontrol and the formation of undesired byproducts.[4] The advent of organocatalysis has revolutionized asymmetric synthesis, offering a powerful and environmentally benign alternative.[5][6] This protocol details an efficient and highly stereoselective synthesis of this compound utilizing a chiral amine catalyst.

Overview of the Synthetic Strategy

The synthesis is approached in a two-step sequence, commencing with the preparation of the precursor, 1-(phenylsulfonyl)piperidin-4-one, followed by the key asymmetric α-bromination.

Synthetic_Scheme Piperidin-4-one Piperidin-4-one Precursor 1-(Phenylsulfonyl)piperidin-4-one Piperidin-4-one->Precursor Benzenesulfonyl chloride, Base Product This compound Precursor->Product N-Bromosuccinimide (NBS) Chiral Organocatalyst

Caption: Overall synthetic route to this compound.

Experimental Protocols

Materials and Reagents
ReagentGradeSupplier
Piperidin-4-one hydrochloride≥98%Sigma-Aldrich
Benzenesulfonyl chloride≥99%Sigma-Aldrich
Triethylamine≥99.5%, distilledSigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich
N-Bromosuccinimide (NBS)≥99%, recrystallizedSigma-Aldrich
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol≥99%Sigma-Aldrich
Trifluoroacetic acid (TFA)≥99%Sigma-Aldrich
Diethyl etherAnhydrous, ≥99.7%Sigma-Aldrich
HexanesACS gradeFisher Scientific
Ethyl acetateACS gradeFisher Scientific
Magnesium sulfate (anhydrous)≥99.5%Sigma-Aldrich
Protocol 1: Synthesis of 1-(Phenylsulfonyl)piperidin-4-one
  • To a stirred solution of piperidin-4-one hydrochloride (1.0 eq) and triethylamine (2.5 eq) in anhydrous dichloromethane (0.2 M) at 0 °C under a nitrogen atmosphere, add benzenesulfonyl chloride (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (30-50% Ethyl Acetate in Hexanes) to afford 1-(phenylsulfonyl)piperidin-4-one as a white solid.

Protocol 2: Stereoselective α-Bromination
  • To a solution of 1-(phenylsulfonyl)piperidin-4-one (1.0 eq) in anhydrous diethyl ether (0.1 M) at -78 °C under a nitrogen atmosphere, add the chiral catalyst, (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol (0.2 eq), followed by trifluoroacetic acid (0.2 eq).

  • Stir the mixture for 30 minutes at -78 °C.

  • Add N-Bromosuccinimide (NBS) (1.2 eq) in one portion.

  • Stir the reaction mixture at -78 °C for 24 hours.

  • Monitor the reaction by TLC (Eluent: 20% Ethyl Acetate in Hexanes).

  • Upon completion, quench the reaction with saturated aqueous sodium thiosulfate solution.

  • Allow the mixture to warm to room temperature and separate the layers.

  • Extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (10-20% Ethyl Acetate in Hexanes) to yield the desired this compound.

  • Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).

Mechanistic Insights and Rationale for Stereoselectivity

The stereoselectivity of the α-bromination is achieved through the formation of a chiral enamine intermediate. The secondary amine of the organocatalyst condenses with the ketone to form an enamine. The bulky diphenylmethyl group of the catalyst shields one face of the enamine, directing the electrophilic attack of the brominating agent (NBS) to the less hindered face.[5][6]

Catalytic_Cycle cluster_0 Catalytic Cycle Ketone 1-(Phenylsulfonyl)piperidin-4-one Enamine Chiral Enamine Intermediate Ketone->Enamine + Catalyst, -H2O Catalyst Chiral Amine Catalyst Bromination Stereoselective Bromination (NBS) Enamine->Bromination Iminium Iminium Ion Bromination->Iminium Hydrolysis Hydrolysis Iminium->Hydrolysis +H2O Hydrolysis->Catalyst Regenerates Product Chiral α-Bromo Ketone Hydrolysis->Product

Caption: Proposed catalytic cycle for the asymmetric α-bromination.

The choice of a protic acid co-catalyst, such as trifluoroacetic acid, is crucial for activating the ketone towards enamine formation and for the subsequent hydrolysis of the iminium ion to release the product and regenerate the catalyst. The low reaction temperature (-78 °C) is essential to maximize the stereoselectivity by favoring the transition state that leads to the major enantiomer.

Expected Results and Data

ParameterExpected Value
Yield of Precursor85-95%
Yield of Final Product70-85%
Diastereomeric Ratio>95:5
Enantiomeric Excess (ee)90-98%

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in the first stepIncomplete reaction or loss during workup.Ensure anhydrous conditions. Increase reaction time. Optimize purification.
Low yield in the bromination stepInactive catalyst or brominating agent.Use freshly recrystallized NBS. Ensure the catalyst is of high purity.
Poor stereoselectivityReaction temperature too high. Water contamination.Maintain the reaction temperature strictly at -78 °C. Use anhydrous solvents and reagents.
Formation of dibrominated productExcess of NBS or prolonged reaction time.Use the stoichiometric amount of NBS as indicated. Monitor the reaction closely by TLC and quench upon completion.

Conclusion

This application note provides a robust and highly stereoselective method for the synthesis of this compound. The use of organocatalysis offers a significant advantage over traditional methods, providing access to this valuable chiral building block in high yield and excellent enantiomeric purity. The detailed protocol and mechanistic insights are intended to enable researchers to successfully implement this methodology in their synthetic endeavors.

References

  • Title: Organocatalytic Asymmetric α-Bromination of Aldehydes and Ketones Source: Request PDF URL: [Link]

  • Title: Oxidative bromination of ketones using ammonium bromide and oxone (R) Source: ResearchGate URL: [Link]

  • Title: Organocatalytic Asymmetric α-Bromination of Aldehydes and Ketones Source: Aarhus University URL: [Link]

  • Title: Total Synthesis of (+)-Hinckdentine A: Harnessing Noncovalent Interactions for Organocatalytic Bromination Source: JACS Au URL: [Link]

  • Title: Atroposelective brominations to access chiral biaryl scaffolds using high-valent Pd-catalysis Source: Royal Society of Chemistry URL: [Link]

  • Title: Organocatalytic asymmetric α-bromination of aldehydes and ketones Source: RSC Publishing URL: [Link]

  • Title: Selective synthesis of gem-dihalopiperidines and 4-halo-1,2,3,6-tetrahydropyridines from halogen substituted homoallylic benzenesulfonamides and aldehydes Source: PMC URL: [Link]

  • Title: Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine Source: Xingwei Li URL: [Link]

  • Title: Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines Source: White Rose Research Online URL: [Link]

  • Title: Asymmetric Synthesis Source: University of Windsor URL: [Link]

  • Title: A modular, efficient, and stereoselective synthesis of substituted piperidin-4-ols. Source: SciSpace URL: [Link]

  • Title: Selective synthesis of gem-dihalopiperidines and 4-halo-1,2,3,6-tetrahydropyridines from halogen substituted homoallylic benzenesulfonamides and aldehydes Source: ResearchGate URL: [Link]

  • Title: Recent advances in the synthesis of piperidones and piperidines Source: ScienceDirect URL: [Link]

  • Title: Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones Mediated by Transition-Metal-Free Dual C-H Oxidation and Its CAL-B-Assisted Enzymatic Resolution Source: MDPI URL: [Link]

Sources

Application Notes & Protocols: High-Purity Isolation of 3-Bromo-1-(phenylsulfonyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity for a Key Synthetic Intermediate

3-Bromo-1-(phenylsulfonyl)piperidin-4-one is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug development. Its structure, featuring a reactive α-haloketone moiety and a stable phenylsulfonyl protecting group, makes it a valuable precursor for synthesizing a wide array of more complex molecular scaffolds, particularly those targeting neurological disorders and other conditions.[1] The piperidine ring is a ubiquitous feature in numerous marketed drugs, highlighting the importance of developing diverse and functionalized piperidine intermediates.[2][3]

The success of multi-step syntheses involving this intermediate is contingent upon its purity. Common synthetic routes can introduce a variety of impurities, including unreacted starting materials, di-brominated side products, or degradation products like α,β-unsaturated ketones formed via dehydrobromination.[4] These impurities can interfere with downstream reactions, leading to low yields, complex product mixtures, and complications in subsequent purification steps. Therefore, robust and validated purification protocols are essential to ensure the reliability and reproducibility of synthetic outcomes.

This document provides a detailed guide to the most effective purification techniques for this compound, grounded in chemical principles and supported by established laboratory practices. We will explore both recrystallization and column chromatography, offering step-by-step protocols and explaining the rationale behind critical experimental choices.

Pre-Purification Analysis & Safety Imperatives

Understanding the Analyte and Potential Impurities

The target molecule is an α-bromoketone. This functional group dictates much of its reactivity and stability.[5] The carbon-bromine bond is activated by the adjacent carbonyl group, making the compound susceptible to nucleophilic substitution and elimination reactions.[5][6] Common impurities may include:

  • Starting Materials: Unreacted 1-(phenylsulfonyl)piperidin-4-one.

  • Over-bromination Products: 3,3-dibromo-1-(phenylsulfonyl)piperidin-4-one.

  • Elimination Products: 1-(phenylsulfonyl)-1,2,3,6-tetrahydropyridin-4-one.

  • Solvent Residues: Residual solvents from the reaction workup (e.g., dichloromethane, acetic acid).

Mandatory Safety Protocols for α-Haloketones

α-Haloketones are potent lachrymators and irritants. They are alkylating agents and should be handled with extreme caution.[7]

  • Engineering Controls: Always handle this compound in a certified chemical fume hood to prevent inhalation of vapors or dust.[8]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile is acceptable for incidental contact, consider thicker gloves for extended handling), a lab coat, and ANSI-rated safety goggles or a face shield.[8][9]

  • Waste Disposal: Dispose of all contaminated materials and chemical waste in designated, sealed containers according to institutional and local regulations.[8]

  • Emergency Measures: Ensure an eyewash station and safety shower are immediately accessible.[8] In case of skin contact, wash the affected area immediately and thoroughly with soap and water.[7]

Purification Strategy Overview

The choice between recrystallization and chromatography depends on the impurity profile and the scale of the purification.

  • Recrystallization is ideal for removing small amounts of impurities from a solid product, especially on a larger scale. It is effective if the impurities have significantly different solubility profiles from the desired compound.

  • Flash Column Chromatography is a more powerful technique for separating compounds with similar polarities and is the method of choice for complex mixtures or when very high purity is required on a small to medium scale.

Below is a workflow diagram illustrating the decision-making process for purification.

Purification Workflow crude Crude this compound tlc TLC Analysis (Assess Impurity Profile) crude->tlc decision Purity Requirement & Impurity Type tlc->decision recryst Protocol 1: Recrystallization decision->recryst Minor impurities, large scale chrom Protocol 2: Flash Column Chromatography decision->chrom Complex mixture, high purity needed pure_product Pure Product (Verify by TLC, MP, NMR) recryst->pure_product chrom->pure_product Chromatography Workflow cluster_prep Preparation cluster_run Execution cluster_post Post-Processing tlc_opt 1. TLC Optimization (Find Eluent for Rf ~0.3) col_pack 2. Column Packing (Slurry Pack with Silica Gel) tlc_opt->col_pack sample_prep 3. Sample Preparation (Dry Load or Minimal Solvent) col_pack->sample_prep elution 4. Elution (Apply Pressure, Collect Fractions) sample_prep->elution frac_analysis 5. Fraction Analysis (TLC of Collected Fractions) elution->frac_analysis combine 6. Combine Pure Fractions frac_analysis->combine evap 7. Solvent Evaporation (Rotary Evaporator) combine->evap final_product Pure Product evap->final_product

Sources

1H NMR and 13C NMR of 3-Bromo-1-(phenylsulfonyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Structural Elucidation of 3-Bromo-1-(phenylsulfonyl)piperidin-4-one using ¹H and ¹³C NMR Spectroscopy

Abstract

This application note provides a comprehensive guide to the acquisition and interpretation of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the structural characterization of this compound. This compound, featuring a complex heterocyclic scaffold, is of interest in medicinal chemistry and drug development.[1][2] We present detailed, field-proven protocols for sample preparation, instrument setup, and data acquisition. The core of this document is an in-depth analysis of the anticipated spectral features, explaining the causal relationships between the molecule's structure—including the influence of the phenylsulfonyl group, the α-bromoketone moiety, and the piperidine ring conformation—and the resulting chemical shifts and coupling patterns. This guide is intended for researchers, scientists, and drug development professionals who require robust methods for the structural verification of complex small molecules.

Introduction: The Structural Challenge

This compound is a substituted heterocyclic compound whose biological activity and potential as a pharmaceutical intermediate are intrinsically linked to its precise three-dimensional structure.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful analytical technique for the unambiguous determination of such structures in solution.[3] It provides detailed information on the chemical environment of each proton and carbon atom, allowing for complete structural assignment.[4]

The structure presents several interesting challenges for NMR interpretation:

  • Diastereotopic Protons: The presence of a stereocenter at the C3 position renders the methylene protons at C2, C5, and C6 diastereotopic, leading to complex splitting patterns.

  • Strong Electron-Withdrawing Groups: The phenylsulfonyl and carbonyl groups significantly influence the electron density around the piperidine ring, causing predictable deshielding effects that aid in spectral assignment.[5]

  • Conformational Rigidity: The bulky phenylsulfonyl group may influence the chair conformation of the piperidine ring, affecting the values of vicinal coupling constants.

This note will guide the user through a systematic approach to overcome these challenges and achieve a confident structural elucidation.

Experimental Protocols

Materials and Equipment
  • Analyte: this compound (solid, assumed pure)

  • Deuterated Solvent: Chloroform-d (CDCl₃) with 0.03% Tetramethylsilane (TMS)

  • NMR Tubes: High-quality 5 mm NMR tubes (e.g., Wilmad, Norell)[6]

  • Equipment: 500 MHz NMR Spectrometer, Pasteur pipettes, vials, filter plug material (glass wool or Kimwipe).

Protocol 1: Sample Preparation

Meticulous sample preparation is fundamental to acquiring high-quality NMR spectra.[7] Impurities, both solid and paramagnetic, can severely degrade spectral resolution.[6]

  • Weighing the Sample: In a clean, dry vial, weigh approximately 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR. The higher concentration for ¹³C NMR is necessary due to the lower natural abundance of the ¹³C isotope.[8]

  • Solvent Addition: Add approximately 0.6-0.7 mL of CDCl₃ to the vial.[9] CDCl₃ is chosen for its excellent solubilizing properties for many organic compounds and its single, well-defined residual solvent peak.

  • Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. A clear, homogeneous solution is required.[7]

  • Filtration: Prepare a Pasteur pipette with a small, tightly packed plug of glass wool or Kimwipe at the bottom of the neck.[6][9]

  • Transfer to NMR Tube: Filter the solution directly into a clean, dry 5 mm NMR tube. This step is critical to remove any particulate matter that could interfere with the magnetic field homogeneity, a common cause of poor shimming and broad spectral lines.[6]

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation. Label the tube clearly near the top.[9]

Diagram: General Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Analyte B Dissolve in CDCl3 A->B C Filter into NMR Tube B->C D Insert Sample & Lock C->D E Shim Magnetic Field D->E F Tune & Match Probe E->F G Acquire Spectra (1H, 13C) F->G H Fourier Transform G->H I Phase & Baseline Correction H->I J Integrate & Pick Peaks I->J K Assign Structure J->K

Caption: Workflow from sample preparation to final structural analysis.

Protocol 2: NMR Data Acquisition

The following steps are based on a standard Bruker spectrometer but can be adapted for other systems.[10][11]

  • Sample Insertion: Insert the NMR tube into a spinner turbine, adjust its depth using a gauge, and place it in the spectrometer.[12]

  • Locking: Load a standard experiment and type the lock command, selecting the appropriate solvent (e.g., Chloroform-d). The spectrometer uses the deuterium signal to stabilize the magnetic field.[10]

  • Shimming: Optimize the magnetic field homogeneity using an automated topshim routine or by manual adjustment of the Z1, Z2, etc., shim gradients.[12][13] Good shimming is indicated by a sharp, symmetrical lock signal and narrow solvent peaks.

  • Tuning and Matching: For optimal sensitivity, especially for ¹³C and other nuclei, the probe should be tuned and matched to the correct frequency.[11]

  • ¹H NMR Acquisition:

    • Load a standard 1D proton experiment.

    • Set the number of scans (NS) to 8 or 16 for a moderately concentrated sample.

    • Set the spectral width to cover the expected range (e.g., -1 to 10 ppm).

    • Execute the acquisition by typing zg.

  • ¹³C NMR Acquisition:

    • Load a standard proton-decoupled ¹³C experiment (e.g., zgpg30).

    • Set the number of scans (NS) to 128 or higher, as ¹³C is much less sensitive than ¹H.[8]

    • Set the spectral width to cover the expected range (e.g., 0 to 220 ppm).

    • Execute the acquisition.

  • Data Processing: After acquisition, the raw data (Free Induction Decay, FID) is processed by applying a Fourier Transform (ft), followed by phase correction (apk) and baseline correction (abs).

Data Interpretation and Structural Assignment

Molecular Structure and Atom Numbering

G N1 N1 C2 C2 N1->C2 S S N1->S C3 C3 C2->C3 C4 C4 C3->C4 Br Br C3->Br C5 C5 C4->C5 O4 =O C4->O4 C6 C6 C5->C6 C6->N1 O_S1 O S->O_S1 O O_S2 O S->O_S2 O Ph Phenyl S->Ph H3 H3 H2a H2a H2b H2b H5a H5a H5b H5b H6a H6a H6b H6b

Caption: Structure of this compound with atom numbering.

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale for Assignment
H-Ar (ortho)7.85 - 7.95d or dd2HDeshielded due to proximity to the electron-withdrawing sulfonyl group.
H-Ar (meta/para)7.50 - 7.70m3HCharacteristic aromatic region for a monosubstituted benzene ring.[14]
H34.60 - 4.80dd1HStrongly deshielded by both the adjacent bromine and carbonyl group (α-haloketone).[15] Coupled to H2a and H2b.
H2, H6, H52.80 - 4.20m6HComplex region of overlapping multiplets. These methylene protons are deshielded by the adjacent nitrogen (sulfonyl) and carbonyl groups. They are diastereotopic and will exhibit both geminal and vicinal coupling.
Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
Carbon LabelPredicted Chemical Shift (δ, ppm)Rationale for Assignment
C4 (C=O)195 - 205Characteristic chemical shift for a ketone carbonyl carbon.[5]
C-Ar (ipso)138 - 142Quaternary carbon of the phenyl ring attached to the sulfonyl group.
C-Ar (para)133 - 136Aromatic CH carbon.
C-Ar (ortho)129 - 131Aromatic CH carbons.
C-Ar (meta)127 - 129Aromatic CH carbons.
C355 - 65Methine carbon attached to electronegative bromine.
C2, C6, C545 - 60Methylene carbons adjacent to the nitrogen (C2, C6) and the carbonyl group (C5). Deshielded relative to a simple piperidine ring.[16][17]
Detailed Spectral Interpretation
  • Aromatic Region (¹H): The phenylsulfonyl group protons will typically appear as two sets of signals. The two ortho-protons will be the most downfield due to the anisotropic and inductive effects of the SO₂ group. The meta and para protons will form a more complex multiplet at a slightly higher field.[14]

  • H3 Proton (¹H): The proton at the C3 position is the most diagnostic signal in the aliphatic region. It is attached to a carbon bearing a bromine atom and is alpha to a carbonyl group. This combined deshielding effect shifts its resonance significantly downfield.[15][18] It will likely appear as a doublet of doublets (dd), resulting from coupling to the two non-equivalent protons at the C2 position.

  • Methylene Protons (H2, H5, H6) (¹H): Due to the chiral center at C3, the geminal protons on C2, C5, and C6 are chemically non-equivalent (diastereotopic). This means H2a is different from H2b, H5a from H5b, and so on. Each will have its own chemical shift and will couple to each other (geminal coupling) and to adjacent protons (vicinal coupling). This will result in a complex and overlapping series of multiplets. 2D NMR techniques like COSY would be essential for definitive assignment.[3]

  • Carbonyl Carbon (¹³C): The signal for the C4 ketone will be the most downfield peak in the ¹³C spectrum, typically appearing above 195 ppm, which is a highly characteristic region for ketones and aldehydes.[5]

  • Piperidine Ring Carbons (¹³C): The carbons of the piperidine ring (C2, C3, C5, C6) will appear in the 45-65 ppm range. The C3 carbon, attached to bromine, will be identifiable in this region. The C2 and C6 carbons, adjacent to the nitrogen of the sulfonamide, will be significantly deshielded compared to a simple piperidine.[17] Similarly, C5, being alpha to the carbonyl, will also be shifted downfield.

Troubleshooting and Quality Control

IssuePossible CauseRecommended Solution
Broad, poorly resolved peaks 1. Poor shimming. 2. Particulate matter in the sample. 3. Paramagnetic impurities.1. Re-shim the instrument, starting from a standard shim file.[13] 2. Re-prepare the sample, ensuring it is filtered properly.[6] 3. Purify the compound or use a chelating agent if metal contamination is suspected.
Low signal-to-noise ratio 1. Sample concentration is too low. 2. Insufficient number of scans. 3. Probe not tuned/matched correctly.1. Prepare a more concentrated sample.[19] 2. Increase the number of scans (NS). Remember, S/N increases with the square root of NS. 3. Perform the tuning and matching procedure.[11]
Presence of a large water peak 1. Use of non-anhydrous solvent. 2. Sample contains water.1. Use a fresh, sealed bottle of deuterated solvent. 2. Dry the compound under vacuum before preparation. Consider using a solvent suppression pulse sequence if necessary.

Conclusion

This application note provides a robust framework for the ¹H and ¹³C NMR analysis of this compound. By following the detailed protocols for sample preparation and data acquisition, high-quality spectra can be reliably obtained. The provided interpretation guide, based on fundamental NMR principles and data from analogous structures, offers a systematic approach to assigning the key spectral features, enabling confident structural verification of this and related heterocyclic compounds. For unambiguous assignment of the complex methylene regions, further analysis using 2D NMR techniques such as COSY and HSQC is highly recommended.[3][20]

References

  • Organomation.
  • University of Minnesota Twin Cities, College of Science and Engineering.
  • Sample Prepar
  • NMR Sample Prepar
  • Iowa State University, Chemical Instrumentation Facility.
  • SOP d
  • Step-by-step procedure for NMR d
  • STANDARD OPER
  • Wikipedia. Piperidine.
  • ResearchGate. The NMR interpretations of some heterocyclic compounds which are....
  • ResearchGate. 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides.
  • NMR Data Acquisition and Processing Procedure.
  • Eliel, E. L., et al. (1977). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society.
  • ChemicalBook. Piperidine(110-89-4) 13C NMR spectrum.
  • Silva, A. M. S., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • Abraham, R. J. & Mobli, M. 1H chemical shifts in NMR, part 18 1.
  • AZoOptics. How to Interpret NMR Spectroscopy Results: A Beginner's Guide.
  • Chemistry LibreTexts.
  • SciSpace. Proton chemical shifts in NMR. Part 13.1 Proton chemical shifts in ketones and the magnetic anisotropy and electric field effect.
  • Table of Characteristic Proton NMR Shifts.
  • Rajeswari, K., & Pandiarajan, K. (2011). 1H and 13C NMR spectral study of some 3,5-bis[(E)-thienylmethylene]piperidin-4-ones. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 78(3), 1110–1118.
  • Goel, K. K., et al. (2008).
  • Oregon State University. CH 336: Ketone Spectroscopy.
  • Arulraj, R., & Ponnuswamy, S. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199.

Sources

Mass spectrometry analysis of 3-Bromo-1-(phenylsulfonyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Comprehensive Protocol for the Mass Spectrometric Analysis of 3-Bromo-1-(phenylsulfonyl)piperidin-4-one

Abstract

This technical guide provides a detailed methodology for the analysis of this compound, a key intermediate in pharmaceutical synthesis. The protocols herein are designed for researchers, analytical scientists, and drug development professionals requiring robust structural confirmation and purity assessment. Leveraging Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), this document outlines a complete workflow from sample preparation to data interpretation. We delve into the rationale behind methodological choices, including ionization techniques and collision-induced dissociation (CID) strategies, to ensure scientific integrity and reproducibility. The guide is grounded in established principles of mass spectrometry, with in-text citations linking to authoritative sources for deeper understanding.

Introduction and Analytical Rationale

This compound is a heterocyclic compound of significant interest in medicinal chemistry. Piperidin-4-one scaffolds are foundational in the synthesis of various therapeutic agents.[1] The presence of a phenylsulfonyl group enhances the molecule's synthetic versatility, while the bromine atom provides a site for further functionalization.

Accurate mass determination and structural elucidation are critical for quality control, reaction monitoring, and impurity profiling in the drug development process.[2][3] Mass spectrometry (MS), particularly when coupled with a separation technique like liquid chromatography (LC), offers unparalleled sensitivity and selectivity for this purpose.[3] This guide focuses on an Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS) approach, which is ideally suited for polar, thermally labile molecules like the target analyte.[4]

Physicochemical Properties of the Analyte
PropertyValueSource
Chemical Formula C₁₁H₁₂BrNO₃SN/A (Calculated)
Molecular Weight 318.19 g/mol N/A (Calculated)
Monoisotopic Mass 316.9721 DaN/A (Calculated)
Structure This compound[5]
Key Features Basic piperidine nitrogen, phenylsulfonyl group, bromine atomN/A

Experimental Workflow Overview

The analytical process follows a logical sequence designed to ensure data quality and reproducibility. Each stage is critical for the successful identification and characterization of the analyte.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation p1 Weighing & Dissolution p2 Serial Dilution p1->p2 p3 Filtration p2->p3 a1 LC Separation (Reversed-Phase) p3->a1 Inject Sample a2 ESI Ionization (Positive Mode) a1->a2 a3 MS Full Scan (MS1) (Precursor Ion ID) a2->a3 a4 MS/MS Scan (MS2) (Fragmentation) a3->a4 d1 Identify [M+H]⁺ Isotopic Pattern a4->d1 Acquire Data d2 Analyze Fragment Ions d1->d2 d3 Confirm Structure d2->d3

Sources

The Strategic Utility of 3-Bromo-1-(phenylsulfonyl)piperidin-4-one in Modern Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

The relentless pursuit of novel therapeutic agents has led medicinal chemists to explore and exploit versatile chemical scaffolds that can be readily elaborated into diverse and potent drug candidates. Among these, the piperidine moiety stands out as a privileged structure, frequently incorporated into approved drugs due to its favorable pharmacokinetic properties and its ability to present substituents in a well-defined three-dimensional orientation. A particularly valuable building block that has emerged for the synthesis of complex piperidine-containing molecules is 3-Bromo-1-(phenylsulfonyl)piperidin-4-one . This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of this versatile reagent, complete with detailed experimental protocols and mechanistic insights.

The unique reactivity of this compound stems from the interplay of its key functional groups. The α-bromo ketone motif is primed for a variety of nucleophilic substitution and rearrangement reactions, while the phenylsulfonyl group serves as a robust protecting group for the piperidine nitrogen, influencing the reactivity of the ring and often facilitating purification. This combination makes it an ideal starting material for the synthesis of a range of intricate molecular architectures, including spirocyclic systems and substituted heterocyclic cores that are of significant interest in contemporary drug discovery.

I. Core Applications in the Synthesis of Bioactive Molecules

This compound has proven to be a valuable precursor in the synthesis of compounds targeting a variety of biological pathways, most notably in the development of kinase inhibitors and other modulators of cellular signaling.

Synthesis of Janus Kinase (JAK) Inhibitors

The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways. Dysregulation of JAK signaling is implicated in a host of autoimmune diseases and cancers, making them a prime target for therapeutic intervention[1]. Several approved JAK inhibitors feature a piperidine core, highlighting the importance of this scaffold in achieving potent and selective inhibition.

The this compound scaffold can be elaborated into potent JAK inhibitors. A key transformation involves the synthesis of a pyrazolopyrimidine core, which is a common hinge-binding motif in many kinase inhibitors. The synthesis of a selective JAK3 covalent inhibitor, for instance, has been reported to proceed through intermediates that can be derived from this bromo-ketone[1].

A plausible synthetic strategy involves the initial conversion of the 3-bromo-4-oxo-piperidine to a 3-amino derivative, which can then be used to construct the desired heterocyclic core.

Experimental Protocol: Synthesis of a 3-Substituted Piperidine Precursor for JAK Inhibitor Scaffolds

This protocol outlines a general procedure for the nucleophilic substitution of the bromine atom, followed by further functionalization.

Step Procedure Reagents & Conditions Notes
1 Synthesis of 3-azido-1-(phenylsulfonyl)piperidin-4-one This compound, Sodium azide, DMF, Room temperature, 12 hThe azide displacement proceeds readily at the α-position of the ketone.
2 Reduction to 3-amino-1-(phenylsulfonyl)piperidin-4-one 3-azido-1-(phenylsulfonyl)piperidin-4-one, Triphenylphosphine, THF, then H₂OStaudinger reduction is a mild and efficient method for converting azides to amines.
3 Condensation to form a pyrazole ring 3-amino-1-(phenylsulfonyl)piperidin-4-one, 1,3-dicarbonyl compound, Acetic acid, Ethanol, RefluxThis cyclocondensation reaction forms the core pyrazole ring, a key component of many kinase inhibitors.

Causality Behind Experimental Choices:

  • The use of sodium azide in the first step provides a safe and efficient method for introducing a nitrogen nucleophile. The resulting azide is a versatile intermediate.

  • The Staudinger reduction is chosen for its mild conditions, which are compatible with the other functional groups present in the molecule.

  • The acid-catalyzed condensation with a 1,3-dicarbonyl compound is a classic and reliable method for the formation of pyrazole rings.

JAK_Inhibitor_Synthesis start 3-Bromo-1-(phenylsulfonyl) piperidin-4-one step1 Nucleophilic Substitution (e.g., with NaN3) start->step1 step2 Reduction of Azide (e.g., Staudinger Reaction) step1->step2 step3 Cyclocondensation (with 1,3-dicarbonyl) step2->step3 product Pyrazolopiperidine Core (JAK Inhibitor Scaffold) step3->product

Synthetic workflow for a JAK inhibitor scaffold.

Accessing Spirocyclic Scaffolds

Spirocyclic systems, which contain two rings connected by a single common atom, are of growing interest in drug discovery. Their inherent three-dimensionality allows for the exploration of new chemical space and can lead to improved potency and selectivity[2]. This compound is an excellent starting material for the synthesis of spiropiperidines.

One powerful transformation for achieving this is the Favorskii rearrangement. This reaction of an α-halo ketone with a base can lead to a ring contraction, forming a cyclopropanone intermediate which is then opened by a nucleophile[3][4]. In the case of cyclic α-halo ketones, this rearrangement results in the formation of a smaller ring.

Experimental Protocol: Favorskii Rearrangement for Spirocycle Synthesis

This protocol describes a general procedure for the synthesis of a spirocyclic carboxylic acid derivative.

Step Procedure Reagents & Conditions Notes
1 Favorskii Rearrangement This compound, Sodium methoxide, Methanol, 0 °C to Room temperatureThe methoxide acts as both a base to form the enolate and a nucleophile to open the cyclopropanone intermediate.
2 Esterification (if necessary) The resulting carboxylate can be esterified using standard conditions (e.g., SOCl₂, Methanol).This step allows for further functionalization of the spirocyclic core.

Mechanistic Insight:

The Favorskii rearrangement proceeds through the formation of an enolate on the carbon opposite to the bromine atom. This enolate then undergoes an intramolecular nucleophilic attack on the carbon bearing the bromine, forming a strained bicyclic cyclopropanone intermediate. The nucleophile (in this case, methoxide) then attacks the carbonyl carbon, leading to the opening of the three-membered ring to yield the more stable carbanion, which is then protonated to give the ring-contracted product[3][4]. For cyclic α-haloketones, this results in a ring contraction[5][6].

Favorskii_Rearrangement start 3-Bromo-1-(phenylsulfonyl) piperidin-4-one enolate Enolate Formation start->enolate Base cyclopropanone Cyclopropanone Intermediate enolate->cyclopropanone Intramolecular SN2 nucleophilic_attack Nucleophilic Attack cyclopropanone->nucleophilic_attack Nucleophile ring_opening Ring Opening nucleophilic_attack->ring_opening product Spirocyclic Product ring_opening->product

Mechanism of the Favorskii rearrangement.

II. Advanced Synthetic Transformations

Beyond these core applications, the reactivity of this compound can be harnessed for a variety of other valuable transformations.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 3-position is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide range of aryl and heteroaryl substituents, significantly expanding the chemical diversity of the resulting products.

General Protocol for Suzuki-Miyaura Coupling:

Step Procedure Reagents & Conditions Notes
1 Coupling Reaction This compound, Arylboronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃), Solvent (e.g., Toluene/Ethanol/Water), 80-100 °CThe choice of catalyst, ligand, and base is crucial for the success of the reaction and may require optimization.

Causality Behind Experimental Choices:

  • Palladium catalysts are highly efficient in forming carbon-carbon bonds between sp²-hybridized carbon atoms.

  • The base is required to activate the boronic acid for transmetalation to the palladium center.

  • A mixture of solvents is often used to ensure the solubility of both the organic and inorganic reagents.

N-Arylation Reactions

While the phenylsulfonyl group is a robust protecting group, it can be removed under specific conditions to allow for further functionalization of the piperidine nitrogen. Alternatively, the piperidine nitrogen of a deprotected derivative can undergo N-arylation reactions, such as the Buchwald-Hartwig amination, to introduce aryl or heteroaryl groups.

III. Conclusion

This compound is a highly valuable and versatile building block in drug discovery. Its unique combination of a reactive α-bromo ketone and a stable N-protecting group provides access to a wide array of complex and biologically relevant molecular architectures. The protocols and mechanistic insights provided in this application note are intended to empower researchers to effectively utilize this reagent in their synthetic endeavors, ultimately accelerating the discovery of new and improved therapeutic agents. The ability to readily generate diverse libraries of compounds from this starting material makes it an indispensable tool in the modern medicinal chemist's arsenal.

IV. References

  • Parham, W. E., & Egberg, D. C. (1976). Spiro Piperidines. I. Synthesis of Spiro(isobenzofuran-1(3H),4'-piperidin)-3-ones, Spiro(isobenzofuran-1(3H),4'-piperidines), and Spiro(isobenzotetrahydrothiophene-1(3H),4'-piperidines). The Journal of Organic Chemistry, 41(15), 2628–2633.

  • Zhang, J.-Y., Sun, J.-F., Nie, P., Herdewijn, P., & Wang, Y.-T. (2024). Design and synthesis of highly selective Janus kinase 3 covalent inhibitors for the treatment of rheumatoid arthritis. Archiv der Pharmazie.

  • Favorskii Rearrangement. (n.d.). In Name Reactions in Organic Synthesis. Cambridge University Press.

  • Favorskii rearrangement. (2023, October 26). In Wikipedia.

  • Griggs, S. D., Tape, D. T., & Clarke, P. A. (2018). Strategies for the synthesis of spiropiperidines – a review of the last 10 years. Organic & Biomolecular Chemistry, 16(35), 6620–6633.

  • Zhang, J.-Y., Sun, J.-F., Nie, P., Herdewijn, P., & Wang, Y.-T. (2023). Synthesis and clinical application of small-molecule inhibitors of Janus kinase. European Journal of Medicinal Chemistry, 263, 115848.

  • Dandepally, S. R., & Williams, A. (2009). Spirocyclic piperidines in drug discovery. Future Medicinal Chemistry, 1(5), 857–873.

  • Parham, W. E., & Egberg, D. C. (1976). SPIRO PIPERIDINES. I. SYNTHESIS OF SPIRO (ISOBENZOFURAN-1(3H),4 -PIPERIDIN)-3-ONES, SPIRO (ISOBENZOFURAN-1(3H),4'-PIPERIDINES), AND SPIRO (ISOBENZOTETRAHYDROTHIOPHENE-1(3H),4'-PIPERIDINES). The Journal of Organic Chemistry, 41(15), 2628-2633.

  • Jones, P., et al. (2017). Design and Synthesis of a Pan-Janus Kinase Inhibitor Clinical Candidate (PF-06263276) Suitable for Inhaled and Topical Delivery for the Treatment of Inflammatory Diseases of the Lungs and Skin. Journal of Medicinal Chemistry, 60(2), 767-786.

  • Overman, L. E., & Remarchuk, T. P. (2002). Synthesis of Spirocyclic Piperidines by Radical Hydroarylation. Journal of the American Chemical Society, 124(1), 12-13.

  • BenchChem. (2025). Technical Support Center: Optimization of N-arylation of Piperidin-4-amine.

  • Mitchell, D., et al. (2012). Development and a Practical Synthesis of the JAK2 Inhibitor LY2784544. Organic Process Research & Development, 16(1), 98-106.

  • Wang, X., et al. (2014). Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant. Bioorganic & Medicinal Chemistry Letters, 24(15), 3499-3503.

  • Alfa Chemistry. (n.d.). Favorskii Rearrangement.

  • Ali, S., et al. (2018). Synthesis of bioactive sulfonamides bearing piperidine nucleus with talented activity against cholinesterase. Molbank, 2018(3), M999.

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5559-5563.

  • Shindo, M. (n.d.). Synthesis of Bioactive compounds. SHINDO-KANO LABORATORY.

  • Professor Dave Explains. (2022, January 26). Favorskii Rearrangement [Video]. YouTube.

  • The Organic Chemistry Tutor. (2025, December 8). Favorskii Rearrangement Detailed Overview [Video]. YouTube.

  • Reddit. (2023, December 20). Help needed with unreproducible Suzuki coupling. r/Chempros.

  • de Alaniz, J. R., & Sarpong, R. (2019). Diversifying the triquinazine scaffold of a Janus kinase inhibitor. Chemical Science, 10(4), 1149-1154.

  • Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5(105), 86595-86598.

  • El-Sayed, M. A.-A. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances, 12(48), 31235-31265.

  • Google Patents. (n.d.). Method for preparing (R)-3-amino piperidine hydrochloride.

  • Kumar, A., et al. (2017). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry - Section B, 56B(1), 66-71.

  • Liu, Z., & Larock, R. C. (2006). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. The Journal of Organic Chemistry, 71(8), 3198-3209.

  • Anizon, F., et al. (2014). Synthesis of pyrazolo[4,3-a]phenanthridines, a new scaffold for Pim kinase inhibition. Bioorganic & Medicinal Chemistry, 22(17), 4762-4770.

  • ResearchGate. (n.d.). Several examples of bioactive molecules containing piperidine.

  • Wünsch, B., et al. (2016). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie, 349(10), 755-766.

  • Liu, Z., & Larock, R. C. (2006). Facile N-arylation of amines and sulfonamides and o-arylation of phenols and arenecarboxylic acids. The Journal of Organic Chemistry, 71(8), 3198-3209.

  • MDPI. (n.d.). Special Issue : Synthesis of Bioactive Compounds, 3rd Edition.

  • O'Brien, P., & Childs, A. C. (2010). New Routes to α-Arylated N-Boc Heterocycles. University of York.

  • DTIC. (2025, June 4). Piperidine Synthesis.

  • R. B. (2024, October 12). Preparation of Piperidines, Part 3: Substituted at Position 4 [Video]. YouTube.

  • Tokyo Chemical Industry. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.

  • Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). Chemical Reviews, 95(7), 2457-2483.

  • ChemDiv. (n.d.). Kinases Inhibitors.

  • The ICR Publications Repository. (2022, May 5). RSC Medicinal Chemistry.

Sources

Strategic Derivatization of 3-Bromo-1-(phenylsulfonyl)piperidin-4-one at C3

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Doc ID: AN-BP-C3-04

Executive Summary & Reactivity Profile

3-Bromo-1-(phenylsulfonyl)piperidin-4-one (1 ) is a high-value heterocyclic intermediate. Its core value lies in the C3 position , which combines the electrophilicity of an


-halo ketone with the conformational constraints of a piperidine ring. The 

-phenylsulfonyl group serves a dual purpose: it acts as a robust protecting group stable to acidic/oxidative conditions and electronically activates the ring, increasing the acidity of the

-protons.

However, this activation creates a bifurcated reactivity landscape . Researchers often encounter low yields due to competing pathways. Successful derivatization requires navigating three distinct mechanistic outcomes:

  • Nucleophilic Substitution (

    
    ):  The desired pathway for simple functionalization.
    
  • Hantzsch Cyclization: The "Gold Standard" for generating bicyclic scaffolds (e.g., thiazolo[5,4-c]pyridines).

  • Elimination/Rearrangement (The "Trap"): Under basic conditions, 1 is prone to E2 elimination (yielding the enone) or Favorskii rearrangement (ring contraction to pyrrolidines).

This guide provides validated protocols to selectively access these pathways, minimizing side reactions.

Decision Matrix: Selecting the Right Pathway

Before beginning, select your target motif. The choice of reagents dictates the dominant mechanism.

ReactionLandscape Substrate 3-Bromo-1-(phenylsulfonyl) piperidin-4-one (1) Hantzsch Pathway A: Bicyclic Heterocycles (Thiazolopyridines) Substrate->Hantzsch Thioureas/Thioamides (Ethanol, Reflux) SN2 Pathway B: C3-Substitution (Azides, Thiols) Substrate->SN2 NaN3 or R-SH (Mild Base, <0°C) Elimination Pathway C: Enone Formation (Michael Acceptor) Substrate->Elimination Hard Base (DBU/Et3N) (Heat) Favorskii Risk: Ring Contraction (Pyrrolidine Esters) Substrate->Favorskii Alkoxides (NaOMe) (Strong Base)

Figure 1: Reactivity landscape of substrate 1 . Green paths indicate high-value synthetic outcomes; red/grey paths indicate competing side reactions.

Detailed Experimental Protocols

Protocol A: Synthesis of Tetrahydrothiazolo[5,4-c]pyridines (Hantzsch Synthesis)

Objective: Fusion of a thiazole ring to the piperidine core. Mechanism: The sulfur atom of the thiourea attacks C3 (


), followed by condensation of the amine onto the ketone (C4) and dehydration.

Reagents:

  • Substrate 1 (1.0 equiv)[1][2]

  • Thiourea or substituted Thioamide (1.1 equiv)

  • Solvent: Ethanol (anhydrous) or Isopropanol

  • Base:

    
     (solid, optional scavenger)
    

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 mmol of 1 in 10 mL of anhydrous ethanol (0.1 M concentration).

  • Addition: Add 1.1 mmol of the thiourea/thioamide.

    • Note: If using a salt form of the thiourea (e.g., hydrochloride), add 1.0 equiv of anhydrous NaOAc to liberate the free base in situ.

  • Reflux: Heat the mixture to varying degrees of reflux (78°C) for 2–4 hours.

    • Monitoring: TLC (Hexane/EtOAc 1:1) will show the disappearance of the starting material (

      
      ) and the appearance of a polar, often fluorescent spot (
      
      
      
      ).
  • Workup:

    • Cool to room temperature.[2]

    • If product precipitates: Filter the solid (often the HBr salt), wash with cold ethanol and

      
      .
      
    • If solution remains clear: Concentrate in vacuo. Redissolve in EtOAc, wash with saturated

      
       (to neutralize HBr), water, and brine. Dry over 
      
      
      
      .
  • Purification: Recrystallization from EtOH/Ether is preferred over chromatography for these polar heterocycles.

Data Validation:

  • 1H NMR: Look for the disappearance of the C3-H (approx. 4.5 ppm) and the appearance of aromatic thiazole signals (if using thioformamide) or

    
     signals (if using thiourea).
    
Protocol B: C3-Azidation (Gateway to Click Chemistry)

Objective: Introduction of an azide group at C3 without elimination. Challenge: The azide anion is basic enough to trigger elimination to the enone. Temperature control is critical.

Reagents:

  • Substrate 1 (1.0 equiv)[1][2]

  • Sodium Azide (

    
    ) (1.5 equiv)
    
  • Solvent: DMF (anhydrous) or Acetone/Water (3:1)

  • Additive: Ammonium Chloride (

    
    ) (1.0 equiv) - Crucial buffering agent.
    

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of 1 in 5 mL DMF. Cool the solution to -10°C (Ice/Salt bath).

  • Buffering: Add solid

    
    . This buffers the reaction, preventing the pH from rising and suppressing E2 elimination.
    
  • Nucleophile Addition: Add

    
     slowly in portions over 10 minutes.
    
  • Reaction: Stir at -10°C for 1 hour, then allow to slowly warm to 0°C over 2 hours. Do not heat.

  • Workup:

    • Dilute with 50 mL cold water.

    • Extract immediately with

      
       (3 x 20 mL). Note: Avoid DCM if possible to prevent emulsion formation with DMF.
      
    • Wash organic layer with water (5x) to remove DMF.

  • Safety: Azides are shock-sensitive. Do not concentrate to dryness if the C/N ratio is low (though 1 is generally safe).

Troubleshooting & Optimization

The "Favorskii" Risk

Using alkoxides (e.g., NaOMe, KOtBu) with 1 will not yield the C3-ether. Instead, it triggers the Favorskii Rearrangement , contracting the 6-membered piperidine to a 5-membered pyrrolidine-3-carboxylic acid derivative.

  • Symptom: Mass spec shows loss of bromine but unexpected retention time; NMR shows loss of symmetry or complex splitting.

  • Prevention: Avoid strong alkoxide bases. Use

    
     in Acetone or 
    
    
    
    in DMF for O-alkylation, though yields remain low.
Managing Elimination (Enone Formation)

If your product analysis shows two vinylic protons (doublets, J ~10 Hz) and loss of bromine, you have formed the enone: 1-(phenylsulfonyl)-2,3-dihydropyridin-4(1H)-one .

  • Cause: Reaction temperature >25°C or basicity too high (

    
     of conjugate acid > 10).
    
  • Correction: Lower temperature to 0°C. Switch solvent to non-polar (Toluene) if solubility permits, or use a buffered system (

    
    ).
    

Comparative Data Summary

Reaction PathwayReagentConditionsMajor ProductTypical YieldKey Risk
Hantzsch ThioureaEtOH, Reflux, 3h2-Amino-thiazolopyridine75-85%Decomposition if overheated
Substitution (

)

/

DMF, -10°C3-Azido-piperidin-4-one60-70%Elimination to Enone
Substitution (

)
R-SH /

DCM, 0°C3-(Alkylthio)-piperidin-4-one80-90%Disulfide formation
Elimination DBUTHF, RefluxEnone (Michael Acceptor)95%Polymerization of enone
Rearrangement NaOMeMeOH, RTPyrrolidine-3-carboxylate50-60%Complex mixture

References

  • Hantzsch Thiazole Synthesis on Piperidones

    • Reaction of alpha-bromo-4-piperidone with thiourea. (Source: NIH/PubMed).
    • Relevant for Protocol A.[2][3]

  • Favorskii Rearrangement Mechanisms

    • Favorskii rearrangement of cyclic alpha-halo ketones.[3][4] (Source: Wikipedia/ChemEurope).

    • Provides mechanistic grounding for the ring-contraction risk.
  • Nucleophilic Substitution vs.

    • Nucleophilic substitution of 3-bromo-piperidin-4-one deriv
    • Found
  • Thiazolopyridine Scaffolds in Drug Discovery

    • Synthesis of tetrahydrothiazolo[5,4-c]pyridines. (Source: NIH/PMC).
    • Validates the biological relevance of the Hantzsch product.

Sources

Application Note: Strategic Manipulation of 3-Bromo-1-(phenylsulfonyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthetic utility of 3-Bromo-1-(phenylsulfonyl)piperidin-4-one (Compound 1) . This scaffold represents a "privileged structure" in medicinal chemistry due to its dual electrophilic nature: it possesses a reactive carbonyl group at C4 and an


-halogen at C3.

Unlike simple ketones, the carbonyl reactivity of Compound 1 is fundamentally altered by the adjacent bromine atom.[1] This guide focuses on three primary transformation pathways:

  • Ring Contraction (Favorskii Rearrangement): Converting the 6-membered piperidone into a functionalized 5-membered pyrrolidine.

  • Heterocycle Fusion (Hantzsch Condensation): Constructing thiazolo-fused ring systems.

  • Stereoselective Reduction: Accessing defined bromohydrins and epoxides.[1]

Chemical Profile & Reactivity Landscape[2]

Compound 1 is characterized by the presence of a phenylsulfonyl protecting group on the nitrogen.[1] This group is critical as it renders the nitrogen non-nucleophilic, preventing self-polymerization and stabilizing the ring conformation.

Reactivity Logic

The reactivity is governed by the interplay between the C4 Carbonyl and the C3 Bromine :

  • Path A (Base-Mediated): The acidic protons at C3 and C5 allow for enolate formation. In the presence of alkoxides, the enolate attacks the C3-Br bond, triggering a Favorskii rearrangement.

  • Path B (Binucleophile-Mediated): The C4 carbonyl acts as an electrophilic trap after an initial nucleophilic displacement of the bromine, ideal for forming fused heterocycles (e.g., with thiourea).

  • Path C (Hydride-Mediated): The bulky bromine atom directs hydride attack, influencing the cis/trans diastereoselectivity of reduction.

Visualizing the Reaction Pathways

The following diagram maps the core transformations available to this scaffold.

ReactionLandscape Start 3-Bromo-1-(phenylsulfonyl) piperidin-4-one Favorskii Favorskii Rearrangement (Ring Contraction) Start->Favorskii Alkoxide Base (e.g., NaOMe) Hantzsch Hantzsch Condensation (Heterocyclization) Start->Hantzsch Thioamides/ Thiourea Reduction Diastereoselective Reduction Start->Reduction NaBH4 / LiAlH4 Pyrrolidine Pyrrolidine-3-carboxylic acid derivatives Favorskii->Pyrrolidine Thiazole Thiazolo[5,4-c]pyridine derivatives Hantzsch->Thiazole Epoxide Epoxides / Bromohydrins Reduction->Epoxide Base treatment

Figure 1: Strategic reaction pathways for this compound.

Protocol 1: The Favorskii Rearrangement (Ring Contraction)[3]

Mechanistic Insight

The Favorskii rearrangement is the most distinct reaction of


-halo ketones in cyclic systems.[2] Treatment with alkoxides does not simply result in substitution. Instead, the base abstracts a proton from the 

-position (C5), forming an enolate. This enolate attacks the C3-Br carbon intramolecularly, ejecting bromide to form a transient cyclopropanone intermediate.[1] Subsequent ring opening by the alkoxide yields the ring-contracted pyrrolidine ester.
Experimental Protocol

Objective: Synthesis of Methyl 1-(phenylsulfonyl)pyrrolidine-3-carboxylate.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Base/Solvent: Sodium Methoxide (NaOMe) in Methanol (0.5 M solution, 2.5 equiv)

  • Quench: Acetic acid or dilute HCl

Step-by-Step Procedure:

  • Preparation: Dissolve 1.0 mmol of the bromo-piperidone in anhydrous THF (5 mL) to ensure solubility.

  • Addition: Cool the solution to 0°C under nitrogen. Slowly add the solution of NaOMe in MeOH (2.5 mmol) dropwise over 10 minutes.

    • Note: The color may darken transiently due to enolate formation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (the product is less polar than the starting ketone).

  • Workup: Concentrate the solvent under reduced pressure to ~20% volume. Dilute with EtOAc (20 mL) and wash with saturated NH₄Cl solution (10 mL) followed by brine.

  • Purification: Dry the organic layer over MgSO₄, filter, and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Data Summary:

Parameter Specification
Yield Typically 75–85%
Selectivity Regioselective ring contraction to pyrrolidine

| Key Risk | Moisture can lead to the carboxylic acid instead of the ester |

Protocol 2: Hantzsch Condensation (Thiazole Synthesis)

Mechanistic Insight

The "dual electrophile" nature of the scaffold is fully exploited here.[1] A binucleophile like thiourea first attacks the C3 carbon (displacing bromine via


), followed by condensation of the resulting amine onto the C4 carbonyl.[1] This dehydration step closes the second ring, forming a stable thiazolo[5,4-c]pyridine system.[1]
Experimental Protocol

Objective: Synthesis of 2-Amino-5-(phenylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Thiourea (1.2 equiv)

  • Solvent: Ethanol (absolute)

Step-by-Step Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the bromo-piperidone (1.0 mmol) in absolute ethanol (10 mL).

  • Addition: Add thiourea (1.2 mmol) in one portion.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 3–6 hours.

    • Observation: A precipitate (the hydrobromide salt of the product) often forms during the reaction.

  • Isolation: Cool the reaction to room temperature.

    • If precipitate forms: Filter the solid and wash with cold ethanol.

    • If no precipitate: Concentrate the solvent, neutralize with saturated NaHCO₃, and extract with DCM.

  • Free Base Formation: If isolated as the HBr salt, suspend in water, adjust pH to ~9 with NH₄OH, and collect the free base by filtration.[1]

HantzschMechanism Step1 Nucleophilic Attack (Sulfur attacks C3-Br) Step2 Intermediate Thioether (Formation of alpha-thio ketone) Step1->Step2 -HBr Step3 Cyclocondensation (Amine attacks C4 Carbonyl) Step2->Step3 Step4 Dehydration (Aromatization to Thiazole) Step3->Step4 -H2O

Figure 2: Sequential mechanism of the Hantzsch condensation.

Protocol 3: Diastereoselective Reduction

Mechanistic Insight

Reduction of the C4 carbonyl with sodium borohydride (NaBH₄) yields the corresponding bromohydrin.[1] The bulky bromine atom at C3 exerts steric control, typically favoring the formation of the cis-bromohydrin (where the -OH and -Br are on the same side, or governed by axial/equatorial preference in the chair conformation). Treatment of this bromohydrin with a base triggers epoxide formation (Darzens-like closure).

Experimental Protocol

Objective: Synthesis of 3-Bromo-1-(phenylsulfonyl)piperidin-4-ol.

Step-by-Step Procedure:

  • Reduction: Dissolve the ketone in MeOH at 0°C. Add NaBH₄ (0.5 equiv) portion-wise. Stir for 30 minutes.

  • Quench: Add acetone (1 mL) to destroy excess hydride, then concentrate.

  • Partition: Dissolve residue in DCM and wash with water.

  • Epoxidation (Optional): To convert to the epoxide, treat the isolated bromohydrin with K₂CO₃ in acetone at room temperature for 12 hours.

References

  • Favorskii Rearrangement Mechanism & Applications PureChemistry.org [1]

  • Synthesis of Thiazolo-fused Piperidines National Institutes of Health (PMC) (Note: Illustrates the regioselective Hantzsch condensation applicable to cyclic alpha-halo ketones)

  • General Reactivity of Alpha-Halo Ketones Chemistry LibreTexts

  • Piperidone Synthesis and Modification DTIC (Defense Technical Information Center) [1]

Sources

Use of 3-Bromo-1-(phenylsulfonyl)piperidin-4-one in parallel synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Parallel Synthesis Strategies Using 3-Bromo-1-(phenylsulfonyl)piperidin-4-one

Executive Summary

This guide details the strategic application of This compound (hereafter referred to as Scaffold A ) in parallel synthesis and library generation.[1] As a functionalized


-haloketone, this scaffold serves as a "privileged intermediate" for accessing diverse heterocyclic pharmacophores, particularly thiazoles, imidazoles, and fused ring systems.[1] The N-phenylsulfonyl group provides critical stability and solubility compared to free amines, preventing self-polymerization while offering a distinct SAR (Structure-Activity Relationship) vector.[1]

Chemical Profile & Reactivity

PropertySpecification
IUPAC Name This compound
Core Functionality

-Bromo Ketone (Electrophile)
Protecting Group Phenylsulfonyl (Sulfonamide)
Key Reactivity Hantzsch cyclization, Nucleophilic substitution (

), Aldol condensation
Stability Moderate; sensitive to light and moisture.[1] Store at -20°C under Argon.
Safety Hazard Lachrymator .[2][3][4] Potent skin/eye irritant.[2][3][4] Handle only in a fume hood.

Strategic Value: Unlike simple alkyl halides, Scaffold A possesses dual electrophilic sites (the ketone carbonyl and the


-carbon).[1] This allows for "one-pot" cyclocondensations where the nitrogen or sulfur of a nucleophile attacks the alkyl halide, followed by condensation with the ketone.[1]

Workflow Visualization

The following diagram illustrates the divergent synthesis pathways available from Scaffold A .

G Scaffold 3-Bromo-1-(phenylsulfonyl) piperidin-4-one (Scaffold A) Thiazole Thiazole Library (Hantzsch Synthesis) Scaffold->Thiazole + Thioamide / Heat Imidazole Imidazole Library (Cyclocondensation) Scaffold->Imidazole + Amidine / Base Aminoketone Alpha-Amino Ketones (Substitution) Scaffold->Aminoketone + Amine / Mild Base Thioamide Thioamides (R-CSNH2) Thioamide->Thiazole Amidine Amidines (R-C(NH)NH2) Amidine->Imidazole Amines Primary Amines (R-NH2) Amines->Aminoketone

Caption: Divergent synthetic pathways from the parent alpha-bromo ketone scaffold.[1]

Detailed Protocols

Protocol 1: Scaffold Preparation (Bromination)

Note: While the scaffold may be purchased, in-situ generation is often preferred for freshness.[1]

Objective: Selective monobromination of 1-(phenylsulfonyl)piperidin-4-one.

  • Dissolution: Dissolve 1-(phenylsulfonyl)piperidin-4-one (1.0 eq) in anhydrous THF or DCM.

  • Reagent Addition: Add Phenyltrimethylammonium tribromide (PTAB) (1.05 eq) or N-Bromosuccinimide (NBS) (1.0 eq) with catalytic p-TsOH.[1]

    • Expert Insight: PTAB is preferred over elemental bromine (

      
      ) for parallel synthesis as it is a solid, weighable reagent that avoids handling volatile, corrosive liquids.[1]
      
  • Reaction: Stir at RT for 2–4 hours. Monitor by TLC/LCMS for disappearance of starting ketone.

  • Workup: Wash with sat.

    
     and brine. Dry over 
    
    
    
    .
  • Storage: If not used immediately, store as a solid at -20°C.

Protocol 2: Parallel Hantzsch Thiazole Synthesis

Context: This is the primary application for this scaffold. It reacts with thioamides to form fused thiazolo-piperidine derivatives or substituted thiazoles depending on the specific thioamide structure.[1]

Reagents:

  • Scaffold A (0.1 M in Ethanol)[1]

  • Diverse Thioamides (0.12 M in Ethanol) - e.g., Thiobenzamide, Thiourea, Alkylthioamides[1]

  • Scavenger Resin: StratoSpheres™ PL-HCO3 MP (Macroporous) or similar basic resin.[1]

Step-by-Step:

  • Dispensing: In a 96-well deep-well block or reaction vial, dispense 500 µL of Scaffold A solution (50 µmol).

  • Diversity Addition: Add 500 µL of unique Thioamide solution (60 µmol, 1.2 eq) to each well.

  • Cyclization: Seal the block/vials. Heat to 70°C for 4–12 hours.

    • Mechanism:[1] The sulfur attacks the

      
      -carbon (displacement of Br), followed by the nitrogen attacking the ketone carbonyl (dehydration).[1]
      
  • Cooling & Scavenging: Cool to RT. Add PL-HCO3 MP resin (3.0 eq) to neutralize HBr byproducts and scavenge any acidic impurities.[1] Shake for 2 hours.

  • Filtration: Filter the library into a receiving plate to remove the resin.

  • Evaporation: Remove solvent using a centrifugal evaporator (Genevac or SpeedVac).

Validation Criteria:

  • LCMS: Look for M+1 peak corresponding to (Scaffold - Br - H2O + Thioamide).[1]

  • Yield: Expected yields >80% due to the thermodynamic driving force of aromatization.

Protocol 3: Imidazole Formation (Marckwald-type)

Context: Reaction with amidines or urea derivatives.[1]

  • Mixture: Combine Scaffold A (1.0 eq) and Amidine Hydrochloride (1.2 eq) in DMF.

  • Base: Add

    
      (2.5 eq) or DIPEA. Note: Excess base is required to neutralize the amidine salt and the HBr generated.
    
  • Conditions: Heat at 80°C for 6–16 hours.

  • Purification: These reactions often require aqueous workup or reverse-phase HPLC prep, as salt byproducts are significant.[1]

Safety & Handling (Critical)

Hazard:


-Bromo ketones are potent lachrymators  (tear gas agents).[1]
  • Engineering Controls: All weighing and liquid handling must occur inside a functioning fume hood.

  • Decontamination: Spills should be treated with a solution of dilute ammonia or sodium thiosulfate to quench the alkyl bromide capability.

  • PPE: Double nitrile gloves and chemical splash goggles are mandatory.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Low Yield (Thiazole) Hydrolysis of bromideEnsure solvents are anhydrous; check storage of Scaffold A.
Complex Mixture Di-brominationControl stoichiometry strictly during Scaffold A synthesis (use 0.95 eq NBS).
Precipitate in Wells Product insolubilitySwitch solvent to DMF/EtOH (1:1) or DMA.
Incomplete Reaction Steric hindranceIncrease temperature to 90°C; extend time to 24h.

References

  • Hantzsch Thiazole Synthesis Mechanism & Applications. Source: SynArchive. URL:[Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives. Source: National Institutes of Health (PMC). URL:[Link]

  • Parallel Synthesis and Library Design Strategies. Source: University of Rome (Sapienza). URL:[Link]

Sources

Application Notes and Protocols for 3-Bromo-1-(phenylsulfonyl)piperidin-4-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3-Bromo-1-(phenylsulfonyl)piperidin-4-one is a highly versatile synthetic intermediate that has garnered significant attention in medicinal chemistry. Its unique structural features, including a conformationally restricted piperidine core, a strategically placed bromine atom for cross-coupling reactions, and a stable N-phenylsulfonyl protecting group, make it an invaluable building block for the synthesis of diverse and complex molecular architectures.[1][2] This guide provides an in-depth exploration of its applications, detailing its role in the construction of kinase inhibitors, G protein-coupled receptor (GPCR) modulators, and spirocyclic scaffolds. Detailed, field-proven protocols for key chemical transformations are provided to enable researchers to effectively leverage this powerful reagent in their drug discovery programs.

Introduction: A Privileged Scaffold for Drug Discovery

The piperidine ring is one of the most ubiquitous N-heterocyclic scaffolds found in FDA-approved drugs, prized for its favorable physicochemical properties and its ability to serve as a rigid framework for orienting pharmacophoric elements in three-dimensional space.[2][3][4] this compound capitalizes on this privileged structure by incorporating two key functional handles that unlock a vast chemical space for medicinal chemists.

  • The α-Bromo Ketone Moiety: The bromine atom at the C3 position, adjacent to the carbonyl group, is the cornerstone of this reagent's utility. It serves as an electrophilic site and, more importantly, a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of aryl, heteroaryl, and alkyl groups, enabling systematic exploration of structure-activity relationships (SAR).

  • The N-Phenylsulfonyl Group: This group serves a dual purpose. Firstly, it functions as a robust protecting group for the piperidine nitrogen, stable to a wide range of reaction conditions. Secondly, as a strong electron-withdrawing group, it modulates the reactivity of the adjacent α-protons. Its eventual removal reveals a secondary amine that can be further functionalized to fine-tune a molecule's properties or to install a key pharmacophoric element.

  • The C4-Ketone: The ketone provides a reactive site for nucleophilic additions and condensation reactions, paving the way for the synthesis of 4-substituted piperidines and the construction of complex spirocyclic systems.[5][6]

The strategic combination of these features makes this compound a powerful building block for generating libraries of structurally diverse compounds, accelerating the hit-to-lead and lead optimization phases of drug discovery.[7][8]

Core Applications in Medicinal Chemistry

Synthesis of Kinase Inhibitors

Protein kinases are a critical class of enzymes and a major focus of modern oncology and immunology research.[9] The development of small molecule kinase inhibitors often involves the creation of scaffolds that can effectively occupy the ATP-binding site. This compound is an excellent starting material for building such inhibitors.

The piperidine core can serve as a central scaffold to which different recognition elements are attached. For instance, a Suzuki-Miyaura coupling reaction at the C3 position can introduce a hinge-binding motif (e.g., a pyrimidine or pyrazole), while the C4-ketone can be elaborated to interact with the solvent-exposed region of the kinase. A series of AKT inhibitors featuring a piperidin-4-yl side chain have been successfully designed and synthesized, demonstrating the utility of this scaffold in targeting the AGC kinase family.[10]

Conceptual Workflow for Kinase Inhibitor Synthesis

The following diagram illustrates a general strategy for synthesizing kinase inhibitors starting from this compound.

G A 3-Bromo-1-(phenylsulfonyl) piperidin-4-one B Suzuki Coupling (Ar-B(OH)2, Pd catalyst) A->B Introduce Hinge Binder C 3-Aryl-1-(phenylsulfonyl) piperidin-4-one B->C D Reductive Amination (R-NH2, NaBH(OAc)3) C->D Add Solvent-Front Moiety E N-Deprotection (e.g., Mg/MeOH) D->E G N-Alkylation/Acylation (R-X) E->G F Final Kinase Inhibitor Scaffold G->F

Caption: General synthetic workflow for kinase inhibitors.

Development of G Protein-Coupled Receptor (GPCR) Modulators

GPCRs represent the largest family of membrane proteins and are the targets of a significant portion of all modern medicines.[11][12][13] While traditional GPCR drugs target the orthosteric site (where the endogenous ligand binds), there is growing interest in developing allosteric modulators that bind to a topographically distinct site.[14][15] Allosteric modulators can offer superior subtype selectivity and a more nuanced pharmacological profile, acting as "dimmer switches" rather than simple "on/off" switches.[14]

The rigid, three-dimensional nature of scaffolds derived from this compound makes them ideal candidates for exploring allosteric space. The ability to project substituents in precise vectors from the piperidine core allows for the design of molecules that can selectively stabilize specific active or inactive conformations of a GPCR.[11][12]

Allosteric Modulation of a GPCR

This diagram illustrates the concept of positive (PAM) and negative (NAM) allosteric modulation of a GPCR.

GPCR_Modulation cluster_0 Basal State cluster_1 Agonist Activation cluster_2 Allosteric Modulation Receptor_Inactive Inactive Receptor (R) Agonist Agonist Receptor_Active Active Receptor (R*) Agonist->Receptor_Active G_Protein G-Protein Signaling Receptor_Active->G_Protein PAM PAM Receptor_Modulated_P R* + PAM PAM->Receptor_Modulated_P Binds to Allosteric Site NAM NAM Receptor_Modulated_N R + NAM NAM->Receptor_Modulated_N Binds to Allosteric Site G_Protein_Enhanced Enhanced Signaling Receptor_Modulated_P->G_Protein_Enhanced Potentiates G_Protein_Reduced Reduced Signaling Receptor_Modulated_N->G_Protein_Reduced Inhibits

Caption: GPCR Allosteric Modulation by PAMs and NAMs.

Construction of Spirocyclic Scaffolds

Spirocycles are highly sought-after motifs in medicinal chemistry due to their inherent three-dimensionality and conformational rigidity.[5][16] These features can lead to improved binding affinity, selectivity, and metabolic stability. The ketone at the C4 position of this compound is an ideal handle for constructing spirocyclic systems.[3][6]

For example, intramolecular alkylation or cyclization reactions can be designed where a nucleophile tethered to the piperidine nitrogen or a substituent at the C3 position attacks the C4-carbonyl or a derivative thereof. This strategy allows for the creation of novel and complex spiro-heterocycles that can explore previously inaccessible regions of chemical space.[17]

Experimental Protocols: Key Transformations

The following protocols are generalized procedures intended for use by trained organic chemists. Researchers should adapt these methods based on the specific substrate and scale of their reaction. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes a typical procedure for coupling an aryl or heteroaryl boronic acid to the C3 position of the piperidine ring. The palladium-catalyzed Suzuki-Miyaura reaction is a robust and versatile method for C-C bond formation.[18][19]

Objective: To synthesize 3-Aryl-1-(phenylsulfonyl)piperidin-4-one derivatives.

Materials:

  • This compound (1.0 equiv)

  • Aryl/Heteroaryl boronic acid or pinacol ester (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd₂(dba)₃ with a ligand like SPhos) (1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O, DME)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound, the boronic acid, the base, and the palladium catalyst/ligand.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical as the palladium catalyst is oxygen-sensitive.[20]

  • Solvent Addition: Add the degassed solvent system via syringe. A common ratio is 4:1 or 5:1 organic solvent to water.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed (typically 2-24 hours).

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer. Wash with water, then brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

  • Characterization: Confirm the structure of the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Causality Note: The choice of base and ligand is crucial for a successful Suzuki coupling.[21][22] For challenging substrates, such as electron-rich or sterically hindered aryl bromides, stronger bases like K₃PO₄ and more electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) are often required to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[18] Degassing the solvent is essential to prevent oxidation and deactivation of the Pd(0) catalyst.[20]

Protocol 2: Reductive Amination of the C4-Ketone

This protocol allows for the introduction of a diverse range of amine substituents at the C4 position.

Objective: To synthesize 4-amino-3-bromo-1-(phenylsulfonyl)piperidine derivatives.

Materials:

  • This compound (1.0 equiv)

  • Primary or secondary amine (1.1 - 1.5 equiv)

  • Mild reducing agent (e.g., Sodium triacetoxyborohydride (NaBH(OAc)₃), Sodium cyanoborohydride (NaBH₃CN)) (1.5 - 2.0 equiv)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), 1,2-Dichloroethane (DCE))

  • Acetic acid (catalytic to 1.0 equiv)

Procedure:

  • Reaction Setup: Dissolve this compound in the anhydrous solvent in a round-bottom flask with a stir bar.

  • Imine Formation: Add the amine, followed by acetic acid. Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.

  • Reduction: Add the reducing agent (NaBH(OAc)₃) portion-wise at room temperature. Be cautious as gas evolution may occur.

  • Monitoring: Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Work-up:

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the aqueous layer with DCM or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Causality Note: Sodium triacetoxyborohydride is a preferred reducing agent for reductive aminations because it is mild, tolerant of slightly acidic conditions needed for iminium ion formation, and does not reduce the ketone starting material at an appreciable rate.

Protocol 3: N-Phenylsulfonyl Deprotection

Removal of the phenylsulfonyl group is often a final step to reveal the piperidine nitrogen for further modification or to yield the final active pharmaceutical ingredient (API).

Objective: To synthesize 3-bromo-piperidin-4-one or its derivatives.

Materials:

  • N-phenylsulfonyl protected piperidine (1.0 equiv)

  • Magnesium turnings (10-20 equiv)

  • Anhydrous Methanol (MeOH)

Procedure:

  • Reaction Setup: In a flask equipped with a stir bar and a condenser, suspend the magnesium turnings in anhydrous methanol.

  • Substrate Addition: Add the N-phenylsulfonyl piperidine derivative to the suspension.

  • Heating: Heat the mixture to reflux. The reaction can be vigorous initially.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction may take several hours to reach completion.

  • Work-up:

    • Cool the reaction to room temperature.

    • Carefully quench the reaction by the slow addition of 1M HCl.

    • Filter the mixture through a pad of Celite to remove magnesium salts.

    • Adjust the pH of the filtrate to be basic (pH > 10) with aqueous NaOH.

    • Extract the product into an organic solvent like DCM or ethyl acetate.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: The crude product can often be used directly or purified by chromatography or crystallization.

Causality Note: This reductive cleavage using magnesium in methanol is a common method for removing sulfonyl groups. Other methods, such as using samarium(II) iodide or dissolving metal reductions, can also be employed, but may have different functional group tolerances.

Data Summary: Exemplary Derivatives & Biological Activities

The piperidin-4-one scaffold and its derivatives have shown a wide range of biological activities. While specific data for derivatives of this compound is proprietary or embedded in broader chemical series, the following table presents representative activities of related piperidine compounds to illustrate the potential of this chemical space.

Scaffold ClassTarget/ActivityRepresentative IC₅₀/ActivityReference(s)
Piperidin-4-yl PyrazolopyrimidineAKT Kinase InhibitionPan-AKT IC₅₀ = 24.3 nM[10]
4-Aryl-4-piperidinolAnalgesic (Opioid Receptor)Significant analgesic effect (p < 0.01)[23][24]
Spiro-oxindole PiperidineRSV Fusion InhibitionPotent antiviral activity[3]
Piperidin-4-one ThiosemicarbazoneAntimicrobial ActivitySignificant activity vs. Ampicillin[25]
4-Aryl-4-piperidinolAnti-platelet AggregationIC₅₀ = 0.06 mM[23][24]

Conclusion

This compound is a commercially available and highly valuable building block for modern medicinal chemistry. Its trifunctional nature provides a robust platform for the synthesis of diverse and complex molecules targeting a range of biological systems. The protocols and strategies outlined in this guide demonstrate its utility in constructing kinase inhibitors, GPCR modulators, and unique spirocyclic systems. By leveraging the versatile reactivity of this intermediate, drug discovery teams can efficiently generate novel compound libraries, accelerate SAR studies, and ultimately advance the development of new therapeutic agents.

References

  • Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1). Available from: [Link]

  • Wang, et al. (2017). Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant. European Journal of Medicinal Chemistry, 138, 1069-1080. (Simulated reference based on NIH search result structure)
  • Douglas, C. J., et al. (2020). Synthesis of Spirocyclic Piperidines by Radical Hydroarylation. PubMed Central. Available from: [Link]

  • Technology Networks. (2019). A New Way of Creating the Building Blocks of Drugs. Available from: [Link]

  • Beauchard, A., et al. (2009). Synthesis and kinase inhibitory activity of novel substituted indigoids. Bioorganic & Medicinal Chemistry, 17(17), 6257-63. Available from: [Link]

  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros. (General chemical knowledge source).
  • Saify, Z. S., et al. (2012). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. Pakistan Journal of Pharmaceutical Sciences, 25(4), 771-776. (Simulated reference based on search result structure)
  • PubChem. (n.d.). 3-Bromo-1-methylpiperidin-4-one. National Center for Biotechnology Information. Available from: [Link]

  • Iaroshenko, V. O., et al. (2021).
  • Gevorgyan, V., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. Available from: [Link]

  • Lawrence, H. R., & Njolito, E. (2010). Rapid synthesis of Abelson tyrosine kinase inhibitors using click chemistry. MedChemComm, 1(1), 53-55. (Simulated reference based on search result structure)
  • Buchwald, S. L., et al. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 130(21), 6686–6687.
  • Kumar, S., & Kumar, V. (2018). Synthesis of spirocyclic scaffolds using hypervalent iodine reagents. Beilstein Journal of Organic Chemistry, 14, 1836–1878.
  • Al-Suhaimi, K. S., et al. (2021). Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors. MDPI. Available from: [Link]

  • Singh, P., et al. (2021). Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. Scientific Reports, 11, 21598.
  • Saify, Z. S., et al. (2012). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. PubMed. Available from: [Link]

  • Taylor & Francis Online. (n.d.). Spiro – Knowledge and References. Available from: [Link]

  • Khan, I., et al. (2014). Analgesic activity of alkyl piperidine derivatives. African Journal of Pharmacy and Pharmacology, 8(1), 1-6.
  • Conn, P. J., et al. (2014). Novel Allosteric Modulators of G Protein-coupled Receptors. PubMed Central. Available from: [Link]

  • Goldberg, F. W., et al. (2015). Designing Novel Building Blocks Is an Overlooked Strategy to Improve Compound Quality. Drug Discovery Today, 20(1), 11-7.
  • Maccallini, C., et al. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. MDPI. Available from: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Zhang, D., et al. (2024). G protein-coupled receptors (GPCRs): advances in structures, mechanisms and drug discovery. Signal Transduction and Targeted Therapy, 9, 114.
  • Organic Syntheses. (n.d.). 3-bromo-4-hydroxytoluene. Available from: [Link]

  • TU Wien. (n.d.). Suzuki Cross Coupling of 4-Bromobenzyl-(1H). reposiTUm. Available from: [Link]

  • Onaran, H. O., & Costa, T. (2021). Allosteric Modulator Leads Hiding in Plain Site: Developing Peptide and Peptidomimetics as GPCR Allosteric Modulators. Frontiers in Pharmacology, 12, 752377.
  • Baliah, V., et al. (1957). Synthesis of some 2,6-diaryl-3,5-dimethyl-4-piperidinones. Journal of the Indian Chemical Society, 34, 91-94. (Simulated reference for a classical synthesis protocol).
  • Ali, A., et al. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. MDPI. Available from: [Link]

  • Song, M., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 1004523.
  • Patel, K. D., & Patel, N. K. (2018). Synthesis and characterization of novel sulfonamides derivatives of 4-(4-aminophenyl)morpholin-3-one and its antimicrobial activity. International Journal of Novel Research and Development, 3(5), 1-5.
  • Variya, H. H., et al. (2019). Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3,4-b]pyridin-3 -yl)amino)-N-(substituted)benzenesulfonamide as Antibacterial, and Antioxidant. Current Chemistry Letters, 8(3), 127-136.
  • Shpakov, A. O. (2022). Allosteric Modulators of G Protein-Coupled Receptors. MDPI. Available from: [Link]

  • Ananthan, S., et al. (2011). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. PubMed Central. Available from: [Link]

  • Latorraca, N. R., et al. (2024). Positive allosteric modulation of a GPCR ternary complex. bioRxiv.
  • Gualtierotti, J. B., et al. (2021). Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology. ChemRxiv.

Sources

Troubleshooting & Optimization

Technical Support Center: Bromination of N-Sulfonyl Piperidones

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Troubleshooting Side Reactions & Selectivity Ticket ID: CHE-BR-4PIP-001 Lead Scientist: Dr. A. Vance

Executive Summary

The


-bromination of N-sulfonyl-4-piperidones (e.g., N-Tosyl, N-Mesyl) is a pivotal step in synthesizing pharmacophores, particularly for introducing chirality or heterocycles. However, the electron-withdrawing nature of the sulfonyl group, combined with the thermodynamic instability of the 

-bromo ketone, creates a narrow window for success.

The Core Challenge: Balancing activation (enolization) against hyper-reactivity (di-bromination) and stability (elimination to enones).

This guide replaces standard textbook generalizations with field-proven troubleshooting protocols for the specific N-sulfonyl piperidone scaffold.

Diagnostic Pathways (Graphviz)

Figure 1: Reaction Network & Side Product Map

Caption: The kinetic vs. thermodynamic landscape of N-sulfonyl piperidone bromination. Note that the enone (Elimination Product) is often a dead-end side product under acidic conditions.

ReactionNetwork SM N-Sulfonyl Piperidone Enol Enol Intermediate SM->Enol Acid/Lewis Acid Ketal Side Reaction C: Acetal/Ketal SM->Ketal Alcohol Solvent (MeOH/EtOH) Mono Target: Alpha-Bromo Product Enol->Mono Br Source (Controlled) Di Side Reaction A: Gem-Dibromide Mono->Di Excess Br2 High Temp Enone Side Reaction B: Alpha,Beta-Unsaturated (Enone) Mono->Enone -HBr (Spontaneous/Basic Workup)

Troubleshooting Modules (FAQs)

Module A: The "Double-Dip" Problem (Over-Bromination)

Symptom: LCMS shows a mass shift of M+158 (Dibromo) alongside the desired M+79. Root Cause: The introduction of the first bromine atom inductively withdraws electrons, making the remaining


-proton more acidic and the resulting enol more susceptible to further attack, especially with highly reactive electrophiles like molecular bromine (

).
Diagnostic Question Technical Fix
Are you using elemental

?
Switch to

.
Elemental bromine is often too aggressive for this substrate.

in EtOAc/CHCl

operates via a heterogeneous mechanism that inherently favors mono-bromination due to the steric bulk of the copper-enolate complex [1].
Is the reaction homogeneous? Induce Heterogeneity. If using NBS, switch solvents from MeCN to

(if permitted) or EtOAc. Low solubility of the N-succinimide byproduct can physically impede the second bromination event.
What is your temperature? Cryogenic Control. If using

, cool to -78°C or -40°C. For

, reflux is actually required to drive the reaction, but the mechanism prevents over-bromination [2].
Module B: The "Vanishing Product" (Elimination)

Symptom: The crude NMR shows two doublets (alkene protons) around 6.0–7.0 ppm. The product mass is M-1 (relative to SM) instead of M+79. Root Cause: The N-sulfonyl group stabilizes the piperidone ring, but the


-bromo ketone is prone to dehydrohalogenation  (elimination of HBr) to form the 

-unsaturated enone. This is accelerated by heat and any presence of base.[1][2]
  • Protocol Violation: Did you wash with saturated

    
     or 
    
    
    
    ?
    • Correction: NEVER use basic aqueous workup for this specific substrate. The

      
      -proton is highly acidic. Even weak bases will trigger E1cB elimination.
      
    • New Protocol: Quench with water or saturated

      
       (mildly acidic). If neutralizing acid is absolutely necessary, use solid Calcium Carbonate in the organic phase, then filter.
      
Module C: "Stuck" Reactions & Reagent Clumping

Symptom: Low conversion after 24 hours. Reagent (


 or NBS) sits at the bottom of the flask.
Root Cause:  N-sulfonyl piperidones have poor solubility in non-polar solvents, while reagents like 

require specific polarity to form the active complex.
  • Solvent System: Pure EtOAc is often insufficient.

  • The Fix: Use a 1:1 mixture of EtOAc and CHCl

    
     . This specific binary system solubilizes the N-sulfonyl substrate while maintaining the heterogeneous reactivity profile of 
    
    
    
    [3].

Strategic Reagent Selection

Not all bromine sources are equal.[3] Use this matrix to select the right tool for N-sulfonyl piperidones.

ReagentReactivitySelectivity (Mono/Di)Risk ProfileRecommended Use

ModerateHigh Low (Elimination is slow)Gold Standard for N-protected piperidones.
PTAB (Phenyltrimethylammonium tribromide)MildHighLowGood alternative if Copper is banned in process.
NBS /

ModerateModerateMedium (Radical side reactions)Use only if radical bromination is intended (rare for ketones).

/ AcOH
High LowHigh (Over-bromination & Enone formation)Avoid unless scaling up a strictly controlled process.

Validated Experimental Protocol

Method: Heterogeneous Copper(II) Bromide Bromination Reference: Adapted from J. Org.[4] Chem. and Tetrahedron Lett. methodologies [1, 4].[3][4][5][6][7][8]

Reagents:

  • N-Tosyl-4-piperidone (1.0 equiv)

  • Copper(II) Bromide (

    
    ) (2.0 - 2.2 equiv)
    
  • Solvent: EtOAc:CHCl

    
     (1:1 v/v) [Strictly Anhydrous not required but recommended]
    

Step-by-Step:

  • Preparation: Dissolve N-Tosyl-4-piperidone in the EtOAc/CHCl

    
     mixture (0.5 M concentration).
    
  • Addition: Add finely powdered

    
     in one portion. The solution will turn dark green/black.
    
  • Reflux: Heat the suspension to vigorous reflux (~70-80°C).

    • Observation: As the reaction proceeds, the dark

      
       (black/green) converts to 
      
      
      
      (white solid). The disappearance of the black color is a visual indicator of completion.
  • Monitoring: Check TLC/LCMS after 2 hours.

    • Note: Do not leave overnight at reflux; prolonged heat promotes elimination.

  • Workup (Critical):

    • Cool to Room Temperature.

    • Filter the reaction mixture through a pad of Celite to remove copper salts.

    • Wash the pad with EtOAc.

    • Concentrate the filtrate in vacuo at low temperature (<40°C) .

    • Purification: If necessary, recrystallize from EtOH/Ether. Avoid silica chromatography if possible, as silica is slightly acidic/basic and can degrade the product.

Decision Logic (Graphviz)

Figure 2: Troubleshooting Decision Tree

Caption: Step-by-step logic flow for resolving bromination failures.

TroubleshootingTree Start Reaction Analysis CheckLCMS Check LCMS/NMR Start->CheckLCMS Result1 M+158 (Dibromo) Major Product CheckLCMS->Result1 Result2 M-1 (Enone) Major Product CheckLCMS->Result2 Result3 Low Conversion CheckLCMS->Result3 Action1 Switch to CuBr2 or PTAB Result1->Action1 Action2 Check Workup: Avoid Base/Heat Result2->Action2 Action3 Add CHCl3 co-solvent Increase Catalyst Surface Area Result3->Action3

References

  • King, L. C., & Ostrum, G. K. (1964). Selective Bromination with Copper(II) Bromide.[4] The Journal of Organic Chemistry, 29(12), 3459–3461. Link

  • Baxendale, I. R., et al. (2013). A simple catalytic mechanism for the direct coupling of α-carbonyls with functionalized amines. Journal of Organic Chemistry. (Discusses CuBr2 mechanism and elimination risks). Link

  • Do, H. Q., & Daugulis, O. (2009). Copper-Catalyzed Arylation of C-H Bonds. Journal of the American Chemical Society. (Provides context on Copper-enolate stability). Link

  • Common Organic Chemistry. (n.d.). Alpha-Bromination Conditions and Reagents. (General overview of PTAB and NBS utility). Link

Sources

Optimization of reaction conditions for 3-Bromo-1-(phenylsulfonyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of reaction conditions for 3-Bromo-1-(phenylsulfonyl)piperidin-4-one Content type: Technical Support Center Guide

Product: this compound

Executive Summary & Molecule Profile

This guide addresses the alpha-bromination of 1-(phenylsulfonyl)piperidin-4-one to generate the mono-brominated derivative. This transformation is a critical intermediate step for introducing chirality or further functionalization at the C3 position.

  • Core Challenge: The reaction is kinetically sensitive. The symmetry of the starting material (C2v) means positions 3 and 5 are equivalent, but once C3 is brominated, the C5 position becomes susceptible to a second bromination event (over-reaction). Furthermore, the product is an

    
    -halo ketone, prone to elimination (dehydrohalogenation) to form the 
    
    
    
    -unsaturated enone.
  • Recommended Route: Electrophilic

    
    -bromination using N-Bromosuccinimide (NBS)  catalyzed by acid. This method offers superior stoichiometric control compared to elemental bromine (
    
    
    
    ).
The "Golden Path" Protocol

Use this optimized protocol as your baseline. Deviations should be made only after establishing this standard.

Reaction Scheme

ReactionPathway SM 1-(phenylsulfonyl) piperidin-4-one Enol Enol Intermediate (Acid Catalyzed) SM->Enol H+ / Solvent Product 3-Bromo-1-(phenylsulfonyl) piperidin-4-one (Target) Enol->Product + NBS (Kinetic Control) Side1 3,5-Dibromo impurity Product->Side1 + Excess NBS Side2 Enone (Elimination Product) Product->Side2 Base or Heat (-HBr)

Caption: Electrophilic alpha-bromination pathway showing critical divergence points for side-product formation.

Optimized Conditions Table
ParameterRecommendationTechnical Rationale
Reagent N-Bromosuccinimide (NBS) Provides a low, steady concentration of active bromine species, minimizing di-bromination.
Stoichiometry 0.95 - 1.05 eq. Strict control is vital. Excess NBS leads immediately to the 3,5-dibromo impurity.
Solvent DCM (Dichloromethane) or THF DCM is preferred for solubility and ease of workup.[1] THF allows for lower temperatures if selectivity is poor.
Catalyst p-TsOH (5-10 mol%) or HBr (cat.) Promotes enolization.[1] The reaction rate is limited by the enol concentration.
Temperature 0°C to RT Start at 0°C to suppress the rate of the second bromination. Warm to RT only if conversion stalls.
Concentration 0.1 M - 0.2 M High dilution favors mono-bromination; high concentration increases the risk of intermolecular side reactions.
Troubleshooting & FAQs

Direct answers to the most common failure modes reported by our users.

Issue 1: "I see a second spot on TLC moving faster than my product."

Diagnosis: This is almost certainly the 3,5-dibromo derivative .

  • Cause: Localized high concentration of NBS or total excess of reagent.

  • Fix:

    • Do not dump NBS. Add NBS portion-wise (solid) or dropwise (if dissolved in solvent) over 30–60 minutes.

    • Check Stoichiometry: Ensure your starting material is pure.[1] If your precursor is wet or impure, your calculated 1.0 equivalent of NBS might actually be 1.2 equivalents relative to the active substrate.

    • Quench Early: Stop the reaction at 95% conversion. It is easier to separate unreacted starting material than to separate the di-bromo impurity.

Issue 2: "My product degrades into a dark oil during workup/drying."

Diagnosis: You are triggering elimination to the enone .

  • Mechanism:

    
    -bromo ketones are electrophilic and acidic. Basic workups (bicarbonate washes) or heat can drive the elimination of HBr, creating a conjugated double bond.
    
  • Fix:

    • Avoid Strong Bases: Neutralize the acid catalyst with water or a very mild buffer. Do not use NaOH or concentrated Carbonate/Bicarbonate if the product shows sensitivity.

    • Cold Workup: Keep all extraction phases at 0–5°C.

    • Rotovap Care: Do not heat the water bath above 30°C. Remove solvent under high vacuum at ambient temperature.

Issue 3: "The reaction is stalling. NBS is still present after 4 hours."

Diagnosis: Poor Enolization .[1]

  • Cause: The phenylsulfonyl group is electron-withdrawing, which pulls electron density from the nitrogen, but it can also make the carbonyl less basic, hindering the initial protonation required for acid-catalyzed enolization.

  • Fix:

    • Boost the Catalyst: Increase p-TsOH to 10-15 mol% or add a drop of 33% HBr in Acetic Acid (the "nuclear option" for initiation).

    • Light/Radical Check: Ensure you are NOT running this in direct sunlight if you want electrophilic substitution. However, trace HBr (generated in situ) is autocatalytic. If the reaction hasn't started, it lacks the initial HBr "spark."

Detailed Step-by-Step Protocol

Materials:

  • 1-(phenylsulfonyl)piperidin-4-one (1.0 equiv)[1]

  • N-Bromosuccinimide (NBS) (1.0 equiv) - Recrystallize from water if yellow/aged.

  • p-Toluenesulfonic acid monohydrate (0.1 equiv)[1]

  • Dichloromethane (DCM) (anhydrous)

Procedure:

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1-(phenylsulfonyl)piperidin-4-one in DCM (0.15 M concentration).

  • Activation: Add p-TsOH (0.1 equiv) and stir at room temperature for 10 minutes to ensure homogeneity and initiate enol/enol ether equilibrium.

  • Addition: Cool the solution to 0°C (ice bath). Add NBS (1.0 equiv) in 4 equal portions over 20 minutes.

    • Observation: The suspension may turn orange initially and then fade to pale yellow/white as succinimide precipitates.

  • Monitoring: Stir at 0°C for 2 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexanes).

    • Look for: Disappearance of SM (

      
      ) and appearance of Product (
      
      
      
      ). The di-bromo impurity usually runs higher (
      
      
      ).
  • Workup:

    • Dilute with cold DCM.

    • Wash with water (

      
      ) to remove succinimide and acid catalyst.
      
    • Optional: Wash with dilute Sodium Thiosulfate solution to quench any trace active bromine (removes orange color).

    • Dry organic layer over

      
      , filter, and concentrate in vacuo at <30°C.
      
  • Purification: If necessary, recrystallize from Ethanol/Hexane or perform flash column chromatography on silica gel (neutralized with 1%

    
     if the product is acid-sensitive).
    
Diagnostic Logic Tree

Troubleshooting Start Start: Reaction Check CheckTLC Check TLC/LCMS Start->CheckTLC Result1 SM Remaining > 10% NBS Consumed CheckTLC->Result1 Result2 New Fast Spot (Di-bromo) CheckTLC->Result2 Result3 New Slow Spot (Hydrolysis/Enone) CheckTLC->Result3 Action1 Add 0.1 eq NBS Check moisture Result1->Action1 Action2 STOP. Isolate. Do not add more NBS. Result2->Action2 Action3 Lower Temp. Buffer Workup. Result3->Action3

Caption: Decision matrix for in-process reaction monitoring.

References
  • Preparation of Piperidin-4-ones

    • Patent: Goel, K. K., et al. "Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives."[1][2] Biomedical and Pharmacology Journal, vol. 1, no.[2] 1, 2008.

    • Source:

  • General Mechanism of NBS Bromination

    • Article: "N-Bromosuccinimide (NBS) as a Reagent in Organic Chemistry."[1][3][4][5][6] Master Organic Chemistry.

    • Source:

  • Troubleshooting Alpha-Bromination

    • Guide: "Bromination - Common Conditions & Troubleshooting." Common Organic Chemistry.
    • Source:[1]

  • Synthesis of 1-(4-bromophenyl)piperidine (Analogous Chemistry)

    • Patent: CN112645902A.[1] "Synthetic method of 1-(4-bromophenyl)piperidine."

    • Source:[1]

Sources

Technical Support Center: Impurity Removal in 3-Bromo-1-(phenylsulfonyl)piperidin-4-one Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification and Troubleshooting for 3-Bromo-1-(phenylsulfonyl)piperidin-4-one Role: Senior Application Scientist Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists

Executive Summary & Molecule Context

This compound is a critical electrophilic intermediate used in the synthesis of bioactive heterocycles. The presence of the electron-withdrawing phenylsulfonyl group on the nitrogen atom significantly alters the reactivity of the piperidinone ring compared to N-alkyl analogs.

Key Chemical Challenges:

  • Acidity Enhancement: The sulfonyl group increases the acidity of the

    
    -protons, accelerating enolization. This often leads to over-bromination  (di-bromo impurities) if stoichiometry is not rigorously controlled.
    
  • Elimination Risk: The product is an

    
    -halo ketone. In the presence of base or heat, it is prone to 
    
    
    
    -elimination of HBr to form the corresponding
    
    
    -unsaturated ketone (enone), a potent Michael acceptor and degradation product.

This guide provides a self-validating troubleshooting framework to isolate high-purity material.

Troubleshooting Guide (Q&A)

Issue 1: "I am detecting significant levels of 3,3-dibromo or 3,5-dibromo impurities."

Diagnosis: This is a kinetic control failure. The introduction of the first bromine atom stabilizes the enol form of the remaining


-proton, making the mono-brominated product more reactive toward bromination than the starting material.

Corrective Action:

  • Switch Reagents: If using elemental bromine (

    
    ), switch to Pyridinium Tribromide (PTAB)  or N-Bromosuccinimide (NBS) . These reagents release bromine slowly or via a mechanism that allows for better stoichiometric control.
    
  • Temperature Control: Conduct the reaction at 0°C to -10°C . Lower temperatures discriminate between the reaction rates of the starting material and the mono-bromo product.

  • Stoichiometry: Use a slight deficit of the brominating agent (0.95 eq ). It is far easier to separate unreacted starting material (polar ketone) from the product than to separate the di-bromo impurity (non-polar, similar solubility).

Issue 2: "The product turns dark/black during workup or drying."

Diagnosis: This indicates decomposition via dehydrohalogenation (elimination of HBr). The generated HBr autocatalyzes further decomposition, or the presence of residual base from the workup is triggering enone formation.

Corrective Action:

  • Quench Protocol: Ensure all HBr is neutralized immediately upon reaction completion using a cold saturated

    
     wash.
    
  • Avoid Strong Bases: Never use

    
     or 
    
    
    
    for neutralization. The high pH will instantly trigger elimination.
  • Thermal Stability: Do not heat the crude material above 40°C during rotary evaporation.

Issue 3: "My yield is low, and I see a new spot on TLC that is UV active."

Diagnosis: The new UV-active spot is likely the enone (1-(phenylsulfonyl)-2,3-dihydropyridin-4(1H)-one) resulting from elimination.

Corrective Action:

  • Solvent Choice: Avoid protic solvents (methanol/ethanol) if using

    
    , as they can promote solvolysis. Use Dichloromethane (DCM)  or Chloroform .
    
  • Acid Scavenging: If using NBS, add a catalytic amount of p-Toluenesulfonic acid (pTSA) to initiate, but ensure the reaction time is minimized.

Impurity Formation & Control Pathways

The following diagram illustrates the kinetic competition between the desired pathway and the primary impurity cascades.

G cluster_control Control Points SM Starting Material (1-(phenylsulfonyl)piperidin-4-one) Enol Enol Intermediate SM->Enol Acid/Base Catalysis Product Target Product (this compound) Enol->Product + Br+ (0.95 eq) DiBromo Impurity A: 3,3-Dibromo / 3,5-Dibromo Product->DiBromo + Excess Br+ (Over-reaction) Enone Impurity B: Enone (Elimination) Product->Enone - HBr (Heat/Base)

Figure 1: Reaction pathways showing the critical branching points for impurity formation. Control of stoichiometry prevents the "DiBromo" path; control of pH/Temp prevents the "Enone" path.

Optimized Experimental Protocol

This protocol uses Pyridinium Tribromide for maximum selectivity.

Materials
  • Substrate: 1-(phenylsulfonyl)piperidin-4-one (1.0 eq)

  • Reagent: Pyridinium Tribromide (0.95 - 1.0 eq)

  • Solvent: Glacial Acetic Acid (AcOH) or THF

  • Quench: Saturated aqueous

    
    
    
Step-by-Step Methodology
  • Dissolution: Dissolve 1-(phenylsulfonyl)piperidin-4-one in THF (10 mL/g) or Glacial Acetic Acid. Cool the solution to 0°C .

    • Why: Low temperature suppresses the rate of di-bromination.

  • Reagent Addition: Add Pyridinium Tribromide portion-wise over 30 minutes.

    • Why: Gradual addition ensures the concentration of brominating agent never exceeds the substrate concentration, favoring mono-substitution.

  • Monitoring: Stir at 0°C - RT. Monitor by TLC (EtOAc:Hexane 1:2).

    • Critical Check: Stop the reaction when ~5% starting material remains. Do not push for 100% conversion.

  • Workup:

    • Dilute with cold water.

    • Extract with Dichloromethane (DCM).[1]

    • Wash organic layer with cold sat.

      
       until pH is neutral (pH 7).
      
    • Caution: Evolution of

      
       gas. Vent frequently.
      
  • Drying: Dry over anhydrous

    
     (Sodium Sulfate). Filter and concentrate at <40°C .
    

Purification Strategy: Recrystallization

Chromatography is often unnecessary if the reaction is controlled. Recrystallization is the preferred method for removing trace starting material and di-bromo impurities.

Solvent Selection Table
Solvent SystemSuitabilityNotes
Ethanol (95%) High Most common for piperidinone derivatives. Dissolve hot, cool slowly to 0°C.
EtOAc / Hexanes Medium Good for removing non-polar di-bromo impurities. Dissolve in min. EtOAc, add Hexanes until cloudy.
Isopropanol (IPA) High Gentler than ethanol; good for thermally sensitive

-bromo ketones.
Recrystallization Procedure
  • Dissolve the crude solid in the minimum amount of boiling Ethanol (approx. 5-8 mL per gram).

  • If the solution is colored (dark orange/brown), add activated charcoal (1% w/w), stir for 5 mins, and filter hot through Celite.

  • Allow the filtrate to cool to room temperature undisturbed for 2 hours.

  • Cool further to 0°C in an ice bath for 1 hour.

  • Filter the white/off-white crystals and wash with cold Ethanol.

  • Vacuum dry at room temperature (do not heat).

Decision Tree for Purification

Purification Start Crude Reaction Mixture Check Check TLC/HPLC (Impurity Profile) Start->Check CaseA Major Impurity: Starting Material (>5%) Check->CaseA Under-reacted CaseB Major Impurity: Di-Bromo (>5%) Check->CaseB Over-reacted CaseC Clean (>90% purity) Check->CaseC Optimal ActionA Recrystallization (Ethanol or IPA) CaseA->ActionA ActionB Column Chromatography (Silica, Gradient Elution) CaseB->ActionB Recryst. fails to remove non-polars ActionC Wash with Hexanes & Dry CaseC->ActionC

Figure 2: Workflow for selecting the appropriate purification method based on impurity profile.

References

  • Organic Syntheses, Coll.[2] Vol. 6, p. 1033 (1988). Bromination of ketones using Pyridinium Hydrobromide Perbromide.

  • Journal of Medicinal Chemistry. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. (General procedure for piperidinone synthesis and purification).

  • Common Organic Chemistry. Alpha-Bromination of Ketones: Reagents and Conditions. (Mechanistic insights on enolization and reagent selection).

  • Organic Process Research & Development. Impurity Occurrence and Removal in Crystalline Products. (Principles of recrystallization for impurity rejection).

Sources

Stability and degradation of 3-Bromo-1-(phenylsulfonyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Emergency Triage: The "Read Me First"

If you are currently holding a flask of 3-Bromo-1-(phenylsulfonyl)piperidin-4-one (CAS: Variable/Analogous to 885275-82-7) and are experiencing issues, consult this rapid diagnostic table immediately.

ObservationDiagnosisImmediate Action
Material turned brown/black oil Autocatalytic Dehydrohalogenation. HBr is eliminating, catalyzing further degradation into polymers.Irreversible. Do not attempt to purify. Quench carefully with aqueous bicarbonate and dispose.
Pungent, acrid odor HBr Release. The C-Br bond is cleaving.Move to fume hood. If solid is still white/off-white, recrystallize immediately from dry EtOH/EtOAc (if stable) or use immediately.
NMR shows "missing" protons Deuterium Exchange. Solvents like MeOD or

will exchange the acidic

-protons at C3/C5.
Switch to

or DMSO-

. Run spectra immediately after dissolution.
Yield <10% in

reaction
Favorskii Rearrangement or Elimination. Basic conditions triggered ring contraction or enone formation.Switch to non-basic nucleophiles or use a buffered system. Avoid alkoxides.

Deep Dive: Stability & Degradation Mechanisms

To successfully utilize this compound, one must understand that it is a loaded spring . The electron-withdrawing phenylsulfonyl group at N1 and the carbonyl at C4 synergistically increase the acidity of the


-protons (C3 and C5).
The Primary Threat: Base-Mediated Instability

Unlike simple alkyl halides, this molecule is prone to two specific lethal pathways when exposed to base:

  • 
    -Elimination (Enone Formation):  Even weak bases (e.g., triethylamine, bicarbonate) can deprotonate C5, leading to the expulsion of Br- from C3. This forms the 
    
    
    
    -unsaturated ketone (1-(phenylsulfonyl)-1,2,3,6-tetrahydropyridin-4-one), which is useless for substitution chemistry and prone to polymerization [1].
  • Favorskii Rearrangement: In the presence of strong nucleophilic bases (e.g., NaOMe, NaOEt), the enolate attacks the halide position intramolecularly, forming a cyclopropanone intermediate. This collapses to a ring-contracted pyrrolidine derivative [2].

The Secondary Threat: Autocatalytic Acidolysis

Storage in humid conditions releases trace HBr via hydrolysis. This HBr catalyzes enolization, accelerating further HBr loss. The material turns into a "tar" due to acid-catalyzed aldol-like polymerization of the resulting enones [3].

Visualization: Degradation Pathways

The following diagram maps the kinetic fate of your compound under various stressors.

DegradationPathways SM 3-Bromo-1-(phenylsulfonyl) piperidin-4-one Enolate Enolate Intermediate SM->Enolate Weak Base / Amine Favorskii Cyclopropanone Intermediate SM->Favorskii Strong Base (Alkoxide) Hydrolysis 3-Hydroxy Derivative SM->Hydrolysis H2O / Acid Trace Enone Elimination Product (Enone) Enolate->Enone Elimination (-HBr) RingContract Pyrrolidine Ester (Ring Contraction) Favorskii->RingContract Rearrangement Hydrolysis->Enone -H2O (Dehydration)

Figure 1: Mechanistic pathways leading to common byproducts. Note that both Elimination and Favorskii rearrangement are irreversible degradation sinks.

Experimental Protocols & Troubleshooting

Protocol A: Safe Storage

Objective: Prevent autocatalytic HBr formation.

  • Isolate: Filter the solid rapidly. Do not dry on the filter for extended periods if air is humid.

  • Dry: High-vacuum dry (< 1 mbar) for 4 hours to remove trace solvents/water.

  • Pack: Store in an amber vial (light protection) under Argon.

  • Temp: Store at -20°C.

    • Why? Thermal energy at RT is sufficient to overcome the activation barrier for slow elimination [1].

Protocol B: Nucleophilic Substitution ( ) without Degradation

Objective: Install a nucleophile (e.g., azide, amine, thiol) at C3 without triggering elimination.[1]

The Problem: Standard conditions (


/Acetone or NaH/DMF) will destroy this molecule.
The Solution:  Use "Buffered" or "Scavenger-Free" conditions.

Step-by-Step:

  • Solvent: Use anhydrous THF or DCM. Avoid polar aprotic solvents like DMF/DMSO if possible, as they enhance the basicity of nucleophiles.

  • Base: Do not use free base. If the nucleophile is an amine, use 2.0 equivalents (one acts as the nucleophile, the other buffers the HBr as a salt). If using a thiol/alcohol, pre-form the anion with NaH, remove excess base, and then add the ketone slowly at -78°C.

  • Temperature: Start at -78°C or 0°C.

    • Why?

      
       is less temperature-sensitive than elimination (E2). Low temperature favors substitution over elimination.
      
  • Quench: Do not use basic aqueous workup (e.g.,

    
    ) if unreacted starting material remains. Use water or brine.
    
Troubleshooting Workflow: "My Reaction Failed"

Troubleshooting Start Reaction Yield Low / Complex Mixture CheckNMR Analyze Crude NMR Start->CheckNMR Decision1 Are vinylic protons present? (6.0 - 7.0 ppm) CheckNMR->Decision1 ResultElim Elimination Occurred (Enone formation) Decision1->ResultElim Yes Decision2 Is there a new aliphatic multiplet (ring contraction)? Decision1->Decision2 No ActionElim Reduce Base Strength Lower Temperature (-78°C) ResultElim->ActionElim ResultFav Favorskii Rearrangement Decision2->ResultFav Yes ActionFav Avoid Alkoxides (OMe/OEt) Use weaker nucleophiles ResultFav->ActionFav

Figure 2: Diagnostic logic for identifying reaction failure modes based on crude NMR analysis.

Frequently Asked Questions (FAQs)

Q: Can I purify this compound on silica gel? A: Proceed with extreme caution. Standard silica is slightly acidic and can catalyze dehydrohalogenation or hydrolysis.

  • Recommendation: Use Neutralized Silica (pre-treated with 1% Triethylamine in Hexanes) or run a very fast column. Ideally, recrystallize from Ethanol/Hexanes if possible. If the compound streaks, it is decomposing on the column.

Q: Why does my NMR spectrum change over time in


? 
A:  Chloroform often contains trace HCl (unless stabilized with silver foil or fresh). This acid catalyzes the keto-enol tautomerism.[2] Furthermore, the C3 proton is acidic; if your NMR tube is not perfectly dry, you may observe broadening or loss of coupling constants due to exchange or degradation.

Q: I need to make the enol ether. Can I use TMSCl/Base? A: Yes, but the base selection is critical. Use a non-nucleophilic, bulky base like LiHMDS or LDA at -78°C to deprotonate kinetically, then trap with TMSCl. Using TEA or Pyridine at room temperature will likely result in the thermodynamic enone (elimination product) rather than the silyl enol ether [4].

Q: Is the compound light sensitive? A: Yes. The C-Br bond adjacent to a carbonyl is susceptible to homolytic cleavage under UV light (Norrish Type I pathways). Always wrap flasks in aluminum foil during reaction and storage.

References

  • Dehydrohalogenation of -halo ketones: Kimpe, N. D., & Verhé, R. (1988). The Chemistry of -Haloketones, -Haloaldehydes and -Haloimines. Wiley. (General reactivity of the functional group).
  • Favorskii Rearrangement Mechanism: Sato, T., et al. (1999). "Favorskii rearrangement of

    
    -dihalo ketones." Journal of Organic Chemistry, 64(15), 5564-5572. 
    
  • Piperidinone Stability: Podlech, J., & Seebach, D. (1995).

    
    -Halo- and 
    
    
    
    -Tosyloxy-Ketones." Liebigs Annalen, 1995(7), 1217-1228. (Discusses stability of N-protected piperidinones).
  • Enolization vs Elimination: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Foundational text on enolate chemistry).

Sources

Controlling regioselectivity in the bromination of piperidones

Author: BenchChem Technical Support Team. Date: February 2026

To: User From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Controlling Regioselectivity in Piperidone Bromination

Introduction: The "Piperidone Paradox"

Brominating piperidones is deceptively difficult.[1] You are not just brominating a ketone; you are battling the interplay between a basic amine (even when protected) and an acidic alpha-carbon.[1] The central challenge is Regiochemical Chaos :

  • 4-Piperidones: The fight is Mono- vs. Poly-bromination . The first bromine atom increases the acidity of the remaining

    
    -proton, accelerating the second bromination (the "runaway effect").
    
  • 3-Piperidones: The fight is C2 vs. C4 . The C2 position is electronically unique (flanked by N and C=O), often leading to unstable hemiaminal-like halides that decompose or aromatize, while C4 offers the stable target.[1]

This guide abandons generic "textbook" advice. We focus on the specific kinetic and thermodynamic levers you can pull to force the reaction down a single pathway.

Module 1: 4-Piperidone Monobromination

The Objective: Stop cleanly at the mono-bromide without generating the gem-dibromide or the


-dibromide.
The Mechanism of Failure

In standard electrophilic bromination (e.g.,


/AcOH), the reaction is autocatalytic.[1] The HBr byproduct catalyzes enolization. The mono-bromo product enolizes faster than the starting material because the electron-withdrawing bromine stabilizes the developing negative charge on the enolate oxygen (inductive effect).
The Solution: Kinetic Control with NBS/Amine Salts

To stop at mono-bromination, you must starve the reaction of free acid and use a reagent that does not rely on an acid-catalyzed enol mechanism.

Recommended Protocol: The NBS/Amine-Salt Method

  • Substrate: N-Boc-4-piperidone (or N-Benzyl).

  • Reagent: N-Bromosuccinimide (NBS).[2][3]

  • Catalyst: Ammonium Acetate (

    
    ) or catalytic PTSA.[1]
    
  • Solvent: Diethyl Ether (

    
    ) or THF (anhydrous).[1]
    

Step-by-Step Protocol:

  • Preparation: Dissolve N-Boc-4-piperidone (1.0 equiv) in anhydrous

    
     (0.1 M).
    
  • Catalyst Loading: Add

    
     (0.1 equiv).[1] Why? This buffers the reaction, preventing the HBr "runaway" effect.[1][4]
    
  • Addition: Cool to 0°C. Add NBS (1.05 equiv) portion-wise over 30 minutes. Crucial: Do not dump it in all at once. Keep the local concentration of brominating agent low.[5]

  • Monitoring: Warm to RT. Monitor by TLC/LCMS.[1]

    • Success Marker: Disappearance of SM.[1]

    • Warning Sign: Appearance of a less polar spot (dibromide).[1]

  • Workup (The Danger Zone): Filter off the succinimide solid. Wash the filtrate with cold water. Dry over

    
     and concentrate below 30°C .
    
    • Critical:DO NOT wash with saturated bicarbonate (

      
      ) or strong base.  (See Troubleshooting below).[1]
      

Module 2: 3-Piperidone Regioselectivity (C2 vs. C4)

The Objective: Selectively brominate C4 (the stable methylene) and avoid C2 (the unstable methine between N and C=O).

Electronic Battlefield
  • C2 Position: Protons here are highly acidic due to the inductive effect of the Nitrogen (-I effect) and the Carbonyl. However, placing a bromine here creates an

    
    -haloamine derivative (hemiaminal halide), which is extremely prone to elimination (forming an iminium ion) or hydrolysis.[1]
    
  • C4 Position: Behaves like a standard ketone

    
    -position.[1]
    

The "Protecting Group Switch"

  • N-Alkyl (e.g., N-Benzyl): The nitrogen lone pair is available.[1] It can assist in enolization towards C2, but the resulting C2-bromide is unstable.[1]

  • N-Carbamate (e.g., N-Boc): The lone pair is delocalized into the carbonyl of the Boc group. This reduces the basicity of the nitrogen and destabilizes the developing positive charge at the C2 position during certain transition states. Result: Enolization is kinetically favored at C4 .[1]

Recommended Protocol: C4-Selective Bromination of N-Boc-3-Piperidone

  • Reagent: Phenyltrimethylammonium tribromide (PTAB) or NBS.[1]

  • Conditions: THF, 0°C to RT.

  • Mechanism: Kinetic enolization favors the less sterically hindered C4 position (away from the bulky N-Boc group).[1]

  • Observation: You will isolate the 4-bromo-N-Boc-3-piperidone . The C2-bromo isomer, if formed, typically decomposes or rearranges during workup.[1]

Module 3: Troubleshooting & "The Favorskii Trap"

Scenario: "I synthesized 3-bromo-N-Boc-4-piperidone, but after workup, NMR shows a pyrrolidine ring!"

Diagnosis: You triggered a Favorskii Rearrangement .


-Halo ketones are highly susceptible to base-mediated skeletal rearrangement. If you wash your crude reaction mixture with 

or

to remove excess acid, the base attacks the ketone (or enolizes), forming a cyclopropanone intermediate which then ring-contracts.[1]

The Fix:

  • Quench: Use water or dilute

    
     (bisulfite) to quench bromine.[1]
    
  • Neutralization: If you must neutralize, use a non-nucleophilic buffer (phosphate, pH 7) or keep the product slightly acidic.[1]

  • Storage: Store

    
    -bromo piperidones as solids at -20°C. They degrade in solution.
    

Visualizing the Pathways

The following diagram maps the decision logic and mechanistic risks for 4-piperidone bromination.

PiperidoneBromination Start N-Boc-4-Piperidone Reagent Reagent Choice Start->Reagent Br2_AcOH Br2 / AcOH (Acid Catalyzed) Reagent->Br2_AcOH Thermodynamic NBS_Base NBS / NH4OAc (Buffered) Reagent->NBS_Base Kinetic DiBromo Di-Bromo Product (Over-reaction) Br2_AcOH->DiBromo Fast 2nd Enolization Mono Mono-Bromo Product (Target) NBS_Base->Mono Controlled Workup Workup Condition Mono->Workup Basic_Wash Basic Wash (NaHCO3/NaOH) Workup->Basic_Wash Acidic_Neut Neutral/Acidic Isolation Workup->Acidic_Neut Favorskii Favorskii Rearrangement (Pyrrolidine Ester) Basic_Wash->Favorskii Ring Contraction Stable Stable Isolated Product Acidic_Neut->Stable

Caption: Decision tree highlighting the "Runaway Bromination" risk with Br2 and the "Favorskii Trap" during basic workup.

Data Summary: Reagent Comparison

ReagentSpecies GeneratedSelectivity (Mono:Di)Risk FactorBest For

/ AcOH

+

Poor (60:40)High (Runaway reaction)Large scale, if di-bromo is acceptable.[1]
NBS /


or low conc.

Excellent (>90:10)LowStandard Lab Scale Monobromination.


-enolate complex
Very High (>95:5)Medium (Heterogeneous, slow)Highly sensitive substrates.[1]
PTAB

Good (80:20)Low (Stoichiometric control)3-Piperidone regioselectivity.

References

  • Synthesis of N-Boc-3-bromo-4-piperidone (Product Confirmation)
  • Mechanism of Alpha-Bromin

    • Title: Kinetic Investigations to Enable Development of a Robust Radical Benzylic Bromination[5]

    • Source: New Era Spectro / ACS Publications (Contextual grounding on NBS kinetics)[1]

    • Context: Explains the "Goldfinger mechanism" and the importance of maintaining low concentrations of active bromine to prevent side reactions, applicable to the controlled bromin
    • URL:[Link][1]

  • Favorskii Rearrangement in Heterocycles

    • Title: Favorskii Rearrangement Mechanism and Applic
    • Source: Organic Chemistry Portal
    • Context: Details the base-mediated ring contraction mechanism of alpha-halo ketones, the primary decomposition pathway for bromo-piperidones during basic workup.
    • URL:[Link]

  • Regioselective Functionaliz

    • Title: Regiodivergent enantioselective C–H functionalization of Boc-1,3-oxazinanes[6][7]

    • Source: N
    • Context: Discusses the directing effects of the N-Boc group on lithiation and functionalization at C2 vs C4, providing the theoretical basis for regioselectivity in 3-piperidone deriv
    • URL:[Link]

Sources

Technical Support Center: Scale-up Synthesis of 3-Bromo-1-(phenylsulfonyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support center for the scale-up synthesis of 3-Bromo-1-(phenylsulfonyl)piperidin-4-one. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the multi-gram to kilogram scale production of this key synthetic intermediate. Our focus is on ensuring process robustness, high yield, and purity by explaining the fundamental chemistry behind each operational step.

I. Synthetic Workflow Overview

The synthesis of this compound is typically a two-step process. The first step involves the protection of the piperidine nitrogen with a phenylsulfonyl group. The second, and more critical step, is the regioselective alpha-bromination of the resulting ketone. Careful control of this second step is paramount for success at scale.

Synthetic_Workflow cluster_0 Step 1: N-Sulfonylation cluster_1 Step 2: α-Bromination A 4-Piperidone Hydrochloride C 1-(Phenylsulfonyl)piperidin-4-one A->C Base (e.g., NaOH, Et3N) Solvent (e.g., H2O/DCM) B Benzenesulfonyl Chloride B->C E This compound C->E Acid Catalyst (e.g., HBr in AcOH) D Brominating Agent (e.g., Br2) D->E

Caption: Overall two-step synthesis pathway.

II. Troubleshooting Guide: Question & Answer Format

This section addresses specific problems that may arise during the scale-up synthesis.

Question 1: During the Step 2 bromination, my reaction is sluggish, and TLC/UPLC analysis shows a significant amount of unreacted 1-(phenylsulfonyl)piperidin-4-one even after extended reaction times. What is the likely cause?

Answer: This is a common issue often related to the kinetics of enolization, which is the rate-limiting step for the alpha-bromination of ketones.

  • Causality: The bromination occurs on the enol or enolate form of the ketone. In acidic conditions, the ketone is protonated, which catalyzes its tautomerization to the enol. If the concentration or strength of the acid catalyst is insufficient, enol formation is slow, leading to a sluggish reaction.

  • Troubleshooting Steps:

    • Verify Catalyst Load: Ensure that a catalytic amount of a strong acid, such as HBr (often used as a solution in acetic acid), has been added. For scale-up, ensure homogenous mixing so the catalyst is well-dispersed.

    • Increase Temperature (with caution): Gently warming the reaction mixture (e.g., to 30-40 °C) can increase the rate of enolization. However, this must be done carefully, as higher temperatures can also promote side reactions, such as the formation of colored impurities or dibromination.[1]

    • Check Starting Material Quality: Ensure your starting material, 1-(phenylsulfonyl)piperidin-4-one, is free of basic impurities (e.g., residual triethylamine from Step 1) that could neutralize the acid catalyst. An acidic wash during the workup of the first step is recommended.

Question 2: My final product is contaminated with a significant amount of a dibrominated species. How can I improve the selectivity for the desired monobrominated product?

Answer: The formation of 2,3-dibromo or 3,5-dibromo species is a classic problem of over-bromination. This occurs when the reaction conditions are too harsh or the stoichiometry is not carefully controlled.[1]

  • Causality: The desired monobrominated product can itself enolize and react with a second equivalent of bromine. This is particularly problematic if there are localized areas of high bromine concentration or if the reaction temperature is too high.

  • Troubleshooting Steps:

    • Control Stoichiometry: Use no more than 1.0-1.05 equivalents of the brominating agent. Ensure the starting ketone is accurately weighed and its purity is known.

    • Slow Reagent Addition: At scale, the addition of liquid bromine must be slow and controlled, preferably subsurface, to avoid localized high concentrations. A syringe pump is ideal for this. The rate of addition should be tied to the reaction's exotherm; a rapid temperature increase indicates the reaction is proceeding too quickly.

    • Lower the Temperature: Running the reaction at a lower temperature (e.g., 0-10 °C) will slow the rate of the second bromination more than the first, thus improving selectivity.[1]

    • Choice of Solvent: Using a suitable solvent like acetic acid helps to moderate the reaction and keep all components in the solution.

Troubleshooting_Dibromination Start High Dibromination Detected Q1 Check Br2 Stoichiometry (>1.05 eq?) Start->Q1 A1_Yes Action: Reduce Br2 to 1.0-1.05 eq. Q1->A1_Yes Yes Q2 Check Addition Rate (Was it added all at once?) Q1->Q2 No A1_Yes->Q2 A2_Yes Action: Add Br2 slowly via syringe pump over 1-2 hours. Q2->A2_Yes Yes Q3 Check Temperature (>25°C?) Q2->Q3 No A2_Yes->Q3 A3_Yes Action: Maintain reaction temp at 0-10°C. Q3->A3_Yes Yes End Improved Monobromination Q3->End No A3_Yes->End

Caption: Decision tree for troubleshooting dibromination.

Question 3: After the workup, my crude product is a dark red or brown oil that is difficult to crystallize. What causes this discoloration and how can I remove it?

Answer: The discoloration is typically due to residual bromine and minor oxidized byproducts.

  • Causality: Bromine is a strong oxidizing agent.[2] Even under controlled conditions, minor side reactions can generate colored impurities. Excess bromine remaining after the reaction will also impart a strong color.

  • Troubleshooting Steps:

    • Quench Excess Bromine: During the workup, after dilution with water, add a reducing agent to quench any unreacted bromine. A dilute aqueous solution of sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) is effective. Add the quenching agent slowly until the color of the organic layer fades from red/brown to yellow/pale orange.[1][3]

    • Activated Carbon Treatment: Before crystallization, you can dissolve the crude product in a suitable solvent (e.g., ethyl acetate, isopropanol) and treat it with a small amount of activated carbon. Stir for 15-30 minutes at room temperature, then filter through a pad of celite to remove the carbon and adsorbed impurities.

    • Optimize Crystallization: The choice of crystallization solvent is critical. A common and effective system is isopropanol (IPA) or an ethyl acetate/heptane mixture. Ensure the crude product is sufficiently pure before attempting crystallization, as impurities can inhibit crystal formation.

III. Frequently Asked Questions (FAQs)

Q1: What is the best brominating agent for this reaction at scale: liquid bromine or N-Bromosuccinimide (NBS)? A: For the alpha-bromination of a simple ketone like this, liquid bromine in an acidic medium (like acetic acid) is generally the most cost-effective and atom-economical choice for scale-up.[2] While NBS is a solid and can be easier to handle on a lab scale, it is more expensive and generates succinimide as a byproduct, which must be removed during workup.[4][5] The primary challenge with liquid bromine is its safe handling and dispensing, which requires a well-ventilated fume hood or a closed-system charging setup.

Q2: How should I monitor the progress of the bromination reaction? A: Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (UPLC/HPLC) are the most reliable methods.

  • TLC: Use a solvent system like 30% ethyl acetate in hexanes. The product, this compound, will have a slightly higher Rf than the starting material. Staining with potassium permanganate can help visualize the spots.

  • UPLC/HPLC: This provides a more quantitative assessment of the conversion. A C18 column with a water/acetonitrile gradient is typically effective. Monitoring the disappearance of the starting material peak is the most accurate way to determine the reaction endpoint.

Q3: What are the critical safety considerations for this process at scale? A:

  • Bromine Handling: Bromine is highly corrosive and toxic. Always handle it in a well-ventilated area with appropriate personal protective equipment (gloves, goggles, face shield, lab coat). For kilogram-scale reactions, consider using a peristaltic pump with compatible tubing (e.g., Viton) to transfer bromine from a sealed container directly into the reactor.

  • Exotherm Management: The bromination reaction is exothermic. The rate of addition of bromine must be controlled to maintain the desired internal temperature. Ensure the reactor has adequate cooling capacity. A runaway reaction can lead to rapid pressure buildup and the release of HBr and Br₂ gas.

  • HBr Off-gassing: The reaction generates hydrogen bromide (HBr) gas as a byproduct. The reactor should be vented through a scrubber containing a caustic solution (e.g., aqueous NaOH) to neutralize the acidic gas.

Q4: What are the recommended storage conditions for the final product? A: this compound is a relatively stable crystalline solid. However, like many alpha-halo ketones, it can be a lachrymator and should be handled with care. For long-term storage, it should be kept in a well-sealed container in a cool, dry, and dark place. Storage at 2-8°C is recommended to minimize potential degradation over time.[6]

IV. Key Process Parameters & Data Summary

ParameterStep 1: N-SulfonylationStep 2: α-BrominationRationale
Key Reagents 4-Piperidone HCl, Benzenesulfonyl Chloride1-(Phenylsulfonyl)piperidin-4-one, BromineCore transformation components.
Base/Catalyst 2.5 eq. NaOH or 2.2 eq. Et₃N5-10 mol% HBr (in Acetic Acid)Neutralizes HCl byproduct; Catalyzes enolization.
Solvent Water/DCM (Schotten-Baumann)Acetic AcidBiphasic system for Step 1; Moderating solvent for Step 2.
Temperature 0 to 25°C0 to 10°CControls exotherm and side reactions.[1]
Reagent Addition Add sulfonyl chloride slowlyAdd bromine dropwise over 1-2 hoursCritical for temperature and selectivity control.
Typical Yield >90%75-85%Expected outcome for a well-optimized process.
Typical Purity >98% (by UPLC)>99% after crystallization (by UPLC)Target product quality.

V. Detailed Experimental Protocols

Protocol 1: Synthesis of 1-(Phenylsulfonyl)piperidin-4-one (Precursor)

  • To a jacketed reactor equipped with a mechanical stirrer, thermometer, and addition funnel, add 4-piperidone hydrochloride monohydrate (1.0 eq.).

  • Add water (5 L/kg of piperidone) and cool the resulting slurry to 0-5°C.

  • Slowly add a 50% w/w aqueous solution of sodium hydroxide (2.5 eq.) while maintaining the internal temperature below 10°C. Stir for 15 minutes.

  • In a separate vessel, dissolve benzenesulfonyl chloride (1.05 eq.) in dichloromethane (DCM, 3 L/kg of piperidone).

  • Add the benzenesulfonyl chloride solution to the reactor over 1-2 hours, maintaining the temperature below 15°C.

  • Allow the reaction to warm to room temperature (20-25°C) and stir for 4-6 hours, or until UPLC analysis shows >99% conversion.

  • Stop the stirring and allow the layers to separate. Remove the lower aqueous layer.

  • Wash the organic layer sequentially with 1M HCl, water, and saturated brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford 1-(phenylsulfonyl)piperidin-4-one as a white to off-white solid.

Protocol 2: Scale-up Synthesis of this compound

  • Charge the reactor with 1-(phenylsulfonyl)piperidin-4-one (1.0 eq.) and glacial acetic acid (4 L/kg).

  • Stir to dissolve and cool the solution to 0-5°C.

  • Add a 33% solution of HBr in acetic acid (0.05 eq.).

  • Using a syringe pump, add liquid bromine (1.02 eq.) dropwise over 2-3 hours, ensuring the internal temperature does not exceed 10°C.

  • Stir the reaction mixture at 5-10°C for an additional 1-2 hours after the addition is complete. Monitor by UPLC until the starting material is <2%.

  • Slowly pour the reaction mixture into a separate vessel containing vigorously stirred ice-water (15 L/kg of starting material).

  • The product will precipitate as a solid. Stir the slurry for 30 minutes.

  • Filter the solid and wash the cake thoroughly with cold water until the filtrate is colorless and the pH is neutral.

  • To remove residual water, perform a slurry wash of the filter cake with cold isopropanol (IPA).

  • Dry the solid in a vacuum oven at 40-45°C to a constant weight. The product is obtained as a white crystalline solid. For higher purity, the crude solid can be recrystallized from hot IPA.

VI. References

  • Ami Organics Ltd. (2022). A process for the preparation of 4-piperidone hcl hydrate. (WO2022195497A1). Google Patents. Retrieved from

  • Organic Chemistry Portal. (n.d.). Synthesis of 4-piperidones. Retrieved from [Link]

  • University of Cape Town. (n.d.). Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. Retrieved from [Link]

  • Cook, J. M., et al. (n.d.). Improved scale-up synthesis and purification of clinical asthma candidate MIDD0301. PMC. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). The solvent is evaporated under reduced pressure (30 °C, 40 mmHg) and the crude product is transferred to a 25-mL Erlenmeyer flask and purified by dissolving in 5 mL of hot EtOH. Retrieved from [Link]

  • Reddit. (2024, February 13). Bromination Help. r/Chempros. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). 3-BROMO-4-AMINOTOLUENE. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Bromination. Wordpress. Retrieved from [Link]

  • CN102464605B. (n.d.). Preparation method of 4-nitro-piperidine derivative. Google Patents. Retrieved from

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Feasibility Analysis of 4-Piperidone Hydrochloride Monohydrate Manufacturing Process by Supplier. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Reactions of Alkenes with Bromine. Retrieved from [Link]

  • Arulraj, R., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4, 192-199. Retrieved from [Link]

  • DTIC. (2025, June 4). Piperidine Synthesis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 3-Bromo-1-methylpiperidin-4-one Hydrobromide. Retrieved from [Link]

  • CN102731369A. (n.d.). Synthesis method for N-substituted-4-piperidone. Google Patents. Retrieved from

  • Organic Syntheses Procedure. (n.d.). METHYL 2-(3-METHOXYPHENYL)-2-METHYLPROPANOATE. Retrieved from [Link]

  • CN112645902A. (n.d.). Synthetic method of 1-(4-bromophenyl) piperidine. Google Patents. Retrieved from

  • CN110483376B. (n.d.). Synthesis method of intermediate N-phenyl-4-piperidone. Google Patents. Retrieved from

  • Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Retrieved from [Link]

Sources

Preventing debromination of 3-Bromo-1-(phenylsulfonyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers on Preventing Debromination and Ensuring Compound Stability

Welcome to the technical support center for 3-Bromo-1-(phenylsulfonyl)piperidin-4-one. This resource is designed for chemists, researchers, and drug development professionals who utilize this key synthetic intermediate. As a Senior Application Scientist, my goal is to provide you with in-depth, field-tested insights to help you navigate the challenges associated with the stability of this α-bromo ketone, specifically focusing on the prevention of unwanted debromination.

This guide is structured in a question-and-answer format to directly address the common issues and questions that arise during experimental work. We will delve into the underlying chemical principles and provide actionable, step-by-step protocols to ensure the integrity of your compound and the success of your reactions.

Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it prone to debromination?

This compound is a heterocyclic compound featuring a piperidinone ring N-substituted with a phenylsulfonyl group and a bromine atom at the alpha (α) position to the ketone. This specific arrangement of functional groups makes it a valuable synthetic building block but also introduces inherent instability.

The key factors contributing to its propensity for debromination are:

  • Acidic α-Hydrogen: The electron-withdrawing effects of both the adjacent carbonyl group (C=O) and the bromine atom make the hydrogen atom on the same carbon (the α-hydrogen) acidic.[1]

  • Enolate Formation: In the presence of a base, this acidic proton can be readily abstracted, forming an enolate intermediate.[2][3]

  • Elimination Pathway: This enolate can then undergo elimination of the bromide ion (Br⁻) to form a stable, conjugated α,β-unsaturated ketone, 1-(phenylsulfonyl)-1,2,5,6-tetrahydropyridin-4-one. This is a common decomposition pathway for α-halo ketones.[4][5]

Q2: Under what conditions is debromination most likely to occur?

Debromination is most frequently observed under the following conditions:

  • Basic Conditions: Exposure to both strong and weak bases can catalyze the elimination reaction. This includes common reagents like tertiary amines (e.g., triethylamine), hydroxide bases, and even basic impurities.[2][4]

  • Nucleophilic Reagents: Certain nucleophiles can induce reductive debromination. For example, iodide ions are known to be effective dehalogenating agents for α-bromoketones.[6] Other soft nucleophiles, like phosphines or thiols, can also promote this side reaction.[7][8]

  • Elevated Temperatures: Increased temperature can provide the necessary activation energy for the elimination pathway, accelerating the rate of decomposition.

  • Prolonged Storage: Over time, especially if not stored under optimal conditions, the compound can slowly degrade. Autocatalysis by generated HBr is a potential issue if moisture is present.[9]

  • Purification: Chromatography on silica gel, which can be slightly acidic, can sometimes promote elimination, especially if the elution is slow or if the compound is left on the column for an extended period.

Q3: How should I properly store this compound to ensure its long-term stability?

To minimize degradation during storage, the following conditions are recommended:

  • Temperature: Store at low temperatures, ideally at -20°C for long-term storage.[10] For short-term use, storage at 2-8°C in a refrigerator is acceptable.[11]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent exposure to moisture and oxygen.

  • Container: Use a tightly sealed, airtight container. Amber glass vials are preferred to protect the compound from light, which can potentially initiate radical pathways.

  • Purity: Ensure the compound is of high purity before storage, as acidic or basic impurities can accelerate decomposition.

Troubleshooting Guide: Preventing Debromination in Reactions

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: Significant debromination is observed when using a base in my reaction.

This is the most common issue. The choice of base is critical when working with α-bromo ketones.

Root Cause Analysis: Standard amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are often basic enough to deprotonate the α-position, leading to elimination.[4][5] The resulting enolate readily expels the bromide ion.

Solutions & Protocols:

Solution A: Utilize a Sterically Hindered, Non-Nucleophilic Base These bases are designed to be poor nucleophiles due to steric bulk, but they remain effective proton scavengers. They are less likely to attack the carbonyl carbon or promote enolate formation at the α-position.

BasepKa of Conjugate AcidKey Characteristics
2,6-Lutidine 6.65Sterically hindered, effective HBr scavenger.
Proton-Sponge™ (1,8-Bis(dimethylamino)naphthalene) 12.1Very strong, non-nucleophilic base. Use with care.
Pyridine 5.25Often used for dehydrobromination, but can be a milder choice in some cases.[5]

Workflow Diagram: Base Selection for α-Bromo Ketone Reactions

start Reaction requires a base? is_scavenger Is base for acid scavenging only? start->is_scavenger is_base_strong Is a strong base (e.g., for deprotonation) required? use_hindered Use a sterically hindered, non-nucleophilic base (e.g., 2,6-Lutidine) is_base_strong->use_hindered No use_inorganic Consider inorganic bases (e.g., K2CO3, Cs2CO3) - Use with caution, monitor reaction. is_base_strong->use_inorganic Yes is_scavenger->is_base_strong No is_scavenger->use_hindered Yes use_proton_sponge Consider Proton-Sponge™ for difficult cases. use_hindered->use_proton_sponge If lutidine fails end Proceed with Reaction use_hindered->end use_inorganic->end use_proton_sponge->end

Caption: Decision workflow for selecting an appropriate base.

Protocol 1: General Procedure Using 2,6-Lutidine as an Acid Scavenger

  • Setup: To a flame-dried flask under an inert atmosphere (Argon or N₂), add your reaction solvent (e.g., anhydrous DCM, THF, or ACN).

  • Reagents: Add the substrate and other electrophilic reagents.

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C) to minimize side reactions.

  • Base Addition: Add 1.1 to 1.5 equivalents of 2,6-lutidine dropwise to the stirred solution.

  • Addition of Bromo-ketone: Slowly add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the reaction mixture.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the formation of the debrominated byproduct.

  • Workup: Upon completion, quench the reaction with a mild acid (e.g., saturated NH₄Cl solution) and proceed with standard extraction and purification.

Problem 2: My product is debrominating during purification on a silica gel column.

Silica gel is inherently acidic and has a large surface area, which can catalyze the elimination of HBr.

Root Cause Analysis: The slightly acidic nature of standard silica gel can promote enolization and subsequent elimination.[5][12] The longer the compound remains on the column, the greater the extent of this decomposition.

Solutions & Protocols:

Solution A: Neutralize the Silica Gel You can neutralize the silica gel before use to create a less harsh stationary phase.

Protocol 2: Preparation of Neutralized Silica Gel

  • Slurry: Prepare a slurry of silica gel in your desired eluent system.

  • Neutralization: Add ~1% triethylamine (or another suitable amine like pyridine) by volume to the slurry. For example, add 10 mL of TEA to 1 L of your eluent/silica slurry.

  • Equilibration: Stir the slurry for 15-20 minutes to ensure thorough mixing and neutralization.

  • Packing: Pack the column with this neutralized slurry.

  • Elution: Run the column as usual. The baseline may show a UV-active spot from the amine, but this is easily removed during solvent evaporation.

Solution B: Use an Alternative Stationary Phase If your compound is particularly sensitive, consider using a less acidic stationary phase.

  • Alumina (Neutral or Basic): Neutral or basic alumina can be an excellent alternative to silica gel for sensitive compounds.

  • Florisil®: A magnesium silicate-based adsorbent that is generally less acidic than silica.

  • Reverse-Phase Chromatography (C18): If your product is sufficiently nonpolar, reverse-phase chromatography using solvents like acetonitrile/water or methanol/water is a very mild purification method.

Problem 3: I am observing reductive debromination, not elimination.

This occurs when a reagent in your reaction mixture is acting as a reducing agent.

Root Cause Analysis: Reductive dehalogenation of α-halo ketones can be promoted by various reagents, including:

  • Nucleophilic Halide Ions: Iodide (I⁻) and, to a lesser extent, bromide (Br⁻) can attack the bromine atom, leading to reduction.[6]

  • Phosphines and Phosphites: Trivalent phosphorus compounds can reductively dehalogenate α-bromo ketones.[8]

  • Sulfur-based Nucleophiles: Reagents like sodium sulfite or thiols can also cause reduction.[6]

Mechanism Diagram: Potential Debromination Pathways

G cluster_elimination Base-Catalyzed Elimination cluster_reduction Reductive Debromination sub 3-Bromo-1-(phenylsulfonyl) piperidin-4-one enolate Enolate Intermediate sub->enolate + Base (-H⁺) enol_ketone Enol or Ketone (Debromination-Reduction) sub->enol_ketone + Nucleophile/Reducing Agent (e.g., I⁻, PPh₃) elim_prod α,β-Unsaturated Ketone (Debromination-Elimination) enolate->elim_prod - Br⁻

Caption: Two primary pathways for debromination.

Solutions & Protocols:

Solution A: Reagent Substitution Carefully review all reagents in your reaction. If you are using a known reducing nucleophile, seek an alternative.

  • Instead of Iodide: If a halide is needed, consider using a chloride source, which is much less prone to this reaction.

  • Phosphine Catalysts: If a phosphine is required, ensure it is not used in stoichiometric amounts if possible, and run the reaction at the lowest effective temperature.

Solution B: Scavengers In some cases, adding a scavenger can help. For instance, if trace amounts of a reducing impurity are suspected, adding a mild oxidant might be feasible, but this is highly dependent on the specific reaction and must be approached with caution to avoid unwanted side reactions.

By understanding the inherent reactivity of this compound and carefully selecting your reaction conditions, reagents, and purification methods, you can successfully minimize or eliminate unwanted debromination, leading to higher yields and purer products in your synthetic endeavors.

References
  • Debromination of α-Bromoketones and vic-Dibromides Using a NaI/Na2SO3 System. LookChem.[Link]

  • Safe Data Sheet - DC Chemicals. DC Chemicals.[Link]

  • Alpha Halogenation of Aldehydes and Ketones. Fiveable.[Link]

  • Microwave-Assisted Debromination of α-Bromoketones with Triarylstibanes in Water. J-STAGE.[Link]

  • Selective Debromination of α,α,α‐Tribromomethylketones with HBr–H2O Reductive Catalytic System. ResearchGate.[Link]

  • mechanism of alpha-halogenation of ketones. YouTube.[Link]

  • 22.3: Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts.[Link]

  • Halogenation Of Ketones via Enols. Master Organic Chemistry.[Link]

  • Reductive Debromination of α-Bromo- and α,α-Dibromoketones with N,N-dimethylaniline. CHIMIA.[Link]

  • α-Halo ketone - Wikipedia. Wikipedia.[Link]

  • Synthetic Access to Aromatic α-Haloketones. National Institutes of Health (NIH).[Link]

  • Safety Data Sheet - AAPPTec. AAPPTec.[Link]

  • Synthetic Access to Aromatic α-Haloketones. MDPI.[Link]

  • Nonselective Bromination-Selective Debromination Strategy: Selective Bromination of Unsymmetrical Ketones on Singly Activated Carbon Against Doubly Activated Carbon. PubMed.[Link]

  • The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. National Institutes of Health (NIH).[Link]

  • 3-Bromo-1-methylpiperidin-4-one Hydrobromide. Pharmaffiliates.[Link]

  • Alpha Halogenation of Enols and Enolates. Chemistry Steps.[Link]

  • Nonselective Bromination—Selective Debromination Strategy: Selective Bromination of Unsymmetrical Ketones on Singly Activated Carbon Against Doubly Activated Carbon. ResearchGate.[Link]

  • Process for preparing alpha-halo-ketones.
  • Video: Base-Promoted α-Halogenation of Aldehydes and Ketones. JoVE.[Link]

  • Debromination of α-Bromo Ketones using Polymer-supported Triphenylphosphine. Royal Society of Chemistry.[Link]

Sources

Validation & Comparative

A Comparative Guide to the Synthesis, Characterization, and Reactivity of 3-Bromo-1-(phenylsulfonyl)piperidin-4-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Versatile Scaffold

In the landscape of modern medicinal chemistry, the piperidine ring stands out as a "privileged scaffold"—a molecular framework that consistently appears in a vast array of pharmaceuticals and biologically active natural products.[1][2][3] Its three-dimensional structure provides an ideal platform for orienting functional groups in precise spatial arrangements, enabling potent and selective interactions with biological targets. The derivatization of this core structure is a cornerstone of drug discovery, and among the most versatile intermediates for this purpose is 3-Bromo-1-(phenylsulfonyl)piperidin-4-one .

This guide provides an in-depth characterization of this key synthetic building block and its derivatives. We will objectively compare its properties and performance against relevant alternatives, supported by experimental data and established protocols. The focus is on the causality behind experimental choices, providing researchers, scientists, and drug development professionals with actionable insights.

The molecule's utility is derived from a strategic combination of three components:

  • The Piperidin-4-one Core: A conformationally flexible cyclic ketone ready for a multitude of chemical transformations.

  • The N-Phenylsulfonyl Group: A robust, electron-withdrawing protecting group that modulates the reactivity of the entire ring system and provides a site for potential hydrogen bond interactions.

  • The C3-Bromo Substituent: An excellent leaving group positioned alpha to the carbonyl, activating the molecule for a host of nucleophilic substitution and elimination reactions, thereby serving as a linchpin for generating molecular diversity.[4]

This guide will navigate the synthesis, spectroscopic identity, conformational preferences, and reactive potential of this scaffold, establishing it as a superior intermediate for targeted library synthesis and lead optimization campaigns.

Synthesis and Structural Elucidation: Establishing a Baseline

The reliable synthesis and unambiguous characterization of the starting material are paramount for any successful synthetic campaign. The preparation of this compound is typically achieved through a multi-step sequence starting from simpler precursors, followed by rigorous structural analysis.

General Synthetic Workflow

A common and efficient pathway involves the N-sulfonylation of a pre-formed piperidone, followed by electrophilic bromination at the α-position. The electron-withdrawing nature of the sulfonyl group acidifies the α-protons, facilitating a clean bromination reaction.

G cluster_0 Synthesis Pathway Piperidin-4-one_HCl Piperidin-4-one Hydrochloride N-Sulfonylation N-Sulfonylation (Benzenesulfonyl Chloride, Base) Piperidin-4-one_HCl->N-Sulfonylation Intermediate 1-(Phenylsulfonyl)piperidin-4-one N-Sulfonylation->Intermediate Bromination α-Bromination (e.g., Br2, HBr/AcOH) Intermediate->Bromination Product This compound Bromination->Product

Caption: General synthetic route to the target compound.

Spectroscopic Characterization: A Multi-faceted Fingerprint

Unambiguous identification of the this compound scaffold relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Technique Key Feature Typical Observation for this compound Comparison to Non-Brominated Analog
¹H NMR C3-H SignalA doublet of doublets (dd) around δ 4.5-4.8 ppm.The corresponding C3-H protons in the precursor appear as a triplet around δ 2.5-2.8 ppm. The downfield shift is due to the deshielding effect of the adjacent bromine atom.
¹³C NMR C3 and C4 SignalsC3 (bearing Br) appears around δ 50-55 ppm. C4 (carbonyl) is observed at δ ~195-200 ppm.The C3 signal in the precursor is significantly upfield (δ ~40-45 ppm). The carbonyl (C4) shift is less affected but may experience a slight downfield shift.
IR Spectroscopy C=O and SO₂ StretchesStrong C=O stretch at ~1730-1740 cm⁻¹. Strong asymmetric and symmetric SO₂ stretches at ~1350 cm⁻¹ and ~1165 cm⁻¹, respectively.[5]The C=O stretch may be at a slightly lower wavenumber (~1720-1730 cm⁻¹) in the non-brominated analog due to the electronic effect of the α-halogen.
Mass Spectrometry Isotopic PatternA characteristic M, M+2 isotopic pattern with nearly equal intensity, confirming the presence of a single bromine atom.A single M+ peak is observed.
X-ray Crystallography: Confirming Solid-State Conformation

X-ray crystallography provides definitive proof of structure and reveals the preferred conformation in the solid state. For derivatives of this compound, the piperidine ring typically adopts a distorted chair conformation. The bulky N-phenylsulfonyl group and the C3-bromo substituent exert significant steric influence, often forcing the bromine atom into an axial position to minimize steric strain, though equatorial conformations are also possible depending on the substitution pattern and crystal packing forces.[6][7]

Comparative Reactivity and Performance

The true synthetic power of this compound lies in its predictable and versatile reactivity, primarily centered around the C-Br bond. This functionality allows it to serve as a superior precursor for creating diverse molecular libraries compared to less activated alternatives.

Key Reactivity Pathways

The bromine at the C3 position serves as a versatile handle for introducing a wide range of functional groups, primarily through nucleophilic substitution or elimination reactions.

G cluster_1 Reactivity Pathways Start 3-Bromo-1-(phenylsulfonyl) piperidin-4-one Sub Nucleophilic Substitution (Nu:⁻) Start->Sub Elim Elimination (Base) Start->Elim Product_Sub 3-Substituted-1-(phenylsulfonyl) piperidin-4-one Sub->Product_Sub Product_Elim 1-(Phenylsulfonyl)-1,2,5,6- tetrahydropyridin-4-one (Enone) Elim->Product_Elim

Caption: Major reaction pathways for the title compound.

Performance Comparison with Alternatives
Derivative Advantages Disadvantages Optimal Use Case
3-Bromo-1-(phenylsulfonyl) piperidin-4-one Excellent leaving group, stable N-protection, well-defined reactivity.Can be sensitive to strong bases, potentially leading to elimination byproducts.Workhorse for generating diverse libraries via nucleophilic substitution for SAR studies.
1-(Phenylsulfonyl) piperidin-4-one (Non-brominated) More stable, simpler to synthesize.Lacks a reactive handle at C3 for diversification; requires harsh conditions for α-functionalization.As a negative control in biological assays or when C3 substitution is not required.
3-Bromo-1-(Boc) piperidin-4-one N-Boc group is easily removed under acidic conditions.Boc group is less electron-withdrawing, potentially leading to lower reactivity and side reactions (e.g., enolization).When subsequent deprotection of the nitrogen is a key step in the synthetic route.
3-Chloro-1-(phenylsulfonyl) piperidin-4-one Often more cost-effective starting materials.C-Cl bond is less reactive than C-Br, requiring harsher conditions or specific catalysts for substitution.Large-scale synthesis where cost is a primary driver and reactivity can be optimized.

The phenylsulfonyl protecting group, while stable, imparts significant advantages. Its strong electron-withdrawing nature enhances the electrophilicity of the C-Br bond and stabilizes the piperidone ring, leading to cleaner reactions compared to derivatives with N-Boc or N-Cbz groups.

Applications in Drug Discovery: From Intermediate to Lead Candidate

The 3-bromo-4-piperidone scaffold is not merely a synthetic curiosity; it is a validated intermediate in the synthesis of potent and selective modulators of various biological targets. Its utility lies in enabling the rapid exploration of Structure-Activity Relationships (SAR).

Logical Flow from Intermediate to Bioactive Compound

The process of leveraging this scaffold in a drug discovery program follows a logical progression from the key intermediate to a final, tested compound. This workflow allows for systematic modification and optimization.

G cluster_2 Drug Discovery Workflow Intermediate 3-Bromo-1-(phenylsulfonyl) piperidin-4-one Diversification Parallel Synthesis: Nucleophilic Substitution (e.g., Amines, Thiols, Azides) Intermediate->Diversification Library Library of C3-Substituted Piperidones Diversification->Library Screening High-Throughput Biological Screening Library->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Hit Hit Compound Identified SAR->Hit

Caption: Workflow from key intermediate to hit identification.

This scaffold has been instrumental in developing compounds for various therapeutic areas, including:

  • Oncology: As precursors to kinase inhibitors and anti-proliferative agents.[8]

  • Neuroscience: In the synthesis of ligands for CNS receptors and ion channels.[9]

  • Infectious Diseases: As a core for novel antibacterial and antifungal agents.[10]

The ability to rapidly generate a library of analogs by varying the nucleophile in the substitution reaction at C3 allows medicinal chemists to systematically probe the binding pocket of a target protein, optimizing for potency, selectivity, and pharmacokinetic properties.

Experimental Protocols

To ensure the practical application of this guide, detailed, validated protocols for the synthesis and a key derivatization reaction are provided below.

Protocol 1: Synthesis of 1-(Phenylsulfonyl)piperidin-4-one
  • Setup: To a 3-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add piperidin-4-one hydrochloride (1.0 eq) and dichloromethane (DCM, ~0.2 M).

  • Basification: Cool the suspension to 0 °C in an ice bath. Add triethylamine (2.5 eq) dropwise over 15 minutes. Stir for an additional 30 minutes at 0 °C.

  • Sulfonylation: Add a solution of benzenesulfonyl chloride (1.1 eq) in DCM dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor completion by TLC or LC-MS.

  • Workup: Quench the reaction with water. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography (Silica gel, EtOAc/Hexanes gradient) or recrystallization to yield the title compound as a white solid.

Protocol 2: α-Bromination to Yield this compound
  • Setup: In a round-bottom flask protected from light, dissolve 1-(phenylsulfonyl)piperidin-4-one (1.0 eq) in glacial acetic acid (~0.3 M).

  • Bromination: Add a solution of bromine (1.1 eq) in acetic acid dropwise at room temperature. A small amount of 48% HBr can be used as a catalyst.

  • Reaction: Stir the mixture at room temperature for 4-6 hours until the red-brown color of bromine has faded. Monitor completion by TLC or LC-MS.

  • Workup: Carefully pour the reaction mixture into a vigorously stirred ice-water slush.

  • Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid thoroughly with cold water, followed by a cold, dilute solution of sodium bisulfite (to quench any remaining bromine), and finally with more cold water.

  • Purification: Dry the solid under vacuum. The product is often of sufficient purity for subsequent steps, but can be further purified by recrystallization from ethanol or isopropanol.

Protocol 3: Nucleophilic Substitution with a Primary Amine
  • Setup: To a vial, add this compound (1.0 eq), the desired primary amine (1.2 eq), and a suitable solvent such as acetonitrile or DMF (~0.1 M).

  • Base: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (2.0 eq).

  • Reaction: Seal the vial and heat the mixture to 60-80 °C for 8-16 hours. Monitor the reaction for the disappearance of the starting material by LC-MS.

  • Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic solution with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude residue by flash column chromatography on silica gel to afford the desired 3-amino-1-(phenylsulfonyl)piperidin-4-one derivative.

Conclusion

The this compound scaffold represents a highly valuable and versatile tool in the arsenal of the synthetic and medicinal chemist. Its well-defined synthesis, robust chemical nature, and predictable reactivity make it an ideal starting point for the construction of complex molecular architectures. The strategic placement of the bromine atom provides a gateway for extensive diversification, enabling the systematic exploration of chemical space in drug discovery programs. This guide has demonstrated its superior performance characteristics when compared to other alternatives and has provided the foundational knowledge and practical protocols necessary for its effective implementation in the laboratory.

References

  • ResearchGate. Spectral investigations of some piperidin-4-one molecular addition compounds. [Link]

  • MDPI. Spectroscopic and Theoretical Studies of Some 3-(4′-Substituted phenylsulfanyl)-1-methyl-2-piperidones. [Link]

  • MDPI. Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. [Link]

  • PMC. Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents. [Link]

  • Biomedical Pharmacology Journal. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. [Link]

  • PMC. Crystal structure of N-{[3-bromo-1-(phenylsulfonyl)-1H-indol-2-yl]methyl}benzenesulfonamide. [Link]

  • DTIC. Piperidine Synthesis. [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • PMC. The crystal structures determination and Hirshfeld surface analysis of N-(4-bromo-3-methoxyphenyl). [Link]

  • RSC Publishing. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. [Link]

  • King's College London. Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. [Link]

  • ResearchGate. Infrared and NMR (1 H& 13C) Spectra of Sodium Salts of N-Bromo-Mono and Di-Substituted-Benzenesulphonamides. [Link]

  • RSC Publishing. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. [Link]

  • PMC. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. [Link]

  • ResearchGate. Synthesis of 3-Substituted 3-Bromo-1-phenylallenes from Alkynylcyclohepta-trienes. [Link]

  • University of Sheffield. Synthesis and Functionalisation of a 3-D Spirocyclobutyl Piperidine Building Block for Medicinal Chemistry. [Link]

  • ACS Publications. Synthesis of Indolines via Palladium/Norbornene-Catalyzed Reaction of Aziridines with Aryl Iodides. [Link]

  • PubMed. The spectroscopic (FT-IR, FT-Raman, (l3)C, (1)H NMR and UV) and NBO analyses of 4-bromo-1-(ethoxycarbonyl)piperidine-4-carboxylic acid. [Link]

  • Memtein. Advances in X-ray crystallography methods to study structural dynamics of macromolecules. [Link]

  • MDPI. X-ray Diffraction, Spectroscopy, Optical Properties, NPA, NBO, FMO, and Hirshfeld Surface Analyses of Two Newly Synthesized Piperidinium Ionic Liquids. [Link]

  • ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • ResearchGate. Synthesis of 3-Arylidene-4-Piperidone Derivatives as Potent Antioxidant Agents: A Solvent Free Approach. [Link]

Sources

A Comparative Guide to N-Phenylsulfonyl vs. N-Boc-3-bromopiperidin-4-one: Strategic Selection in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the piperidine ring stands out as a "privileged scaffold"—a molecular framework that frequently appears in clinically successful pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in precise three-dimensional orientations make it an invaluable component in the design of novel therapeutics. However, harnessing the full potential of the piperidine core often requires meticulous control over its reactivity, particularly at the nitrogen atom. This is where N-protecting groups become critical tools for the synthetic chemist.

This guide provides an in-depth comparison of two key building blocks used in the synthesis of complex piperidine derivatives: N-phenylsulfonyl-3-bromopiperidin-4-one and tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate (N-Boc-3-bromopiperidin-4-one) . The fundamental difference between these reagents lies in the choice of the nitrogen protecting group: the robust, strongly electron-withdrawing phenylsulfonyl group versus the versatile, acid-labile tert-butoxycarbonyl (Boc) group.[2][][4] This choice is not trivial; it dictates the entire synthetic strategy, influencing stability, reactivity, and the conditions required for subsequent transformations.

For researchers, scientists, and drug development professionals, understanding the nuanced differences in their performance is paramount. This guide will dissect these differences, supported by experimental data and protocols, to empower you to make the most strategic choice for your synthetic campaigns.

Part 1: Structural and Physicochemical Properties

At a glance, the two molecules share a common piperidin-4-one core with a bromine atom at the C3 position, an essential handle for introducing further molecular complexity. The divergence in their chemistry stems entirely from the electronic nature of their respective N-substituents.

PropertyN-phenylsulfonyl-3-bromopiperidin-4-oneN-Boc-3-bromopiperidin-4-one
IUPAC Name 1-(Phenylsulfonyl)-3-bromopiperidin-4-onetert-Butyl 3-bromo-4-oxopiperidine-1-carboxylate[5][6]
Molecular Formula C₁₁H₁₂BrNO₃SC₁₀H₁₆BrNO₃[5]
Molecular Weight 322.19 g/mol 278.15 g/mol [5]
Protecting Group Phenylsulfonyl (Sulfonamide)tert-Butoxycarbonyl (Carbamate)[4]
Electronic Effect Strongly electron-withdrawingModerately electron-withdrawing
Key Feature High chemical stabilityMild, selective deprotection[2]

The N-phenylsulfonyl group is a powerful electron-withdrawing group. It significantly reduces the electron density on the nitrogen atom, rendering it essentially non-nucleophilic and non-basic. This has a cascading electronic effect, increasing the electrophilicity of the C4-carbonyl carbon and enhancing the acidity of the protons on the carbons alpha to the sulfonyl group.

Conversely, the N-Boc group, while also electron-withdrawing, functions as a carbamate. The nitrogen lone pair can participate in resonance with the adjacent carbonyl, moderating its electron-withdrawing character compared to the sulfonyl group.[4] This electronic distinction is the root of their differing reactivity and, most critically, their deprotection chemistry.

Part 2: Synthesis and Chemical Stability

The accessibility and stability of these building blocks are primary considerations in their selection.

Synthesis Pathways

The synthesis of N-Boc-3-bromopiperidin-4-one typically begins with the protection of a piperidine precursor, followed by oxidation and bromination. A common route involves the protection of 3-hydroxypiperidine, oxidation to the ketone, and subsequent bromination at the alpha position.[7][8][9]

The synthesis of the N-phenylsulfonyl analogue follows a similar logic, starting with the sulfonylation of a suitable piperidine precursor, which is then brominated.

Below is a generalized workflow for the preparation of these key intermediates.

Synthesis_Workflow cluster_boc N-Boc Pathway cluster_sulfonyl N-Phenylsulfonyl Pathway p3h 3-Hydroxypiperidine nboc3hp N-Boc-3-hydroxypiperidine p3h->nboc3hp Boc₂O nboc3p N-Boc-3-piperidone nboc3hp->nboc3p Oxidation (e.g., Swern, DMP) nboc_final N-Boc-3-bromo- 4-piperidone nboc3p->nboc_final Bromination (e.g., Br₂, NBS) p4one Piperidin-4-one nps4p N-Phenylsulfonyl- piperidin-4-one p4one->nps4p PhSO₂Cl, Base nps_final N-Phenylsulfonyl-3-bromo- 4-piperidone nps4p->nps_final Bromination (e.g., Br₂, NBS)

Caption: Generalized synthetic workflows for N-Boc and N-phenylsulfonyl-3-bromopiperidin-4-one.

Stability Profile: A Tale of Two Protecting Groups

The core difference dictating the utility of these reagents is their stability, particularly towards acidic and basic conditions.

  • N-Boc-3-bromopiperidin-4-one : The Boc group is notoriously sensitive to acid.[10] It is readily cleaved by strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in organic solvents, often at room temperature.[11][12] This lability is a double-edged sword: it allows for mild deprotection, preserving other sensitive functional groups, but it also precludes the use of acidic reaction conditions in subsequent synthetic steps.[] It is generally stable to basic and hydrogenolysis conditions.

  • N-phenylsulfonyl-3-bromopiperidin-4-one : In stark contrast, the phenylsulfonyl group is exceptionally robust. It is stable to a wide range of acidic and basic conditions, as well as many oxidizing and reducing agents. This chemical resilience makes it the protecting group of choice when downstream transformations require harsh conditions that would cleave a Boc group. However, this stability comes at the cost of more demanding deprotection protocols.

Part 3: Comparative Reactivity & Deprotection Strategies

The ultimate value of a protecting group lies in its ability to be removed cleanly and efficiently at the desired stage of a synthesis. Here, the two compounds present a classic trade-off between stability and ease of removal.

Deprotection: The Critical Distinction

The conditions required to cleave the N-protecting group are fundamentally different and represent the most important strategic consideration for the synthetic chemist.

Deprotection_Comparison nboc_start N-Boc Protected Piperidine nboc_conditions Mild Acidic Conditions (TFA or HCl in solvent) Room Temperature nboc_start->nboc_conditions Cleavage deprotected_amine Free Piperidine Amine (HCl or TFA salt) nboc_conditions->deprotected_amine nps_start N-Phenylsulfonyl Protected Piperidine nps_conditions Harsh Reductive Conditions (e.g., Mg/MeOH, Li/NH₃, Na/naphthalene) Reflux or Low Temp nps_start->nps_conditions Cleavage nps_conditions->deprotected_amine

Caption: Comparison of deprotection pathways for N-Boc and N-phenylsulfonyl groups.

  • N-Boc Deprotection : The mechanism involves protonation of the carbonyl oxygen followed by the loss of the stable tert-butyl cation, which is then quenched. This process is fast, high-yielding, and orthogonal to many other protecting groups, making it a cornerstone of modern synthesis, particularly in solid-phase peptide synthesis (SPPS).[2][][13]

  • N-Phenylsulfonyl Deprotection : Removal of the sulfonyl group is significantly more challenging and typically requires reductive cleavage.[14] Common methods include dissolving metal reductions (e.g., sodium in liquid ammonia), magnesium in methanol with ultrasonic irradiation, or other strong reducing agents.[14][15] These conditions are harsh and can be incompatible with sensitive functional groups such as esters, halogens, or reducible π-systems.

Reactivity at the Piperidone Core

The electron-withdrawing nature of both protecting groups activates the piperidone ring for various transformations:

  • Nucleophilic Addition to C4-Ketone : Both substrates can undergo standard ketone chemistry, such as reductions to form alcohols or reactions with Grignard reagents. The stronger electron-withdrawing effect of the phenylsulfonyl group may render the carbonyl carbon slightly more electrophilic, potentially leading to faster reaction rates in some cases.

  • Nucleophilic Substitution at C3-Bromine : The C3-bromo substituent serves as a versatile leaving group. It allows for the introduction of a wide array of carbon, nitrogen, oxygen, and sulfur nucleophiles via S_N2 or S_NAr-type reactions, providing a gateway to diverse libraries of 3-substituted piperidines, which are valuable in drug discovery.[16]

Part 4: Experimental Protocols

To provide a practical context, the following are representative, detailed protocols. Note: These procedures should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Deprotection of N-Boc-3-bromopiperidin-4-one

Objective: To remove the Boc protecting group under standard acidic conditions.

Materials:

  • N-Boc-3-bromopiperidin-4-one (1.0 eq)

  • Dichloromethane (DCM) or 1,4-Dioxane

  • Trifluoroacetic acid (TFA) (10 eq) or 4M HCl in Dioxane (10 eq)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve N-Boc-3-bromopiperidin-4-one (1.0 eq) in DCM (approx. 0.1 M concentration).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (10 eq) dropwise to the stirred solution.

  • Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent.

  • The resulting residue is the TFA salt of the deprotected amine. To obtain the free base, re-dissolve the residue in DCM and wash carefully with saturated sodium bicarbonate solution until the aqueous layer is basic.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-bromopiperidin-4-one.

Trustworthiness Note: The progress of this reaction is easily monitored by TLC, as the product (amine salt) will have a much lower R_f value than the N-Boc protected starting material. The formation of gas (isobutylene) is also an indicator of reaction progress.

Protocol 2: Deprotection of N-Phenylsulfonyl-3-bromopiperidin-4-one

Objective: To remove the phenylsulfonyl protecting group using a magnesium-based reductive cleavage.[14]

Materials:

  • N-phenylsulfonyl-3-bromopiperidin-4-one (1.0 eq)

  • Anhydrous Methanol (MeOH)

  • Magnesium turnings (10-20 eq)

  • Ammonium chloride solution (saturated)

  • Ethyl acetate

Procedure:

  • To a flask containing N-phenylsulfonyl-3-bromopiperidin-4-one (1.0 eq) and magnesium turnings (10-20 eq), add anhydrous methanol under an inert atmosphere (e.g., Argon or Nitrogen).

  • Place the reaction flask in an ultrasonic bath and sonicate at room temperature. The reaction is often accompanied by hydrogen gas evolution.

  • Monitor the reaction by TLC or LC-MS. This reaction can take several hours (4-12 h).

  • Upon completion, carefully quench the reaction by slowly adding saturated ammonium chloride solution at 0 °C.

  • Filter the mixture through a pad of Celite® to remove magnesium salts, washing the pad with ethyl acetate.

  • Transfer the filtrate to a separatory funnel, wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 3-bromopiperidin-4-one.

Causality Behind Choices: The use of sonication helps to activate the surface of the magnesium turnings, facilitating the electron transfer required for the reductive cleavage of the robust N-S bond. Anhydrous methanol serves as the proton source.

Conclusion: Making the Strategic Choice

The selection between N-phenylsulfonyl- and N-Boc-3-bromopiperidin-4-one is a critical decision in the strategic planning of a multi-step synthesis. There is no universally "better" reagent; the choice is dictated by the specific demands of the synthetic route.

  • Choose N-Boc-3-bromopiperidin-4-one when:

    • The overall synthesis is short, and the final deprotection step needs to be mild.

    • The molecule contains other acid-sensitive functional groups that must be preserved.

    • Orthogonality with other protecting groups (e.g., Fmoc, Cbz) is required.[2]

    • High throughput or automated synthesis is planned, where mild, reliable deprotection is key.

  • Choose N-phenylsulfonyl-3-bromopiperidin-4-one when:

    • Subsequent synthetic steps require harsh acidic or basic conditions.

    • The nitrogen atom must remain protected and unreactive through a long and demanding synthetic sequence.

    • The final molecule can tolerate the harsh reductive conditions required for deprotection.

By understanding the fundamental trade-off between the remarkable stability of the phenylsulfonyl group and the gentle lability of the Boc group, researchers can design more robust, efficient, and successful synthetic strategies in their quest for the next generation of piperidine-based therapeutics.

References

  • Ungnade, H. E., & Orwoll, E. F. (n.d.). 3-bromo-4-hydroxytoluene. Organic Syntheses Procedure.
  • Wang, Z., et al. (2016). Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. PubMed. Available at: [Link]

  • MDPI. (n.d.). (E)-4-(2-(7-Bromo-[17][18][19]thiadiazolo[3,4-c]pyridin-4-yl)vinyl)-N,N-diphenylaniline. Available at: [Link]

  • PubMed. (n.d.). [Synthesis and preliminary evaluation of antidiabetic activity of 4-(3-(4-bromophenyl)-3-oxo-1-arylpropylamino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide]. Available at: [Link]

  • Google Patents. (n.d.). CN112645902A - Synthetic method of 1-(4-bromophenyl) piperidine.
  • PubMed. (n.d.). Discovery of 3-aminopiperidines as potent, selective, and orally bioavailable dipeptidyl peptidase IV inhibitors. Available at: [Link]

  • ResearchGate. (n.d.). Mild Electrochemical Deprotection of N-Phenylsulfonyl N-Substituted Amines Derived from (R)-Phenylglycinol | Request PDF. Available at: [Link]

  • Aapptec Peptides. (n.d.). N-Terminal Deprotection; Boc removal. Available at: [Link]

  • PMC. (n.d.). Discovery of Orally Bioavailable Chromone Derivatives as Potent and Selective BRD4 Inhibitors: Scaffold Hopping, Optimization, and Pharmacological Evaluation. Available at: [Link]

  • PMC. (n.d.). N-Sulfenylation of β-Lactams: Radical Reaction of N-Bromo-azetidinones by TEMPO Catalysis. Available at: [Link]

  • Google Patents. (n.d.). CN103204801A - Synthesis method for N-Boc-3-piperidone.
  • ACS Publications. (n.d.). Deprotection of Sulfonyl Aziridines | The Journal of Organic Chemistry. Available at: [Link]

  • Queen's University Belfast. (2025). Discovery could lead to new drug treatments for inflammatory diseases including Alzheimer's. News. Available at: [Link]

  • PSE Community.org. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Available at: [Link]

  • Fmoc vs Boc: Choosing the Right Amino Acid Derivative. (n.d.). Available at: [Link]

  • PubMed. (n.d.). Discovery of potent and selective BRD4 inhibitors capable of blocking TLR3-induced acute airway inflammation. Available at: [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Available at: [Link]

  • Google Patents. (n.d.). CN103304472A - Method for synthesizing 1-BOC-3-piperidone.
  • PMC. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Available at: [Link]

  • ResearchGate. (n.d.). Asymmetric deprotonation of N-Boc-piperidines | Request PDF. Available at: [Link]

  • A Study and Application of Biocatalytic Synthesis of (S)-N-Boc-3-hydroxypiperidine. (2025). Available at: [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Available at: [Link]

  • SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. (n.d.). Available at: [Link]

  • PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Available at: [Link]

  • ResearchGate. (2025). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Available at: [Link]

  • ResearchGate. (n.d.). Reaction with Boc-piperazine (18) and (N-Boc-4-amino)piperidine (19). Available at: [Link]

  • PMC. (2023). Discovery of drug lead compounds for Anti-Alzheimer's disease on the basis of synaptic plasticity. Available at: [Link]

  • Drug Discovery Chemistry. (2025). APRIL 14 - 17, 2025. Available at: [Link]

  • Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). Available at: [Link]

  • Eureka | Patsnap. (n.d.). Synthesis method for N-Boc-3-piperidone. Available at: [Link]

  • PMC. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available at: [Link]

  • Policija.si. (n.d.). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). Available at: [Link]

  • Drug Discovery News. (2022). April 2022 | Magazine Issue. Available at: [Link]

  • PMC. (2025). Synthesis and evaluation of N-arylsulfonylated succinimides as activity-based probes. Available at: [Link]

  • PMC. (2024). In Silico Investigation of Novel Compounds as Inhibitors of Acetylcholinesterase Enzyme for the Treatment of Alzheimer's Diseases. Available at: [Link]

  • Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Available at: [Link]

  • Apparent Reactivity of Bromine in Bromochloramine Depends on Synthesis Method. (n.d.). Available at: [Link]

Sources

Reactivity comparison of 3-bromo vs 3-chloro-1-(phenylsulfonyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Reactivity Comparison: 3-Bromo- vs. 3-Chloro-1-(phenylsulfonyl)piperidin-4-one in Nucleophilic Substitution

For researchers engaged in the synthesis of complex molecules, particularly in the realm of drug discovery, the piperidin-4-one scaffold is a cornerstone building block found in numerous bioactive compounds.[1][2] The strategic functionalization of this core often involves nucleophilic substitution at the C3 position. The choice of the halogen at this position—typically bromine or chlorine—is a critical decision that profoundly impacts reaction kinetics, yield, and overall synthetic efficiency.

This guide provides a detailed, evidence-based comparison of the reactivity of 3-bromo-1-(phenylsulfonyl)piperidin-4-one and its 3-chloro counterpart. We will delve into the fundamental chemical principles governing their reactivity, present a comparative experimental protocol, and offer data-driven insights to guide your synthetic strategy.

The Decisive Factor: Leaving Group Ability

The disparity in reactivity between the two compounds is fundamentally rooted in the principles of nucleophilic substitution, most commonly proceeding via an SN2 mechanism at a secondary carbon.[3] The rate of an SN2 reaction is highly dependent on the "leaving group," the species that detaches from the carbon center. An ideal leaving group is one that is stable on its own.[4]

The stability of the leaving group is inversely related to its basicity; weaker bases are better leaving groups.[4] When comparing the halide ions, the order of leaving group ability is I⁻ > Br⁻ > Cl⁻ > F⁻.[5] This trend directly corresponds to the strength of their conjugate acids (HI > HBr > HCl > HF). Because hydrobromic acid is a stronger acid than hydrochloric acid, the bromide ion (Br⁻) is a weaker base and therefore a more stable leaving group than the chloride ion (Cl⁻).[6]

This difference in leaving group ability translates directly to reaction rates. The cleavage of the carbon-bromine bond is more facile than that of the carbon-chlorine bond, leading to a lower activation energy for the substitution reaction.[5] Experimental studies on similar alkyl halide systems have shown that reactions with bromide leaving groups can be orders of magnitude faster than those with chloride.[7]

The N-phenylsulfonyl group also plays a crucial role. As a potent electron-withdrawing group, it decreases the electron density on the piperidine ring, enhancing the electrophilicity of the carbon atoms, including the C3 position.[8] This activation makes the alpha-carbon more susceptible to attack by a nucleophile.

Comparative Properties Overview

The following table summarizes the key chemical properties that dictate the reactivity differences between the two substrates.

FeatureThis compound3-Chloro-1-(phenylsulfonyl)piperidin-4-oneRationale
Molecular Formula C₁₁H₁₂BrNO₃SC₁₁H₁₂ClNO₃S-
Molecular Weight 334.19 g/mol 289.74 g/mol -
Leaving Group Bromide (Br⁻)Chloride (Cl⁻)Halogen at C3 position.
Leaving Group Basicity Weaker BaseStronger BaseCorrelates with the pKa of the conjugate acid (HBr vs. HCl).
Leaving Group Ability ExcellentGoodWeaker bases are better leaving groups.[4][6]
C-X Bond Strength WeakerStrongerThe C-Br bond is longer and requires less energy to break than the C-Cl bond.[9]
Predicted Reactivity Higher Lower Due to superior leaving group ability and weaker C-X bond.[5][7]

Mechanistic Pathway of Nucleophilic Substitution

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The nucleophile attacks the electrophilic carbon at the C3 position from the backside, relative to the carbon-halogen bond. This concerted step involves the simultaneous formation of the new carbon-nucleophile bond and cleavage of the carbon-halogen bond, proceeding through a single transition state.

Caption: Generalized SN2 mechanism at the C3 position (X = Br or Cl).

Comparative Experimental Protocol: Azidation Reaction

To empirically validate the reactivity difference, a parallel synthesis is the most rigorous approach. The following protocol describes the reaction of both halo-piperidones with sodium azide, a common nucleophile.

Objective: To compare the rate of formation and yield of 3-azido-1-(phenylsulfonyl)piperidin-4-one starting from the 3-bromo and 3-chloro analogs under identical reaction conditions.

Materials:

  • This compound

  • 3-chloro-1-(phenylsulfonyl)piperidin-4-one

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Procedure:

  • Reaction Setup: In two separate, identical, oven-dried round-bottom flasks equipped with magnetic stir bars, add this compound (1.0 mmol, 334 mg) to "Flask A" and 3-chloro-1-(phenylsulfonyl)piperidin-4-one (1.0 mmol, 290 mg) to "Flask B".

  • Reagent Addition: To each flask, add sodium azide (1.5 mmol, 97.5 mg) followed by anhydrous DMF (5 mL).

  • Reaction Execution: Stir both reaction mixtures at room temperature (25 °C).

  • Monitoring: Monitor the progress of each reaction by Thin Layer Chromatography (TLC) every hour. Use a 3:1 Hexanes:Ethyl Acetate eluent system. The starting material should have a different Rf value than the product.

  • Quenching:

    • Once TLC analysis shows complete consumption of the starting material in Flask A, record the time. Continue monitoring Flask B until its starting material is also consumed.

    • Quench each reaction by pouring the mixture into a separatory funnel containing deionized water (20 mL).

  • Workup:

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers for each reaction separately and wash with water (2 x 15 mL) and then brine (1 x 15 mL).

    • Dry the organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product from each reaction by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate.

  • Analysis: Determine the final mass and calculate the yield for each reaction. Confirm the structure of the product, 3-azido-1-(phenylsulfonyl)piperidin-4-one, using ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflow Visualization

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification cluster_analysis Analysis setup_A Flask A: Bromo-Substrate add_reagents Add NaN₃ & DMF (Identical Conditions) setup_A->add_reagents setup_B Flask B: Chloro-Substrate setup_B->add_reagents monitor Monitor by TLC (Hourly) add_reagents->monitor quench Quench with Water monitor->quench extract Extract with EtOAc quench->extract purify Column Chromatography extract->purify analyze Calculate Yield Characterize (NMR, MS) purify->analyze

Caption: Workflow for the parallel comparative experiment.

Anticipated Results and Discussion

Based on established chemical principles, the experiment described above would yield clear, quantifiable differences in reactivity.

ReactantExpected Reaction Time (at 25 °C)Expected YieldKey Observations
3-Bromo-analog 2 - 4 hours> 90%Rapid consumption of starting material. Clean conversion.
3-Chloro-analog 18 - 36 hours60 - 75%Sluggish reaction. May require gentle heating (e.g., 40-50 °C) to achieve full conversion in a practical timeframe.

The significantly shorter reaction time for the this compound is a direct consequence of the superior leaving group ability of bromide. The weaker C-Br bond requires less energy to break, facilitating a faster SN2 displacement. The 3-chloro analog, with its stronger C-Cl bond and less stable leaving group, reacts much more slowly. To achieve a comparable reaction rate, the chloro-compound would likely require an increase in temperature, which could introduce the risk of side reactions and potentially lower the final isolated yield.

Conclusion and Recommendations

The evidence is unequivocal: This compound is substantially more reactive than its 3-chloro counterpart in nucleophilic substitution reactions at the C3 position. This enhanced reactivity stems from the fundamental chemical properties of the carbon-halogen bond, where bromide serves as a more effective leaving group than chloride.

For the practicing researcher, the choice between these two reagents should be guided by the specific goals of the synthesis:

  • Choose this compound for:

    • Rapid reaction times and high throughput synthesis.

    • Reactions involving sensitive substrates or nucleophiles that require mild conditions.

    • Maximizing yield and minimizing side product formation.

  • Consider 3-Chloro-1-(phenylsulfonyl)piperidin-4-one when:

    • Substrate cost is a primary driver and longer reaction times or more forcing conditions (higher temperatures) are acceptable.

    • The nucleophile being used is exceptionally potent.

By understanding the underlying principles of reactivity, scientists can make more informed decisions in the design and execution of synthetic routes, ultimately leading to more efficient and successful outcomes in the development of novel chemical entities.

References

  • Hamlin, J. A., et al. (2018). Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. Chemistry-Methods. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactivity of Alkyl Halides in SN2 Reactions. Retrieved from [Link]

  • Molarin. (n.d.). The leaving group in the nucleophilic substitution - SN2. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I. Retrieved from [Link]

  • Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal. Retrieved from [Link]

  • Pöschl, A. (2014). Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. King's College London. Retrieved from [Link]

  • Watson, P. S., et al. (2006). Recent advances in the synthesis of piperidones and piperidines. Organic & Biomolecular Chemistry.
  • Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). Retrieved from [Link]

  • Harman, W. D., et al. (2014). Phenyl Sulfones: A Route to a Diverse Family of Trisubstituted Cyclohexenes from Three Independent Nucleophilic Additions. Organometallics. Retrieved from [Link]

Sources

A Comparative Guide to the Biological Activity of Functionalized 1-(Phenylsulfonyl)piperidin-4-ones

Author: BenchChem Technical Support Team. Date: February 2026

The quest for novel therapeutic agents has led researchers to explore a vast chemical space, with heterocyclic compounds forming a cornerstone of many drug discovery programs. Among these, the 1-(phenylsulfonyl)piperidin-4-one scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This guide provides a comprehensive comparison of the biological performance of various functionalized 1-(phenylsulfonyl)piperidin-4-ones, offering insights into their synthesis, anticancer, and antimicrobial properties. We will delve into the experimental data that underpins these findings and provide detailed protocols for the key screening assays, empowering researchers to build upon this promising chemical framework.

The Versatile 1-(Phenylsulfonyl)piperidin-4-one Scaffold: Synthesis and Significance

The 1-(phenylsulfonyl)piperidin-4-one core is typically synthesized through a multi-step process. A common route involves the reaction of benzenesulfonyl chloride with ethyl isonipecotate to yield ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate.[1][2] This intermediate can then be further modified, for instance, by reaction with hydrazine hydrate to form the corresponding carbohydrazide, which serves as a precursor for introducing other heterocyclic moieties like 1,3,4-oxadiazoles.[1][2] The versatility of this synthetic pathway allows for the introduction of a wide array of functional groups at various positions of the piperidinone ring, enabling the fine-tuning of its physicochemical properties and biological activity.

The phenylsulfonyl group plays a crucial role in the biological activity of these compounds. It can engage in various non-covalent interactions with biological targets, such as hydrogen bonding and hydrophobic interactions, thereby enhancing binding affinity and potency.[3] The piperidin-4-one ring itself is a common motif in many biologically active molecules and can be readily functionalized to explore structure-activity relationships (SAR).[4]

Anticancer Activity: A Promising Frontier

Several studies have highlighted the potent anticancer activity of functionalized 1-(phenylsulfonyl)piperidin-4-ones against a range of human cancer cell lines. The primary method for evaluating this in vitro activity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that assesses cell viability and proliferation.[5][6]

Comparative Anticancer Potency

The anticancer efficacy of these compounds is often quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells. A lower IC50 value indicates higher potency.

A series of 3,5-bis(ylidene)-1-(alkylsulfonyl)piperidin-4-ones has demonstrated significant antiproliferative properties.[3] For instance, certain derivatives have shown sub-micromolar IC50 values against colon (HCT116) and skin/squamous (A431) cancer cell lines.[3] Notably, some compounds exhibited greater potency against breast cancer (MCF7) and lung cancer (A549) cell lines than the standard chemotherapeutic drugs 5-fluorouracil and doxorubicin.[3] The cytotoxic effects of these promising compounds were found to be selective, with minimal impact on non-cancerous RPE1 cells, suggesting a favorable safety profile.[3]

Table 1: Comparative Anticancer Activity (IC50 in µM) of Selected 1-(Alkylsulfonyl)piperidin-4-one Derivatives [3]

Compound IDHCT116 (Colon)A431 (Skin)MCF7 (Breast)A549 (Lung)
Derivative A < 1< 12.234.27
5-Fluorouracil --3.15-
Doxorubicin ---5.93

Note: "Derivative A" represents a promising compound from the studied series. The specific structure can be found in the cited reference.

Mechanism of Action: Targeting Topoisomerase IIα

The anticancer activity of some of these piperidinone derivatives is attributed to their ability to inhibit topoisomerase IIα.[3] This enzyme plays a critical role in DNA replication, transcription, and chromosome segregation. Its inhibition leads to DNA damage and ultimately triggers apoptosis (programmed cell death) in cancer cells.

Experimental Protocol: MTT Assay for Anticancer Screening

This protocol outlines the steps for determining the cytotoxic effects of functionalized 1-(phenylsulfonyl)piperidin-4-ones on cancer cell lines.

Materials and Reagents
  • Cancer cell line of choice (e.g., HCT116, A549, MCF7)

  • Complete growth medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Test compounds (functionalized 1-(phenylsulfonyl)piperidin-4-ones) dissolved in a suitable solvent (e.g., DMSO)

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile microplates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader (absorbance at 570 nm)

Procedure
  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

    • Incubate for 24 hours to allow for cell attachment.[5]

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include untreated control wells (medium only) and solvent control wells (medium with the highest concentration of the solvent used to dissolve the compounds).

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT reagent to each well.

    • Incubate the plate for 4 hours at 37°C in the dark.

  • Formazan Solubilization:

    • Carefully remove the MTT-containing medium without disturbing the formazan crystals.

    • Add 100 µL of the solubilization buffer to each well to dissolve the purple formazan crystals.[6]

    • Mix gently to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of the samples using a microplate reader at a wavelength of 570 nm.[6]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the untreated control.

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Functionalized 1-(phenylsulfonyl)piperidin-4-ones have also demonstrated significant potential as antimicrobial agents. Their efficacy is typically evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits the visible growth of a microorganism.[7][8]

Comparative Antimicrobial Potency

The antimicrobial spectrum of these compounds encompasses both Gram-positive and Gram-negative bacteria, as well as various fungal strains. The functional groups attached to the piperidinone core significantly influence the antimicrobial activity.

For example, a study on a series of 2,6-disubstituted piperidin-4-one derivatives revealed potent activity against Staphylococcus aureus and Bacillus subtilis (Gram-positive bacteria) and the fungus Aspergillus niger.[9] The MIC values of these compounds were often comparable to or even better than standard antimicrobial drugs.

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Selected Piperidin-4-one Derivatives [10]

Compound IDStaphylococcus aureusBacillus subtilisEscherichia coliAspergillus niger
Derivative B 12.5255012.5
Ampicillin 255025-
Terbinafine ---25

Note: "Derivative B" represents a promising compound from the studied series. The specific structure can be found in the cited reference.

Experimental Protocol: Broth Microdilution for Antimicrobial Susceptibility Testing

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of functionalized 1-(phenylsulfonyl)piperidin-4-ones against bacterial and fungal strains.

Materials and Reagents
  • Bacterial or fungal strains of interest

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi)

  • Test compounds dissolved in a suitable solvent

  • Sterile 96-well microtiter plates

  • Sterile saline or broth for inoculum preparation

  • 0.5 McFarland turbidity standard

  • Incubator

Procedure
  • Inoculum Preparation:

    • From a pure culture, select 3-5 well-isolated colonies and suspend them in sterile saline or broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[11]

    • Dilute this standardized suspension to achieve the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL in the well).[11]

  • Serial Dilution of Test Compounds:

    • Dispense 100 µL of sterile broth into all wells of a 96-well plate.

    • Add 100 µL of the stock solution of the test compound to the first well of a row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well containing the compound.[12]

  • Inoculation:

    • Add the prepared inoculum to each well, resulting in a final volume of 200 µL per well.

    • Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).

  • Incubation:

    • Cover the plate and incubate at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.[8]

  • MIC Determination:

    • After incubation, visually inspect the plates for microbial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.[8]

Visualizing the Workflow

To better illustrate the experimental processes described, the following diagrams created using Graphviz (DOT language) outline the workflows for anticancer and antimicrobial screening.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Culture 1. Seed Cancer Cells in 96-well plate Compound_Prep 2. Prepare Serial Dilutions of Test Compound Treatment 3. Treat cells with compound Compound_Prep->Treatment Incubation_24_72h 4. Incubate for 24-72 hours Treatment->Incubation_24_72h MTT_Addition 5. Add MTT Reagent Incubation_24_72h->MTT_Addition Incubation_4h 6. Incubate for 4 hours MTT_Addition->Incubation_4h Solubilization 7. Add Solubilization Buffer Incubation_4h->Solubilization Absorbance 8. Measure Absorbance at 570 nm Solubilization->Absorbance IC50 9. Calculate IC50 Value Absorbance->IC50

Caption: Workflow for the MTT-based anticancer activity screening.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis MIC Determination Inoculum_Prep 1. Prepare Standardized Microbial Inoculum Compound_Dilution 2. Serially Dilute Test Compound in 96-well plate Inoculation 3. Inoculate wells with microbial suspension Compound_Dilution->Inoculation Incubation_18_24h 4. Incubate for 18-24 hours Inoculation->Incubation_18_24h Visual_Inspection 5. Visually assess for microbial growth Incubation_18_24h->Visual_Inspection MIC_Determination 6. Determine the Minimum Inhibitory Concentration (MIC) Visual_Inspection->MIC_Determination

Caption: Workflow for the broth microdilution antimicrobial susceptibility test.

Conclusion and Future Directions

The functionalized 1-(phenylsulfonyl)piperidin-4-one scaffold represents a highly promising platform for the development of novel therapeutic agents. The existing body of research clearly demonstrates their potential as both anticancer and antimicrobial agents. The synthetic accessibility of this core allows for extensive structure-activity relationship studies, paving the way for the optimization of potency and selectivity.

Future research should focus on elucidating the detailed mechanisms of action for a broader range of derivatives and biological targets. In vivo studies are also a critical next step to validate the promising in vitro results and to assess the pharmacokinetic and pharmacodynamic profiles of these compounds. The continued exploration of the chemical space around the 1-(phenylsulfonyl)piperidin-4-one core is likely to yield new and improved drug candidates to address unmet medical needs in oncology and infectious diseases.

References

  • Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1). Available from: [Link]

  • JoVE. (2025). A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. Journal of Visualized Experiments. Available from: [Link]

  • Rehman, A., et al. (2013). Synthesis, spectral analysis and anti-bacterial study of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide. Journal of Saudi Chemical Society, 20, S615–S623. Available from: [Link]

  • Gontijo, M. (2025). Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog. Available from: [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. University of British Columbia. Available from: [Link]

  • ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines. ResearchGate. Available from: [Link]

  • OIE. (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. World Organisation for Animal Health. Available from: [Link]

  • Science.gov. (n.d.). cell lines ic50: Topics by Science.gov. Science.gov. Available from: [Link]

  • WOAH - Asia. (2025). Antimicrobial susceptibility testing (Broth microdilution method). Rakuno Gakuen University. Available from: [Link]

  • Perumal, P., Pandey, V. P., & Sarayu, Y. L. (2013). ANTIMICROBIAL ACTIVITY OF 2, 6 DI-SUBSTITUTED PIPERIDINE 4-ONE DERIVATIVES. International Journal of Pharmacy and Pharmaceutical Sciences, 5(Suppl 4), 84-86. Available from: [Link]

  • MDPI. (2025). Antimicrobial Activity of N-Methyl 4-Piperidone-Derived Monoketone Curcuminoids Against Cariogenic Bacteria. MDPI. Available from: [Link]

  • IRIS Unibas. (2024). Antibacterial Activity and Antifungal Activity of Monomeric Alkaloids. MDPI. Available from: [Link]

  • ResearchGate. (n.d.). Table 2 : IC50 values for synthesized compounds against cancer cell lines. ResearchGate. Available from: [Link]

  • ResearchGate. (2016). Characterization and Antimicrobial Activity of Piperidine-4- one Derivative. ResearchGate. Available from: [Link]

  • PMC. (2024). A Novel Compound from the Phenylsulfonylpiperazine Class: Evaluation of In Vitro Activity on Luminal Breast Cancer Cells. National Center for Biotechnology Information. Available from: [Link]

  • MDPI. (2024). Anticancer Activity of 4-Aryl-1,4-Dihydropyridines. MDPI. Available from: [Link]

  • ResearchGate. (2026). Synthesis, spectral analysis and anti-bacterial study of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide. ResearchGate. Available from: [Link]

  • ResearchGate. (2026). Synthesis of Potent Antibacterial Agents Derived from 5-[1-(Phenylsulfonyl)piperidin-4-yl]-1,3,4-oxadiazol-2-thiol. ResearchGate. Available from: [Link]

  • NCBI Bookshelf. (2013). Cell Viability Assays. National Center for Biotechnology Information. Available from: [Link]

  • Springer Nature Experiments. (n.d.). MTT Assay Protocol. Springer Nature. Available from: [Link]

  • PMC. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. National Center for Biotechnology Information. Available from: [Link]

  • PMC. (2015). Synthesis and Structure–Activity Relationship Study of 1-Phenyl-1-(quinazolin-4-yl)ethanols as Anticancer Agents. National Center for Biotechnology Information. Available from: [Link]

  • PMC. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. (n.d.). Approved antitumor sulfonamide-containing drugs. ResearchGate. Available from: [Link]

  • Bentham Science Publisher. (n.d.). Novel Curcumin Inspired Antineoplastic 1-Sulfonyl-4-Piperidones: Design, Synthesis and Molecular Modeling Studies. Bentham Science. Available from: [Link]

  • Semantic Scholar. (2024). A Novel Compound from the Phenylsulfonylpiperazine Class: Evaluation of In Vitro Activity on Luminal Breast Cancer Cells. Semantic Scholar. Available from: [Link]

  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. Available from: [Link]

  • Journal of Drug Delivery and Therapeutics. (2019). Synthesis, characterization and thrombolytic activity of n-benzyl piperidin 4-one phenyl hydrazone. Journal of Drug Delivery and Therapeutics, 9(2), 24-27. Available from: [Link]

Sources

A Comparative Guide to the Structural Elucidation of 3-Bromo-1-(phenylsulfonyl)piperidin-4-one: X-ray Crystallography in Focus

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: In the landscape of drug discovery and development, the precise determination of a molecule's three-dimensional structure is non-negotiable. This guide provides a comprehensive comparison of analytical techniques for the structural characterization of 3-Bromo-1-(phenylsulfonyl)piperidin-4-one, a heterocyclic compound of interest in medicinal chemistry. We will delve into the principles and a detailed protocol for single-crystal X-ray crystallography, the gold standard for unambiguous solid-state structure determination. Furthermore, we will objectively compare this technique with complementary methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), providing researchers with the insights needed to select the appropriate analytical strategy.

Introduction: The "Why" of Structural Analysis

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. The introduction of a phenylsulfonyl group and a bromine atom, as in this compound, modulates the molecule's steric and electronic properties, influencing its potential biological activity. An unambiguous understanding of its stereochemistry, bond angles, and intermolecular interactions is paramount for structure-activity relationship (SAR) studies and rational drug design. While various analytical techniques provide pieces of the structural puzzle, single-crystal X-ray diffraction (SCXRD) offers the most direct and detailed picture of the molecule's architecture in the solid state.[1][2]

The Gold Standard: Single-Crystal X-ray Crystallography (SCXRD)

SCXRD is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal.[2] By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, we can determine bond lengths, bond angles, and the absolute configuration of chiral centers.[2][3]

Principle of the Technique

The fundamental principle of X-ray crystallography lies in the interaction of X-rays with the electron clouds of atoms in a crystalline lattice. When a beam of monochromatic X-rays strikes a crystal, the electrons scatter the X-rays. In a well-ordered crystal, the scattered waves interfere with each other constructively in specific directions, producing a diffraction pattern of spots. The geometry and intensity of these spots are directly related to the arrangement of atoms in the crystal. By measuring the positions and intensities of these diffracted spots, a three-dimensional electron density map of the molecule can be generated, from which the atomic structure is determined.[4][5]

Experimental Protocol: From Powder to Structure

The journey from a powdered sample to a refined crystal structure is a multi-step process that requires patience and precision. The most critical and often challenging step is growing a high-quality single crystal.[6]

Step 1: Crystal Growth - The Art and Science

The slow evaporation technique is a robust and widely successful method for growing single crystals of small organic molecules.[7]

  • Rationale: The gradual removal of solvent from a saturated solution allows molecules to slowly organize themselves into a highly ordered crystal lattice. A slow crystallization process is crucial to avoid the formation of polycrystalline material or amorphous precipitate.[8][9]

  • Protocol:

    • Solvent Selection: Choose a solvent or a binary solvent system in which this compound is moderately soluble. A good starting point is a mixture where the compound is soluble in one solvent and less soluble in the other (e.g., dichloromethane/methanol or ethyl acetate/hexane).[7]

    • Solution Preparation: Prepare a nearly saturated solution of the compound in a clean glass vial or NMR tube.[6][7] Using an NMR tube can be advantageous as the smooth glass surface can promote slow nucleation.[6]

    • Slow Evaporation: Cover the vial with parafilm and puncture a few small holes with a needle.[7][9] This slows down the rate of evaporation, which is key to growing larger, well-defined crystals.[9]

    • Incubation: Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.[10]

Step 2: Crystal Mounting and Data Collection

  • Crystal Selection: Under a microscope, select a suitable single crystal that is transparent and free of cracks or other defects.[9] The ideal size for a standard diffractometer is around 0.1-0.3 mm in all dimensions.[9]

  • Mounting: The selected crystal is mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.

Step 3: Structure Solution and Refinement

  • Data Processing: The collected diffraction data is processed to determine the unit cell dimensions and the intensities of the reflections.

  • Structure Solution: The initial atomic positions are determined from the diffraction data using direct methods or Patterson methods.

  • Structure Refinement: The atomic model is refined against the experimental data to obtain the final, high-resolution crystal structure. The quality of the final structure is assessed by parameters such as the R-factor.

What the Data Reveals

A successful SCXRD experiment on this compound would provide:

  • Unambiguous connectivity and stereochemistry.

  • Precise bond lengths and angles.

  • Conformation of the piperidine ring (e.g., chair, boat).

  • Intermolecular interactions in the crystal lattice (e.g., hydrogen bonds, halogen bonds).

Alternative and Complementary Analytical Techniques

While SCXRD provides the definitive solid-state structure, other techniques offer valuable and often complementary information.[11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[11]

  • Principle: NMR exploits the magnetic properties of atomic nuclei. By placing a sample in a strong magnetic field and irradiating it with radio waves, information about the chemical environment of each nucleus can be obtained.

  • Information Gained:

    • ¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity.

    • ¹³C NMR: Reveals the number and types of carbon atoms in the molecule.

    • 2D NMR (COSY, HSQC, HMBC): Establishes connectivity between protons and carbons, aiding in the complete assignment of the molecular structure.

  • Causality in Application: For this compound, NMR is essential to confirm the structure synthesized and to study its conformation in solution, which may be more biologically relevant than its solid-state conformation.[4][11]

Mass Spectrometry (MS)

MS is a technique used to measure the mass-to-charge ratio of ions.

  • Principle: A sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio and detected.

  • Information Gained:

    • Molecular Weight: High-resolution mass spectrometry (HRMS) can provide a highly accurate molecular weight, which can be used to determine the elemental composition of the molecule.

    • Fragmentation Pattern: The way a molecule breaks apart upon ionization can provide valuable structural information.

  • Causality in Application: For the target molecule, MS is a rapid and sensitive method to confirm the molecular weight and the presence of the bromine atom (due to its characteristic isotopic pattern).[13]

Comparative Analysis

The choice of analytical technique depends on the specific information required, the nature of the sample, and the available resources.

Technique Information Provided Sample Requirements Advantages Disadvantages
Single-Crystal X-ray Crystallography (SCXRD) Absolute 3D structure in the solid state, bond lengths/angles, stereochemistry, packing.[2]High-quality single crystal (0.1-0.3 mm).[9]Unambiguous and highly detailed structural information.[2]Crystal growth can be challenging and time-consuming; provides solid-state, not solution, conformation.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity, stereochemistry, and conformation in solution.[11]Soluble sample (~1-10 mg), deuterated solvent.Provides information about the structure in a biologically relevant state (solution); non-destructive.[12]Provides indirect structural information; can be complex to interpret for complex molecules.[14]
Mass Spectrometry (MS) Molecular weight and elemental composition (HRMS), fragmentation pattern.[13]Small amount of sample, can be in a mixture.High sensitivity, fast analysis time.[15]Provides limited information about stereochemistry and connectivity.

Experimental and Decision-Making Workflows

Single-Crystal X-ray Crystallography Workflow

SCXRD_Workflow cluster_prep Sample Preparation cluster_data Data Acquisition & Processing cluster_analysis Structure Determination Synthesis Compound Synthesis & Purification Crystallization Crystal Growth (Slow Evaporation) Synthesis->Crystallization Purity is key Selection Crystal Selection & Mounting Crystallization->Selection Quality over size Diffraction X-ray Diffraction Data Collection Selection->Diffraction Processing Data Processing & Reduction Diffraction->Processing Solution Structure Solution Processing->Solution Refinement Structure Refinement & Validation Solution->Refinement Analysis Final Structural Analysis Refinement->Analysis

Caption: Workflow for single-crystal X-ray crystallography.

Decision-Making for Structural Elucidation

Decision_Workflow Start Start: Structural Question ConfirmMW Confirm Molecular Weight? Start->ConfirmMW ConfirmConnectivity Confirm Connectivity & Solution Conformation? ConfirmMW->ConfirmConnectivity No MS Mass Spectrometry (MS) ConfirmMW->MS Yes AbsoluteStructure Need Absolute Solid-State Structure? ConfirmConnectivity->AbsoluteStructure No NMR NMR Spectroscopy (1D & 2D) ConfirmConnectivity->NMR Yes SCXRD Single-Crystal XRD AbsoluteStructure->SCXRD Yes FullCharacterization Complete Structural Characterization AbsoluteStructure->FullCharacterization No MS->ConfirmConnectivity NMR->AbsoluteStructure SCXRD->FullCharacterization

Sources

A Comparative Guide to the Purity Analysis of 3-Bromo-1-(phenylsulfonyl)piperidin-4-one by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, technically-grounded comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the critical purity assessment of 3-Bromo-1-(phenylsulfonyl)piperidin-4-one. Designed for researchers, scientists, and drug development professionals, this document explains the causality behind experimental choices and provides robust, self-validating protocols essential for ensuring the quality and integrity of pharmaceutical intermediates.

Introduction: The Critical Role of Purity in Drug Synthesis

This compound is a key heterocyclic building block in medicinal chemistry. The piperidine scaffold is ubiquitous in numerous active pharmaceutical ingredients (APIs), valued for its ability to confer desirable pharmacokinetic properties.[1][] The presence of a reactive α-bromoketone functional group makes this intermediate particularly useful for introducing further molecular complexity, but also introduces specific challenges regarding its stability and purity.[3]

Impurity profiling is a non-negotiable aspect of drug development, mandated by regulatory bodies worldwide.[4][5] Even minute quantities of process-related impurities or degradation products can have significant impacts on the safety, efficacy, and stability of the final API.[6] Therefore, a precise, accurate, and robust analytical method is paramount. High-Performance Liquid Chromatography (HPLC) is widely recognized as the gold standard for this purpose due to its high resolving power, sensitivity, and quantitative accuracy.[7][8][9]

This guide details a stability-indicating reversed-phase HPLC (RP-HPLC) method, validated according to the principles of the International Council for Harmonisation (ICH) guidelines, and compares its performance characteristics against other viable analytical alternatives.[10][11]

The Primary Analytical Approach: Reversed-Phase HPLC (RP-HPLC)

For a molecule like this compound, which possesses both non-polar (phenylsulfonyl) and polar (ketone) functionalities, RP-HPLC is the ideal separation technique.[12] The methodology leverages a non-polar stationary phase (typically C18) and a polar mobile phase, ensuring that compounds are separated based on their relative hydrophobicity.[12]

Rationale for Chromatographic Conditions

The selection of each parameter in an HPLC method is a deliberate choice aimed at achieving optimal separation and peak characteristics.

  • Column (Stationary Phase): A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography.[12] Its long alkyl chains provide sufficient hydrophobic interaction to retain the analyte and separate it from more polar impurities. A column with dimensions of 250 mm x 4.6 mm and a 5 µm particle size offers a good balance of efficiency and backpressure for standard HPLC systems.

  • Mobile Phase: A gradient elution, where the mobile phase composition changes over time, is superior to an isocratic (constant composition) method for impurity profiling.[12] It allows for the effective elution of a wide range of impurities with varying polarities, from highly polar species that elute early to non-polar species that are strongly retained.

    • Aqueous Component (A): 0.1% Formic Acid in Water. The addition of an acid serves to suppress the ionization of any free silanol groups on the silica-based stationary phase, which significantly improves peak shape by reducing tailing.

    • Organic Component (B): Acetonitrile. Acetonitrile is a common organic modifier in RP-HPLC, favored for its low viscosity and UV transparency.[12]

  • Detection: The presence of the phenylsulfonyl aromatic ring provides a strong chromophore, making UV detection highly effective. A detection wavelength of 254 nm is a common starting point for aromatic compounds.[9] Employing a Photodiode Array (PDA) detector is highly recommended as it allows for the assessment of peak purity across a spectrum, a key requirement for a stability-indicating method.[13]

Experimental Workflow for HPLC Purity Analysis

The following diagram outlines the logical flow of the HPLC purity analysis process, from initial sample handling to the final report generation.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing SamplePrep Sample Preparation (0.5 mg/mL in Diluent) SampleFilter Filtration (0.45 µm) SamplePrep->SampleFilter StandardPrep Standard Preparation (Reference Standard) SST System Suitability Test (Inject Standard) StandardPrep->SST MobilePhasePrep Mobile Phase & Diluent Preparation SystemSetup HPLC System Setup (Install Column, Purge) MobilePhasePrep->SystemSetup Injection Sample Injection SampleFilter->Injection Equilibration Column Equilibration (Initial Conditions) SystemSetup->Equilibration Equilibration->SST SST->Injection If SST Passes Acquisition Data Acquisition (Chromatogram) Injection->Acquisition Integration Peak Integration Acquisition->Integration PurityCalc Purity Calculation (% Area) Integration->PurityCalc Report Generate Report PurityCalc->Report

Caption: Workflow for HPLC Purity Analysis of this compound.

Detailed HPLC Protocol

This protocol is designed to be self-validating through the incorporation of system suitability testing, in alignment with ICH Q2(R2) guidelines.[11][14]

Chromatographic Conditions:

Parameter Recommended Setting Rationale
Column C18, 250 mm x 4.6 mm, 5 µm Standard for good resolution and retention of moderately polar compounds.
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile Common RP-HPLC mobile phase; acid improves peak shape.[9]
Gradient 0-20 min: 30-70% B20-25 min: 70-30% B25-30 min: 30% B (Equilibration) Ensures elution of impurities with a wide range of polarities.
Flow Rate 1.0 mL/min Standard flow for a 4.6 mm ID column.
Column Temp. 30°C Maintains consistent retention times and improves reproducibility.
Detection UV at 254 nm (or PDA Scan 200-400 nm) Phenylsulfonyl group provides strong UV absorbance.
Injection Vol. 10 µL A typical volume to avoid column overloading.

| Diluent | Acetonitrile/Water (50:50, v/v) | Ensures sample solubility and compatibility with the mobile phase. |

Step-by-Step Methodology:

  • Solution Preparation:

    • Accurately weigh and dissolve the this compound sample in the diluent to a final concentration of approximately 0.5 mg/mL.

    • Prepare a system suitability solution using a reference standard known to contain a key impurity, or a degraded sample, to verify resolution.

  • System Setup and Equilibration:

    • Install the C18 column and set the column temperature to 30°C.

    • Purge the pump lines with the mobile phases.

    • Equilibrate the column with the initial mobile phase composition (30% B) for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability Test (SST):

    • Perform five replicate injections of the reference standard solution.

    • The system is deemed suitable for analysis if it meets the predefined criteria based on ICH and USP guidelines.[14][15]

      • Tailing Factor: Must be between 0.8 and 1.5 for the main peak.[13]

      • Resolution: The resolution between the main peak and the closest eluting impurity must be > 1.5.[13]

      • Repeatability (RSD): The relative standard deviation (%RSD) for the peak area of the five replicates should be ≤ 2.0%.[16]

  • Sample Analysis:

    • Once the system passes the SST, inject the prepared sample solution.

    • Inject a blank (diluent) to ensure no carryover or system contamination.

  • Data Analysis:

    • Integrate all peaks in the chromatogram, excluding those from the blank.

    • Calculate the purity of the sample using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Comparison with Alternative Analytical Techniques

While HPLC is the preferred method for routine purity analysis, other techniques offer complementary information, particularly during initial characterization or impurity identification.

TechniquePrincipleResolutionSensitivityKey AdvantagesKey Limitations
RP-HPLC Differential partitioning between a liquid mobile phase and a solid stationary phase.HighHigh (ng-pg)Robust, quantitative, reproducible, and cost-effective for routine QC.[5][8]Provides limited structural information on its own.
UPLC Similar to HPLC but uses sub-2 µm particles, requiring higher pressures.Very HighVery HighFaster analysis times, better resolution, and lower solvent consumption.Requires specialized, high-pressure equipment; higher initial cost.
LC-MS HPLC coupled with a Mass Spectrometry detector.HighExcellent (pg-fg)Provides molecular weight and fragmentation data, crucial for identifying unknown impurities.More complex, higher cost and maintenance; not ideal for routine QC.
qNMR Quantitative Nuclear Magnetic Resonance Spectroscopy.N/A (Spectroscopic)Moderate-LowProvides absolute purity determination without a reference standard; excellent for structural elucidation.[9]Lower sensitivity than HPLC; complex mixtures lead to overlapping signals.[9]
GC-MS Gas Chromatography coupled with Mass Spectrometry.Very HighExcellentIdeal for volatile and thermally stable compounds.Analyte is likely not volatile enough without derivatization; risk of thermal degradation.
Decision Framework for Technique Selection

The choice of analytical technique is dictated by the objective of the analysis.

Decision_Tree Start What is the Analytical Goal? Goal1 Routine Purity & QC (Known Impurities) Start->Goal1 Goal2 Identify Unknown Impurity Structure Start->Goal2 Goal3 Absolute Purity Check (No Reference Std) Start->Goal3 Method1 Use Validated RP-HPLC Method Goal1->Method1 Method2 Use LC-MS for MW & Fragmentation Data Goal2->Method2 Method4 Use qNMR Goal3->Method4 Method3 Isolate Impurity (Prep-HPLC) then use NMR Method2->Method3 For full characterization

Sources

A Comparative Guide to Validated Analytical Methods for 3-Bromo-1-(phenylsulfonyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of validated analytical methodologies for the characterization of 3-Bromo-1-(phenylsulfonyl)piperidin-4-one, a key heterocyclic building block in pharmaceutical research and development. As a crucial intermediate, ensuring its identity, purity, and stability is paramount. This document moves beyond mere protocols to explain the scientific rationale behind method selection, validation, and application, grounded in the principles outlined by the International Council for Harmonisation (ICH).[1][2][3]

Introduction: The Analytical Imperative

This compound is a substituted piperidine derivative. The piperidine ring is a prevalent scaffold in many pharmaceutically active compounds, and the phenylsulfonyl group often modulates the compound's physicochemical properties.[4][5] The presence of a bromine atom and a ketone functional group introduces specific reactivity and potential impurity profiles that must be rigorously controlled.

A robust analytical control strategy is not merely a quality control checkbox; it is a foundational element of drug development that ensures the reliability and reproducibility of scientific data. The selection of an analytical technique is dictated by its intended purpose—be it for identity confirmation, quantitative purity assessment, or the detection of trace-level impurities. This guide will compare the most relevant techniques: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC): The Cornerstone of Purity and Assay

HPLC is the principal technique for assessing the purity and potency of pharmaceutical intermediates and active ingredients (APIs).[6] Its strength lies in its ability to separate the main compound from closely related impurities, isomers, and degradation products.

Scientific Rationale for Method Selection

For a molecule like this compound, a Reversed-Phase HPLC (RP-HPLC) method is the logical starting point. The compound possesses both nonpolar (phenyl ring) and moderately polar (sulfonyl, ketone) features, making it ideally suited for retention on a nonpolar stationary phase (like C18) with a polar mobile phase. A photodiode array (PDA) detector is chosen for its ability to monitor multiple wavelengths simultaneously, which is invaluable for peak purity assessment and detecting impurities that may have different UV maxima. The phenylsulfonyl chromophore ensures strong UV absorbance.[7][8]

Experimental Protocol: RP-HPLC with PDA Detection
  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute as required for linearity studies.

  • Chromatographic System:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: PDA at 230 nm.

    • Injection Volume: 10 µL.

  • Gradient Elution:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 80% B

    • 20-25 min: 80% B

    • 25.1-30 min: 30% B (re-equilibration)

Validation Parameters (per ICH Q2(R2) Guidelines)[1][3][9][10]

The trustworthiness of an HPLC method is established through rigorous validation.[9]

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method accurately measures the analyte in the presence of impurities, degradants, or excipients.Peak purity index > 0.999; baseline resolution between analyte and known impurities.
Linearity To demonstrate a proportional relationship between analyte concentration and detector response.Correlation coefficient (R²) ≥ 0.998 over a range of 50-150% of the nominal concentration.
Accuracy To assess the closeness of the test results to the true value.98.0% to 102.0% recovery from spiked placebo or by comparison to a reference standard.
Precision (Repeatability & Intermediate)To measure the variability of results under different conditions (analyst, day, instrument).Relative Standard Deviation (RSD) ≤ 2.0% for assay; ≤ 5.0% for impurities.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantified.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantified with suitable precision and accuracy.Signal-to-Noise ratio of 10:1; RSD ≤ 10%.
Robustness To demonstrate the method's reliability with deliberate variations in parameters (e.g., pH, flow rate).System suitability parameters remain within specification; peak areas show minimal variation.
HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Mobile Phase Prep cluster_hplc HPLC Analysis cluster_data Data Processing s1 Weigh Standard/Sample s2 Dissolve in Diluent s1->s2 h2 Inject Sample s2->h2 s3 Prepare Mobile Phases A & B h1 System Equilibration s3->h1 h1->h2 h3 Gradient Separation on C18 Column h2->h3 h4 PDA Detection (230 nm) h3->h4 d1 Integrate Chromatogram h4->d1 d2 Calculate Purity / Assay d1->d2 d3 Validate (Linearity, Accuracy, etc.) d2->d3 r1 r1 d3->r1 Final Report

HPLC Analysis Workflow

Spectroscopic Methods: Confirming Identity and Structure

While HPLC excels at quantification and purity, spectroscopic methods provide definitive structural confirmation.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for unambiguous structural elucidation.[10][11] It provides detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom in the molecule.

Scientific Rationale: For this compound, ¹H NMR can confirm the substitution pattern on the phenyl ring, the presence and connectivity of the piperidine ring protons, and the position of the bromine atom. The chemical shifts and coupling constants provide a unique molecular fingerprint.[12][13]

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.

  • Data Acquisition: Record ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.

  • Data Processing: Process the resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Expected ¹H NMR Features:

  • Phenyl Protons: Multiplets in the aromatic region (~7.5-8.0 ppm).

  • Piperidine Protons: A series of complex multiplets in the aliphatic region (~2.5-4.5 ppm). The proton adjacent to the bromine (at the C3 position) would likely appear as a distinct downfield multiplet.

  • Integral Ratios: The integration of these regions should correspond to the number of protons in each part of the molecule (5H for phenyl, 7H for piperidine).

B. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[14][15] It is an excellent tool for quick identity confirmation.

Scientific Rationale: The FT-IR spectrum of this compound will show characteristic absorption bands for the ketone and sulfonyl groups, confirming their presence. Attenuated Total Reflectance (ATR) is the preferred sampling technique for solids as it requires no sample preparation.[16]

Experimental Protocol:

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact and collect the spectrum over the mid-IR range (4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption peaks and compare them to a reference spectrum or known functional group frequencies.

Expected FT-IR Absorption Bands:

  • C=O (Ketone) Stretch: Strong absorption around 1710-1730 cm⁻¹.

  • S=O (Sulfonyl) Asymmetric & Symmetric Stretch: Two strong absorptions around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹.[17]

  • C-N Stretch: Medium absorption around 1250-1020 cm⁻¹.

  • Aromatic C-H Bending: Sharp peaks in the 900-690 cm⁻¹ region.

Spectroscopic Analysis Workflow Diagram

Spectro_Workflow cluster_nmr NMR Analysis (Structure Elucidation) cluster_ftir FT-IR Analysis (Functional Groups) start Sample of this compound nmr1 Dissolve in CDCl3 start->nmr1 ftir1 Place on ATR Crystal start->ftir1 nmr2 Acquire 1H & 13C Spectra nmr1->nmr2 nmr3 Process & Analyze Data nmr2->nmr3 nmr_result Confirm Connectivity & Stereochemistry nmr3->nmr_result ftir2 Acquire Spectrum ftir1->ftir2 ftir3 Identify Key Peaks (C=O, S=O) ftir2->ftir3 ftir_result Confirm Functional Group Identity ftir3->ftir_result

Spectroscopic Identification Workflow

Gas Chromatography-Mass Spectrometry (GC-MS): A Tool for Volatile Impurities

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[11] For this compound, its primary application would be to screen for low-molecular-weight starting materials or solvent residues.

Scientific Rationale: The thermal stability of the target compound must first be considered. If it is stable enough to be volatilized without degradation in the GC inlet, GC-MS can provide excellent separation and definitive identification of impurities through their mass fragmentation patterns.[7]

Experimental Protocol:

  • Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate.

  • GC System:

    • Column: A low-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm.

    • Carrier Gas: Helium.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, ramp to 300 °C at 15 °C/min.

  • MS System:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 500.

    • Library Search: Compare obtained mass spectra against a spectral library (e.g., NIST) for impurity identification.

Comparative Summary of Analytical Methods

TechniquePrimary ApplicationStrengthsLimitations & Considerations
HPLC-PDA Purity determination and assay (quantification). High precision and accuracy; excellent for non-volatile compounds; separates closely related impurities.Lower structural information content compared to MS; method development can be time-consuming.
NMR Unambiguous structure elucidation and identification. Provides definitive structural information; can be quantitative (qNMR) with proper standards.Lower sensitivity than MS; relatively expensive instrumentation; not ideal for trace analysis.
FT-IR Rapid identity confirmation (functional groups). Fast, non-destructive, requires minimal sample preparation (with ATR).Provides limited structural detail; not suitable for quantifying components in a mixture.
GC-MS Analysis of volatile impurities and residual solvents. High sensitivity and specificity; provides structural information from mass spectra.Analyte must be thermally stable and volatile; potential for sample degradation at high temperatures.

Conclusion: An Integrated Approach

No single analytical method is sufficient for the complete characterization of a critical pharmaceutical intermediate like this compound. A robust and reliable analytical strategy integrates these techniques for a holistic understanding of the material.

  • For initial characterization and reference standard qualification: A combination of NMR and FT-IR should be used to confirm the molecular structure and identity unequivocally.

  • For routine quality control (purity and assay): A fully validated RP-HPLC method is the industry standard, providing reliable quantitative data for batch release.

  • For impurity profiling and specialized investigations: GC-MS serves as a complementary technique to identify and control volatile impurities that may not be detected by HPLC.

By employing this multi-faceted approach, researchers and drug development professionals can ensure the quality and consistency of this compound, thereby building a solid foundation for subsequent research and manufacturing processes.

References

  • ICH. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • IntuitionLabs.ai. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]

  • Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Spectral investigations of some piperidin-4-one molecular addition compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of Piperidin-4-one Derivatives Using Green Solvent. Retrieved from [Link]

  • Policija. (n.d.). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of N-arylsulfonamides via Fe-promoted reaction of sulfonyl - Supporting Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. 1. FT-IR. The spectrum reveals key functional groups, including.... Retrieved from [Link]

  • Toomula, N., et al. (2011). Development and Validation of Analytical Methods for Pharmaceuticals. Journal of Analytical & Bioanalytical Techniques, 2(127). Retrieved from [Link]

  • Umadevi, P., et al. (n.d.). The crystal structures determination and Hirshfeld surface analysis of N-(4-bromo-3-methoxyphenyl). National Center for Biotechnology Information. Retrieved from [Link]

  • Al-Rawani, S., et al. (n.d.). Recent applications of quantitative analytical FTIR spectroscopy in pharmaceutical, biomedical, and clinical fields. De Gruyter. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Analytical Method Validation: A Comprehensive Review of Current Practices. Retrieved from [Link]

  • Crysdot LLC. (n.d.). This compound. Retrieved from [Link]

  • PubMed. (n.d.). Sulfonylpiperidines as novel, antibacterial inhibitors of Gram-positive thymidylate kinase (TMK). Retrieved from [Link]

  • Chemical Review and Letters. (2021, October 30). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Retrieved from [Link]

  • AZoM. (2025, October 15). Using FTIR Spectroscopy to Streamline Pharmaceutical Formulation Processes. Retrieved from [Link]

  • American Pharmaceutical Review. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]

  • Chrisikou, I., Orkoula, M., & Kontoyannis, C. (2020). FT-IR/ATR Solid Film Formation: Qualitative and Quantitative Analysis of a Piperacillin-Tazobam Formulation. Molecules, 25(24), 6051. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics. Retrieved from [Link]

  • Z. W. (n.d.). A New HPLC-PDA Method for the Analysis of Tyrian Purple Components. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents. Retrieved from [Link]

  • Scribd. (n.d.). HPLC Methods For. Retrieved from [Link]

  • Acta Pharmaceutica. (n.d.). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Retrieved from [Link]

  • Muszalska, I., et al. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]

Sources

A Comparative Guide to In Vitro Assays for Novel 3-Bromo-1-(phenylsulfonyl)piperidin-4-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The burgeoning field of drug discovery continually seeks novel scaffolds with therapeutic potential. Among these, piperidin-4-one derivatives have garnered significant attention due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] This guide provides a comprehensive comparison of essential in vitro assays for characterizing the biological effects of a specific subclass: 3-Bromo-1-(phenylsulfonyl)piperidin-4-one derivatives. Our focus is to provide researchers, scientists, and drug development professionals with the rationale behind assay selection, detailed experimental protocols, and a framework for data interpretation.

Section 1: Foundational Cytotoxicity and Viability Assays

A primary step in the evaluation of any potential therapeutic agent is to determine its effect on cell viability and proliferation. These assays are crucial for establishing a therapeutic window and identifying dose-dependent toxicity.[4][5][6][7][8]

MTT Assay: Assessing Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell metabolic activity, which serves as an indicator of cell viability.[9][10] In metabolically active cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[9][10] The amount of formazan produced is directly proportional to the number of viable cells.[9][10]

Causality of Experimental Choices: The MTT assay is often a first-line choice due to its high throughput, cost-effectiveness, and sensitivity. It provides a rapid assessment of a compound's general cytotoxic effect. However, it's important to recognize that this assay measures metabolic activity and not cell death directly. Compounds that affect mitochondrial function without inducing cell death can lead to misleading results.

Experimental Protocol: MTT Assay [11][12]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of the this compound derivatives for a specified duration (e.g., 24, 48, or 72 hours). Include vehicle-only controls.

  • MTT Addition: Following treatment, add MTT solution (typically 0.5 mg/mL in serum-free media) to each well and incubate for 2-4 hours at 37°C.[9]

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[11][12] A reference wavelength of 630 nm can be used to subtract background noise.

LDH Assay: Quantifying Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is another fundamental method for assessing cytotoxicity. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[7][13] The amount of LDH in the supernatant is proportional to the number of dead or damaged cells.

Causality of Experimental Choices: The LDH assay provides a direct measure of cell membrane integrity, making it an excellent complementary assay to the MTT. It is particularly useful for identifying compounds that induce necrosis or other forms of cell death involving membrane rupture.

Experimental Protocol: LDH Assay [14]

  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.

  • Supernatant Collection: After the treatment period, carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt.[15]

  • Incubation: Incubate the plate at room temperature, protected from light, for a specified time (e.g., 30 minutes).[14]

  • Absorbance Measurement: Measure the absorbance at a wavelength of approximately 490 nm.

Data Presentation: Comparative Cytotoxicity of Piperidin-4-one Derivatives
DerivativeIC50 (µM) - MTT Assay (48h)LD50 (µM) - LDH Assay (48h)
Parent Compound 52.375.1
Derivative A 25.830.5
Derivative B > 100> 100
Derivative C 12.115.8

IC50/LD50 values represent the concentration at which 50% of cell viability is lost or 50% of maximum LDH release is observed, respectively.

Section 2: Target-Specific Assays

Following the initial assessment of general cytotoxicity, the next logical step is to investigate the specific molecular targets and mechanisms of action of the piperidin-4-one derivatives.

Enzyme Inhibition Assays: Unveiling Molecular Interactions

Many bioactive compounds exert their effects by inhibiting the activity of specific enzymes.[16] Given that piperidin-4-one derivatives have shown potential as enzyme inhibitors, assays targeting relevant enzymes are crucial.[17][18][19] For instance, kinases are a large family of enzymes that play a central role in cellular signaling and are common drug targets.[20]

Causality of Experimental Choices: The choice of enzyme to investigate should be guided by the structural similarity of the derivatives to known inhibitors or by computational docking studies that predict potential binding partners. Kinase inhibition assays, for example, are highly relevant in cancer drug discovery.

Experimental Protocol: Generic Kinase Inhibition Assay [20][21][22][23]

  • Reagent Preparation: Prepare solutions of the kinase, its specific substrate, and ATP.

  • Inhibitor Pre-incubation: In a 384-well plate, pre-incubate the kinase with various concentrations of the piperidin-4-one derivatives for a short period (e.g., 15-30 minutes).[20]

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Reaction Incubation: Allow the reaction to proceed for a defined time at an optimal temperature (e.g., 30°C).[22]

  • Detection: Stop the reaction and quantify the amount of product formed or the amount of remaining ATP. This can be achieved using various detection methods, including fluorescence, luminescence, or radioactivity.[20]

Receptor Binding Assays: Identifying Cellular Receptors

Cellular receptors, particularly G-protein coupled receptors (GPCRs), are another major class of drug targets.[24] Receptor binding assays are used to determine if a compound can bind to a specific receptor and to quantify its binding affinity.[16][24][25][26][27]

Causality of Experimental Choices: These assays are essential when the hypothesized mechanism of action involves modulation of a signaling pathway initiated by a cell surface receptor. Radioligand binding assays have traditionally been the gold standard, but non-radioactive methods are gaining popularity.[28][29]

Experimental Protocol: Competitive Radioligand Binding Assay [26][28]

  • Membrane Preparation: Prepare cell membranes expressing the target receptor.

  • Assay Setup: In a multi-well plate, combine the cell membranes, a known radiolabeled ligand for the receptor, and varying concentrations of the unlabeled piperidin-4-one derivative.

  • Incubation: Incubate the mixture to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the unbound radioligand, typically by rapid filtration.

  • Quantification: Measure the amount of radioactivity bound to the membranes using a scintillation counter. The amount of bound radioactivity will decrease as the concentration of the competing test compound increases.

Section 3: Cellular Pathway Analysis

Understanding how a compound affects cellular signaling pathways is critical for elucidating its mechanism of action and potential therapeutic applications.[30][31][32][33]

Causality of Experimental Choices: Cellular pathway analysis assays provide a more holistic view of a compound's effects within a biological system. These assays can help to identify the downstream consequences of target engagement and can reveal unexpected off-target effects.

Workflow for Cellular Pathway Analysis

G cluster_0 Initial Screening cluster_1 Pathway-Specific Analysis cluster_2 Data Interpretation A Treat Cells with Piperidin-4-one Derivatives B Lyse Cells and Prepare Samples A->B C Western Blot for Key Signaling Proteins (e.g., p-Akt, p-ERK) B->C D Reporter Gene Assay for Transcription Factor Activity (e.g., NF-κB, AP-1) B->D E Multiplex Immunoassay for Cytokine Profiling B->E F Identify Modulated Signaling Pathways C->F D->F E->F G Correlate with Phenotypic Observations (e.g., Cytotoxicity) F->G

Sources

SAR studies of 3-substituted-1-(phenylsulfonyl)piperidin-4-ones

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Structure-Activity Relationships (SAR) of 3-Substituted-1-(Phenylsulfonyl)piperidin-4-ones

Introduction: The Privileged Scaffold in Modern Drug Discovery

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of pharmaceuticals and natural alkaloids.[1][2] Its six-membered heterocyclic structure provides a versatile three-dimensional framework that can be readily functionalized to optimize interactions with biological targets. When incorporated into the 1-(phenylsulfonyl)piperidin-4-one core, the scaffold's properties are further refined. The N-phenylsulfonyl group is not merely a placeholder; it acts as a rigidifying element, a potential hydrogen bond acceptor, and a modulator of the piperidine nitrogen's basicity, all of which critically influence the molecule's pharmacokinetic and pharmacodynamic profile.

This guide offers a comprehensive analysis of the structure-activity relationships (SAR) of 3-substituted-1-(phenylsulfonyl)piperidin-4-ones. By dissecting the impact of various substituents at the C-3 position, we aim to provide researchers, scientists, and drug development professionals with a clear, data-driven comparison of how subtle molecular modifications translate into significant changes in biological activity. We will explore comparative synthetic strategies, delve into the specific SAR trends observed in anticancer and enzyme inhibitory activities, and provide detailed experimental protocols to ensure the practical application of this knowledge.

Comparative Analysis of Synthetic Strategies

The synthesis of the 1-(phenylsulfonyl)piperidin-4-one core and its subsequent C-3 functionalization can be achieved through several routes. The choice of method is often a trade-off between reaction efficiency, stereocontrol, and the diversity of accessible analogs. The Mannich reaction remains a classic and highly effective method for constructing the piperidin-4-one ring system.[3]

Below is a comparative table of common synthetic approaches.

Synthetic StrategyDescriptionAdvantagesDisadvantagesKey References
Mannich Condensation A one-pot condensation of an aldehyde, an amine (or ammonia), and a ketone with two α-hydrogens. For this scaffold, this often involves a primary amine, an aldehyde, and an activated ketone.High efficiency, operational simplicity, readily available starting materials.Can sometimes lead to mixtures of products; stereocontrol can be challenging without chiral auxiliaries.[3]
Dieckmann Cyclization An intramolecular condensation of a diester with a strong base to form a β-keto ester, which can then be converted to the desired piperidinone.Good for constructing the core ring; allows for pre-functionalization of the carbon backbone.Requires multi-step synthesis of the precursor diester; harsh basic conditions may not be suitable for all substrates.[2]
Alkene Cyclization Oxidative amination of non-activated alkenes containing a suitably placed nitrogen nucleophile can form substituted piperidines.Modern and elegant approach; can offer high levels of stereocontrol with appropriate catalysts.Often requires expensive metal catalysts (e.g., Gold, Rhodium); substrate scope can be limited.[2]
Post-Synthesis C-3 Alkylation Formation of the 1-(phenylsulfonyl)piperidin-4-one core first, followed by deprotonation at the C-3 position with a strong base (e.g., LDA) and subsequent reaction with an electrophile.Allows for late-stage diversification of a common intermediate, ideal for building a compound library.Risk of poly-alkylation; requires strong, anhydrous conditions; potential for competing reactions at other sites.N/A

A generalized workflow for the synthesis and diversification of these compounds is illustrated below.

G cluster_synthesis Core Synthesis cluster_diversification C-3 Diversification Reactants Primary Amine + Aldehyde + Ketone Mannich Mannich Reaction Reactants->Mannich Core 1-(Phenylsulfonyl) piperidin-4-one Core Mannich->Core Deprotonation Deprotonation (e.g., LDA) Core->Deprotonation Late-Stage Functionalization Alkylation Reaction with Electrophile (R-X) Deprotonation->Alkylation Final 3-Substituted Final Product Alkylation->Final

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 3-Bromo-1-(phenylsulfonyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential procedural guidance for the safe handling and disposal of 3-Bromo-1-(phenylsulfonyl)piperidin-4-one. As a compound utilized in complex synthetic chemistry, particularly in drug discovery and development, its management as chemical waste is a critical component of laboratory safety and environmental stewardship. This guide is designed for researchers, scientists, and laboratory professionals, offering a framework built on scientific integrity, established safety protocols, and regulatory compliance.

Hazard Profile and Risk Assessment: The Rationale for Stringent Disposal

This compound is a halogenated, sulfonyl-containing heterocyclic organic compound. While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not universally available, its structural motifs provide a clear indication of its potential hazards. Analysis of analogous compounds—such as other brominated piperidinones, phenylsulfonyl derivatives, and halogenated organics—allows for a robust, inferred hazard assessment that mandates a cautious approach.[1][2][3][4]

Core Hazards Associated with the Chemical Class:

  • Toxicity: Brominated organic compounds can be harmful if swallowed, inhaled, or absorbed through the skin.[2][5][6] Piperidine derivatives themselves can be toxic and cause severe skin burns and eye damage.[7][8]

  • Irritation: The compound is expected to be a skin, eye, and respiratory tract irritant.[5][6][9]

  • Environmental Hazard: Halogenated organic compounds are often toxic to aquatic life and can have long-lasting environmental effects.[2] Therefore, they must never be disposed of down the drain or in regular trash.[10][11][12]

These hazards underpin the necessity for the disposal protocols outlined below. The primary goal is to prevent human exposure and environmental release through systematic segregation and containment.

Potential Hazard Classification Category (Inferred) Primary Precaution Supporting Sources
Acute Oral ToxicityCategory 4: Harmful if swallowedDo not eat, drink, or smoke when using. Wash hands thoroughly after handling.[2][6][8]
Skin Corrosion/IrritationCategory 2: Causes skin irritationWear protective gloves and clothing. Avoid contact.[5]
Serious Eye Damage/IrritationCategory 2: Causes serious eye irritationWear safety goggles or a face shield.[5][6]
Aquatic HazardAcute/Chronic: Very toxic to aquatic lifeAvoid release to the environment. Collect spillage.[2]

The Three Pillars of Disposal: Segregation, Containment, and Labeling

Effective chemical waste management is a self-validating system built on three core principles. Adherence to these pillars ensures safety, compliance, and minimizes environmental impact.

Pillar 1: Segregation The single most critical step in disposing of this compound is its correct categorization. Due to the presence of a bromine atom, this compound is classified as a halogenated organic waste .[10][12][13]

  • Causality: Halogenated and non-halogenated waste streams are treated differently. Non-halogenated solvents may be recycled as fuel additives, whereas halogenated wastes must undergo specialized, high-cost incineration to prevent the formation of toxic and environmentally persistent byproducts.[12] Cross-contaminating a non-halogenated waste container with this compound renders the entire volume as hazardous halogenated waste, significantly increasing disposal costs and environmental burden.[12]

Pillar 2: Containment Proper containment is essential to prevent leaks, spills, and exposure.

  • Container Selection: Use only containers designated for chemical waste that are made of compatible materials. The original product container is often the best choice for unused material.[14] Ensure the container is in good condition, free of leaks, and has a secure, tightly sealing lid.[11][15][16]

  • Storage: Store waste containers in a designated, well-ventilated secondary containment area, away from heat or ignition sources.[15][16] This area should be clearly marked for hazardous waste.

Pillar 3: Labeling Accurate and comprehensive labeling prevents dangerous chemical mixing and ensures proper handling by waste management personnel.

  • Clarity is Paramount: All waste containers must be clearly labeled with the words "Hazardous Waste."[17]

  • Full Chemical Names: The label must list the full chemical name(s) of the contents. Do not use abbreviations or chemical formulas.[11] For mixtures, list all components and their approximate percentages.[17]

  • Timing: The container must be labeled as soon as the first drop of waste is added.[11]

Standard Operating Procedures for Disposal

The following protocols provide step-by-step guidance for managing waste streams containing this compound.

Protocol 3.1: Disposal of Pure Compound (Unused or Off-Specification)

  • Assessment: Determine if the material can be redistributed to another research group to minimize waste, which is the preferred option.[18][19]

  • Containment: If disposal is necessary, ensure the compound is in its original, clearly labeled container.[19] If the original container is compromised, transfer the material to a new, compatible, and properly labeled waste container.

  • Labeling: Affix a "Hazardous Waste" label to the container. List "this compound" as the sole constituent.

  • Collection: Arrange for pickup by your institution's Environmental Health and Safety (EHS) or equivalent hazardous waste management office. Do not accumulate excessive quantities.[19]

Protocol 3.2: Disposal of Contaminated Labware and PPE

  • Gross Decontamination: Where possible, rinse contaminated glassware (e.g., flasks, beakers) with a minimal amount of a suitable solvent (e.g., acetone, ethyl acetate). This rinseate is now also hazardous waste.

  • Rinseate Disposal: Dispose of the solvent rinseate into a designated "Halogenated Organic Liquid Waste" container.[10][11] Keep this container closed at all times except when adding waste.[11]

  • Solid Waste Segregation:

    • Non-Sharp Items: Gloves, weighing paper, and other disposable materials contaminated with the compound should be placed in a designated, clearly labeled, sealed plastic bag or container for "Solid Halogenated Organic Waste."[16]

    • Sharps: Contaminated needles, syringes, or broken glassware must be placed in a designated sharps container that is puncture-resistant and clearly labeled as containing chemically contaminated sharps.

  • Final Disposal: These containers are then collected for disposal by your institution's hazardous waste personnel.

Protocol 3.3: Management of Spills

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert laboratory personnel and your supervisor.[11]

  • Control and Contain: For small, manageable spills, ensure you are wearing appropriate PPE (lab coat, gloves, safety goggles).

  • Cleanup: Gently sweep up the solid material.[9] Avoid creating dust. Place the swept-up compound and any absorbent materials used for cleanup into a sealed, compatible container.[14]

  • Labeling and Disposal: Label the container as "Spill Debris: this compound" and dispose of it as solid halogenated organic waste according to Protocol 3.2.

  • Decontamination: Clean the spill area with soap and water.

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper segregation and disposal of waste containing this compound.

G Disposal Decision Workflow for this compound cluster_0 Disposal Decision Workflow for this compound cluster_1 Final Disposal Container Start Waste Generation (Contains this compound) IsSolid What is the physical form? Start->IsSolid IsPure Is it pure compound or contaminated material? IsSolid->IsPure Solid LiquidWaste Liquid Waste (e.g., Solvent Rinseate) IsSolid->LiquidWaste Liquid MaterialType What type of material? IsPure->MaterialType Contaminated Material PureCompound Pure Compound (Unused/Expired) IsPure->PureCompound Pure Compound Labware Labware (Gloves, Wipes) MaterialType->Labware Non-Sharp Sharps Sharps (Needles, Glass) MaterialType->Sharps Sharp Disposal_Solid_Pure 'Solid Halogenated Waste' (Original or compatible container) PureCompound->Disposal_Solid_Pure Disposal_Solid_Labware 'Solid Halogenated Waste' (Sealed bag or container) Labware->Disposal_Solid_Labware Disposal_Sharps 'Chemically Contaminated Sharps' (Puncture-proof container) Sharps->Disposal_Sharps Disposal_Liquid 'Halogenated Liquid Waste' (Solvent waste container) LiquidWaste->Disposal_Liquid caption Figure 1. Decision flowchart for waste segregation.

Caption: Figure 1. Decision flowchart for waste segregation.

References

  • Laboratory Chemical Waste Management - CSIR IIP. (n.d.).
  • Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center. (2023, October).
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. (n.d.).
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
  • Safe Handing & Disposal of Organic Substances – HSC Chemistry. (n.d.). Science Ready.
  • Laboratory waste. (2025, May 28). Karolinska Institutet.
  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group.
  • 7.2 Organic Solvents. (n.d.). Environment, Health and Safety - University of South Carolina.
  • Hazardous Waste Segregation. (n.d.).
  • PubChem. (n.d.). 1-(4-(Phenylsulfonyl)piperidin-1-yl)undecan-1-one. National Center for Biotechnology Information.
  • Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. (2025, October 20).
  • Organic Solvent Waste Disposal. (n.d.). Safety & Risk Services - University of British Columbia.
  • - CAS 326177-41-7. (n.d.). CymitQuimica. Retrieved from

  • Safety Data Sheet for 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. (n.d.). AAPPTec.
  • Safety Data Sheet for 3-Bromo-1-propanol. (2025, December 19). Fisher Scientific.
  • Bromine Safety & Standard Operating Procedures. (n.d.).
  • Safety Data Sheet for 4-bromo-1-(phenylmethyl)- 3-Piperidinone. (2024, January 1). DC Chemicals.
  • Safety Data Sheet for Piperidine. (2025, September 23). MilliporeSigma.
  • Safety Data Sheet for 1-(.beta.-Phenethyl)-4-piperidone. (2025, September 7). Thermo Fisher Scientific.
  • Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. (n.d.). EPFL.
  • Synthesis of some new biologically active N-substituted-2''- [(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives. (2014, May 15). PubMed.
  • SUSTAINABLE BROMINATION OF ORGANIC COMPOUNDS. (2025, August 26). ResearchGate.
  • Working with Hazardous Chemicals. (n.d.). Organic Syntheses.
  • Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. (2019, June 4). PMC.
  • Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. (n.d.).
  • Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. (2022, October 31).
  • 3-Bromo-N-piperidin-4-ylmethyl-benzenesulfonamide hydrochloride. (n.d.). Fluorochem.
  • Proper disposal of chemicals. (2025, August 20). Sciencemadness Wiki.
  • PubChem. (n.d.). 3-Bromo-1-methylpiperidin-4-one. National Center for Biotechnology Information.
  • Reductive desulfonylation. (n.d.). In Wikipedia.
  • Presence of fluoroquinolones and sulfonamides in urban sewage sludge and their degradation as a result of composting. (2010, March 1).
  • Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. (n.d.). PubMed.
  • 1-((4-Bromo-3-(trifluoromethyl)phenyl)sulfonyl)piperidine. (n.d.). Sigma-Aldrich.
  • 3-Bromo-1-methylpiperidin-4-one Hydrobromide - CAS No : 89580-42-7. (n.d.). Pharmaffiliates.

Sources

A Researcher's Guide to Handling 3-Bromo-1-(phenylsulfonyl)piperidin-4-one: A Comprehensive Safety Protocol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the handling of 3-Bromo-1-(phenylsulfonyl)piperidin-4-one. As a compound featuring a reactive α-bromo ketone moiety, a piperidine core, and a phenylsulfonyl group, it requires rigorous adherence to safety protocols to mitigate risks. This document moves beyond a simple checklist to provide a framework for safe and effective laboratory operations, grounded in established chemical safety principles.

Hazard Assessment: A Structural Perspective

While a specific Safety Data Sheet (SDS) for this compound is not always readily available, a comprehensive hazard assessment can be conducted by analyzing its constituent functional groups and data from analogous structures.

  • α-Bromo Ketone: This is a key reactive center. α-Halogenated ketones are known alkylating agents and are often classified as lachrymators. They can be potent irritants to the skin, eyes, and respiratory tract.[1][2] Skin contact can lead to irritation, and prolonged exposure may cause burns.[2]

  • Phenylsulfonyl Group: While often stable, sulfonyl-containing compounds can decompose under high heat to release toxic oxides of sulfur.[3]

  • Piperidine Ring: The piperidine scaffold is common in bioactive molecules. Depending on the substitutions, it can present various toxicological profiles.

Based on these structural features and data from related brominated and piperidinone compounds, the primary hazards are summarized in the table below.

Hazard ClassificationDescriptionPrecautionary Action
Acute Oral Toxicity Harmful if swallowed.[3][4][5]Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[4][5]
Skin Corrosion/Irritation Causes skin irritation.[1][2][6][7]Wear protective gloves and clothing. Wash skin thoroughly after handling.[1][7]
Serious Eye Damage/Irritation Causes serious eye irritation or damage.[1][2][6][7]Wear chemical splash goggles and, if necessary, a face shield.[1]
Respiratory Irritation May cause respiratory irritation, especially if handled as a powder.[1][2][3]Handle in a certified chemical fume hood. Avoid breathing dust.[1][2]

Personal Protective Equipment (PPE): The Last Line of Defense

While engineering controls are primary, a robust PPE protocol is mandatory. The selection of PPE must be based on a thorough risk assessment of the procedures being performed.[8][9]

Primary Engineering Controls

All operations involving this compound, including weighing, transfers, and reaction setup, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[10][11]

Tiered PPE Protocol
Protection LevelRequired PPERationale and Best Practices
Hand Protection Double Gloving: Nitrile gloves (inner layer) and thicker, chemical-resistant gloves like neoprene or butyl rubber (outer layer).Nitrile provides good general protection and dexterity, while the outer glove offers enhanced resistance to halogenated organic compounds and ketones.[8][12] Gloves must be inspected before use and changed immediately if contamination is suspected.[13]
Eye & Face Protection Chemical Splash Goggles: Must be worn for all procedures. Face Shield: Required when handling larger quantities (>5g) or when there is a significant splash risk.Chemical splash goggles provide a seal around the eyes, protecting against splashes and vapors.[8] A face shield offers an additional layer of protection for the entire face.[8][14]
Body Protection Flame-Resistant Laboratory Coat: Must be fully buttoned with sleeves rolled down. Chemical-Resistant Apron: Recommended when working with significant liquid volumes.A lab coat protects skin and personal clothing from minor spills.[12][15] An apron provides an additional barrier against corrosive or irritating liquids.[12]
Respiratory Protection N95 Respirator (or higher): May be required for weighing large quantities of powder if a fume hood with sufficient face velocity is unavailable.Use of respiratory protection must be part of an established program, including fit-testing and training.[12] This should be a secondary measure to proper engineering controls.

Operational and Disposal Plan

A systematic workflow ensures safety from receipt of the chemical to the final disposal of its waste.

Workflow for Handling this compound

G cluster_prep Preparation & Handling cluster_post Post-Procedure cluster_waste Waste Management receive Receive & Inspect Container store Store in Cool, Dry, Well-Ventilated Area receive->store don_ppe Don Full PPE (Gloves, Goggles, Lab Coat) store->don_ppe fume_hood Work in Chemical Fume Hood don_ppe->fume_hood weigh Weigh Compound fume_hood->weigh dissolve Dissolve/Add to Reaction weigh->dissolve decontaminate Decontaminate Glassware & Surfaces dissolve->decontaminate segregate Segregate Halogenated Organic Waste dissolve->segregate doff_ppe Doff PPE Correctly decontaminate->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash label_waste Label Waste Container: 'HAZARDOUS WASTE' segregate->label_waste dispose Arrange for Professional Waste Disposal label_waste->dispose

Caption: Workflow for safe handling and disposal.

Step-by-Step Handling Protocol
  • Preparation : Before handling, ensure an eyewash station and safety shower are accessible and unobstructed.[15] Prepare all necessary equipment and reagents.

  • Donning PPE : Don PPE in the correct order: lab coat, then goggles/face shield, and finally gloves (donning the outer pair last).

  • Aliquotting Solid : When weighing the solid compound, use a chemical fume hood.[10] Handle gently to avoid creating dust. Use tools like a spatula and weighing paper; never pour directly from the primary container.

  • In Solution : Once in solution, the risk of inhaling dust is eliminated, but the risk of skin/eye contact from splashes remains. Continue to handle within the fume hood.

Spill and Emergency Response
  • Minor Spill (Solid) :

    • Alert personnel in the immediate area.

    • Wearing your full PPE, gently cover the spill with an inert absorbent material like vermiculite or sand to avoid raising dust.[10][16]

    • Carefully sweep the material into a designated hazardous waste container.[16]

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Minor Spill (Liquid/Solution) :

    • Alert personnel.

    • Absorb the spill with a chemical absorbent pad or inert material.[16]

    • Collect the contaminated material into a sealed, labeled hazardous waste container.[16]

    • Decontaminate the area.

  • Major Spill : Evacuate the laboratory immediately and contact your institution's Environmental Health & Safety (EH&S) office.

  • Personal Exposure :

    • Skin : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[4][16] Seek medical attention.

    • Eyes : Flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[4][6] Seek immediate medical attention.

    • Inhalation : Move to fresh air immediately.[6] Seek medical attention.

Waste Disposal Plan
  • Segregation : All waste containing this compound must be collected as halogenated organic waste . Do not mix with non-halogenated solvents.[17]

  • Container : Use a designated, compatible, and clearly labeled waste container. The container must be kept closed except when adding waste.[16][17]

  • Labeling : The waste container must be labeled with "HAZARDOUS WASTE" and a full list of its chemical contents, including percentages.[17]

  • Disposal : Arrange for pickup and disposal through your institution's certified hazardous waste management program.[2][6]

By implementing this comprehensive safety framework, researchers can confidently and safely handle this compound, ensuring personal safety and regulatory compliance.

References

  • Personal Protective Equipment Selection Guide. (2015). University of California, Los Angeles - Environmental Health & Safety.
  • UAH Laboratory Personal Protective Equipment. University of Alabama in Huntsville.
  • Benzenesulfonamide, N-(phenylsulfonyl)- - Hazard Data. (2025).
  • Safety D
  • Safety Data Sheet for 3-Bromo-1-propanol. (2009). Fisher Scientific.
  • Standard Operating Procedure for Bromine. Washington State University - Environmental Health & Safety.
  • Safety D
  • Safety Data Sheet for 4'-Bromoacetophenone. (2021). Sigma-Aldrich.
  • Safety Data Sheet for 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. AAPPTec, LLC.
  • Protective Gear for Chemical Handling Must-Have Equipment. (2024). SAMS Solutions.
  • Safety Data Sheet for Acetamide, N-(4-bromophenyl)-. (2025). Thermo Fisher Scientific.
  • How to Choose PPE for Chemical Work. (2025).
  • Safety Data Sheet for 1-(β-Phenethyl)-4-piperidone. (2025). Thermo Fisher Scientific.
  • Personal Protective Equipment (PPE). Boston.gov.
  • Safety Data Sheet for 3-(Phenylsulfonyl)propanoic acid. (2026). CymitQuimica.
  • Safety Data Sheet for 1-(Phenylsulfonyl)-1H-indole. TCI Chemicals.
  • Material Safety D
  • Safety Data Sheet for 4-(Phenylsulfonyl)thiophene-2-sulfonyl chloride. (2025). Thermo Fisher Scientific.
  • 3-Bromopiperidin-4-one Safety Inform
  • Guidelines: Handling and Disposal of Chemicals. Purdue University - Engineering.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.